6-Chlorobenzo[d]thiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522957. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBQGOMAISTKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326036 | |
| Record name | 6-Chlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-10-1 | |
| Record name | 2942-10-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chlorobenzo[d]thiazole: Structure, Synthesis, and Applications
Abstract
6-Chlorobenzo[d]thiazole is a halogenated heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural framework, characterized by the fusion of a benzene ring and a thiazole moiety with a chlorine substituent, imparts a distinct reactivity profile and a versatile platform for chemical modification. This technical guide provides a comprehensive overview of the core structural features, physicochemical properties, synthetic methodologies, and key applications of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols, and synthesizes field-proven insights to facilitate further research and innovation.
Part 1: Molecular Structure and Physicochemical Properties
The foundational understanding of any chemical entity begins with a thorough analysis of its structure and inherent physical and chemical properties. These characteristics dictate its reactivity, biological interactions, and suitability for various applications.
Core Chemical Structure
This compound is an aromatic heterocyclic compound with the molecular formula C₇H₄ClNS.[1] Its structure consists of a benzene ring fused to a thiazole ring at the 4 and 5 positions. The chlorine atom is substituted at the 6-position of the bicyclic system. This fusion results in a planar, rigid scaffold that is a common feature in many biologically active molecules.
The presence of the electron-withdrawing chlorine atom at the 6-position, coupled with the inherent electronic properties of the nitrogen and sulfur heteroatoms in the thiazole ring, creates a unique electron distribution across the molecule. This influences its dipole moment, solubility, and, most importantly, its chemical reactivity and potential for intermolecular interactions with biological targets. The nitrogen atom at position 3 acts as a hydrogen bond acceptor, while the overall planar structure facilitates π-π stacking interactions.
Caption: 2D structure of this compound.
Physicochemical Data Summary
A compilation of the key physicochemical properties of this compound is essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source |
| IUPAC Name | 6-chloro-1,3-benzothiazole | [2] |
| CAS Number | 2942-10-1 | [1] |
| Molecular Formula | C₇H₄ClNS | [1] |
| Molecular Weight | 169.63 g/mol | [1] |
| Appearance | Off-white to white solid | |
| Melting Point | 43-46 °C | N/A |
| Boiling Point | 258.9±13.0 °C at 760 mmHg | N/A |
| Topological Polar Surface Area | 12.89 Ų | [1] |
| LogP | 2.95 | [1] |
| SMILES | ClC1=CC2=C(C=C1)N=CS2 | [1] |
Part 2: Synthesis and Characterization
The synthesis of this compound and its derivatives is a cornerstone of its utility. Understanding the synthetic pathways and the analytical methods for its characterization is critical for ensuring purity and confirming its structure.
Synthetic Pathways: The Jacobson-Hugershoff Reaction
While various methods exist for the synthesis of the benzothiazole core, a prevalent and robust method for producing substituted benzothiazoles from anilines is the Jacobson-Hugershoff reaction. The synthesis of this compound can be achieved from 4-chloroaniline. This method involves the reaction of the aniline with sulfur and a source for the C2 carbon of the thiazole ring.
A common route for a related compound, this compound-2-thiol, involves the high-pressure reaction of 4-chloroaniline with carbon disulfide and sulfur.[3] This underscores a general principle: the cyclization of a substituted aniline with a sulfur-containing reagent is a key strategy. The synthesis of the parent this compound often proceeds through the cyclization of N-(4-chlorophenyl)thioformamide.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol adapted from established methodologies for benzothiazole synthesis.
Materials:
-
4-Chloroaniline
-
Diethyl dithioformate (or other thioformylating agent)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (DCM)
Procedure:
-
Thioformylation: Dissolve 4-chloroaniline in ethanol. Add diethyl dithioformate dropwise at room temperature and stir for 12-18 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The intermediate, N-(4-chlorophenyl)thioformamide, is formed.
-
Work-up: Remove the ethanol under reduced pressure. Dissolve the residue in DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude thioformamide.
-
Oxidative Cyclization: Dissolve the crude N-(4-chlorophenyl)thioformamide in an aqueous solution of sodium hydroxide. Add a solution of potassium ferricyanide dropwise with vigorous stirring. The reaction is typically exothermic and should be cooled in an ice bath.
-
Isolation: After the addition is complete, continue stirring for another 2-3 hours. The product, this compound, will precipitate out of the solution.
-
Purification: Filter the solid product, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Causality: The choice of a strong oxidizing agent like potassium ferricyanide is crucial for the intramolecular cyclization, which involves the formation of the C-S bond to close the thiazole ring. The basic medium facilitates the deprotonation steps necessary for the cyclization to occur.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized this compound requires a suite of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C2 position of the thiazole ring will appear as a singlet at a downfield chemical shift. The three protons on the benzene ring will exhibit a characteristic splitting pattern (e.g., a doublet, a singlet, and a doublet of doublets) based on their coupling with each other.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The C2 carbon will be significantly downfield due to its position between two heteroatoms.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (169.63). A characteristic (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak will be observed due to the isotopic abundance of ³⁷Cl.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C=N stretching (around 1600 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-Cl stretching (in the fingerprint region, typically 600-800 cm⁻¹).
Part 3: Chemical Reactivity and Derivatization
The utility of this compound as a building block stems from its predictable reactivity at several key positions, allowing for the synthesis of a diverse library of derivatives.[4]
Key Reaction Sites
The molecule offers three primary sites for chemical modification:
-
The Benzene Ring: Susceptible to electrophilic aromatic substitution.
-
The Thiazole Ring: The C2 position is particularly reactive.
-
The Chlorine Substituent: Can be replaced via nucleophilic aromatic substitution.
Caption: Major reaction pathways for the derivatization of this compound.
Important Chemical Transformations
-
Electrophilic Aromatic Substitution: The thiazole ring is deactivating towards electrophilic substitution on the fused benzene ring. The chlorine atom is also deactivating but is an ortho-, para- director. Therefore, electrophilic attack (e.g., nitration, sulfonation) is expected to occur at positions C4 and C7, with C7 being generally less sterically hindered.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at C6 can be displaced by strong nucleophiles such as amines, thiols, or alkoxides.[4] This reaction is often facilitated by the electron-withdrawing nature of the fused thiazole ring and may require elevated temperatures or catalysis. This pathway is exceptionally valuable for introducing diverse functional groups to build libraries of potential drug candidates.
-
Reactions at the C2 Position: The proton at the C2 position of the thiazole ring is acidic and can be removed by a strong base like an organolithium reagent (e.g., n-butyllithium).[5] The resulting C2-lithiated species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides), allowing for the introduction of various substituents at this position.[5]
Part 4: Applications in Research and Development
The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse and potent biological activities.[6][7]
Medicinal Chemistry and Drug Development
The this compound core is a key intermediate in the synthesis of compounds with a broad spectrum of pharmacological effects.[8]
-
Antimicrobial and Antifungal Agents: Many derivatives have shown promising activity against various bacterial and fungal strains.[9] The rigid, planar structure can intercalate with microbial DNA or inhibit key enzymes. For example, some N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties.[9]
-
Anticancer Activity: The benzothiazole nucleus is a component of several potent anticancer agents. Derivatives of this compound have been investigated for their ability to inhibit tumor growth by targeting various cellular pathways.[4][10]
-
Anti-inflammatory and Analgesic Properties: The scaffold has been used to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[4][10] These compounds often work by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Materials Science
Beyond pharmaceuticals, the unique electronic and photophysical properties of the benzothiazole ring system make it a valuable component in materials science.
-
Dyes and Pigments: The extended π-conjugated system of benzothiazole derivatives can absorb light in the visible spectrum, making them suitable for use as dyes and pigments.[4]
-
Organic Electronics: The electron-deficient nature of the benzothiazole ring makes it a useful building block for n-type organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.[8]
Part 5: Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling this compound and its derivatives. While a specific safety data sheet (SDS) for the parent compound should always be consulted, information from related structures provides a general safety profile.[11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][13]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[13]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][12] Keep the container tightly sealed.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11][13] If inhaled, move to fresh air.[12] If swallowed, rinse mouth with water and seek immediate medical attention.[11][13]
Conclusion
This compound is a molecule of significant scientific interest, bridging the gap between synthetic chemistry, medicinal research, and materials science. Its well-defined structure, predictable reactivity, and role as a "privileged scaffold" make it an invaluable tool for researchers. The ability to selectively modify the molecule at the benzene ring, the C2 position of the thiazole, or through substitution of the chlorine atom provides a robust platform for generating chemical diversity. As research continues to uncover the vast potential of heterocyclic compounds, this compound is poised to remain a key building block in the development of novel therapeutics and advanced materials.
References
- Benchchem. (n.d.). Synthesis Protocol for this compound-2-thiol: A Methodological Overview.
- CymitQuimica. (2024). Safety Data Sheet - 6-Chlorobenzo[d]isothiazole.
- Smolecule. (2023). Buy this compound-2-thiol | 51618-29-2.
- SAS Publishers. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole.
- Guidechem. (n.d.). 6-Chloro-2-methyl-benzothiazole (cas 4146-24-1) SDS/MSDS download.
- ChemScene. (n.d.). This compound | 2942-10-1.
- PubChem. (n.d.). 6-Chlorobenzothiazole-2-thiol | C7H4ClNS2 | CID 3034649.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-6-chlorobenzothiazole.
- ResearchGate. (2025). Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole.
- PubChem. (n.d.). 6-Chloro-2-methylbenzo[d]thiazole | C8H6ClNS | CID 138133.
- PubChem. (n.d.). 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226.
- Sigma-Aldrich. (n.d.). This compound.
- African Rock Art. (n.d.). 7466-32-2 | 6-Chloro-2-phenylbenzo[d]thiazole.
- PubMed. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class.
- National Center for Biotechnology Information. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- MySkinRecipes. (n.d.). Methyl 2-chlorobenzo[d]thiazole-6-carboxylate.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
- International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 6-Chloro-2-methylbenzo[d]thiazole | C8H6ClNS | CID 138133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound-2-thiol | 51618-29-2 [smolecule.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Methyl 2-chlorobenzo[d]thiazole-6-carboxylate [myskinrecipes.com]
- 9. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Page loading... [wap.guidechem.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-Chlorobenzo[d]thiazole
For Distribution: Internal Research & Development Personnel, Drug Development Professionals, and Collaborating Synthetic Chemists.
Foreword: Understanding the Core Moiety
6-Chlorobenzo[d]thiazole is a halogenated heterocyclic compound built upon the benzothiazole framework. The fusion of a benzene ring and a thiazole ring creates a rigid, planar structure with a unique electronic profile, making it a valuable scaffold in medicinal chemistry and materials science. The introduction of a chlorine atom at the 6-position of the benzene ring significantly modulates the molecule's electron density, lipophilicity, and metabolic stability. This guide provides an in-depth analysis of its core physicochemical properties, offering both established data and field-proven insights to aid researchers in its application.
Molecular and Structural Properties
The foundational characteristics of this compound (CAS No. 2942-10-1) dictate its behavior in both chemical and biological systems. The presence of nitrogen and sulfur heteroatoms, combined with the electron-withdrawing nature of the chlorine substituent, creates a molecule with distinct properties.
Caption: Chemical structure of this compound.
Table 1: Core Molecular Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 6-chloro-1,3-benzothiazole | [1] |
| CAS Number | 2942-10-1 | [2][3] |
| Molecular Formula | C₇H₄ClNS | [2][3] |
| Molecular Weight | 169.63 g/mol | [2][3] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)N=CS2 | [2] |
| InChI Key | AIBQGOMAISTKSR-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [2] |
| LogP (Computed) | 2.9497 | [2] |
The computed LogP value of ~2.95 suggests that this compound is a moderately lipophilic compound, indicating a preference for non-polar environments over aqueous media. This property is a critical determinant of its pharmacokinetic profile, influencing membrane permeability and distribution in biological systems.
Physical State and Thermal Properties
The intermolecular forces of a compound govern its physical state, melting point, and boiling point. For this compound, its planar structure allows for efficient crystal packing, while dipole-dipole interactions contribute to its solid state at room temperature.
Table 2: Physical and Thermal Data
| Property | Value | Conditions | Source(s) |
| Physical Form | Solid | Room Temperature | [1] |
| Melting Point | 41 °C | Ambient Pressure | [3] |
| Boiling Point | 111 °C | at 2 Torr | [3] |
| Density | 1.435 g/cm³ (Predicted) | - | [3] |
The relatively low melting point of 41°C indicates that the intermolecular forces are not exceptionally strong, which is consistent with a molecule of its size lacking strong hydrogen bonding capabilities.[3] The boiling point, measured under reduced pressure, is characteristic of a stable aromatic compound that can be purified by vacuum distillation.
Experimental Protocol: Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically <1°C) is indicative of a pure compound, whereas a broad and depressed range suggests the presence of impurities.
Methodology (Capillary Method): [4][5]
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap gently to pack the sample to a height of 2-3 mm.
-
Measurement (Manual):
-
Attach the capillary tube to a thermometer.
-
Immerse in a Thiele tube or similar heating bath containing a high-boiling point oil.
-
Heat the apparatus rapidly to ~10°C below the expected melting point (41°C).
-
Reduce the heating rate to 1-2°C per minute.
-
-
Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion). This range is the melting point.
Solubility Profile
While specific experimental solubility data for this compound is not widely published, its lipophilic character (LogP ~2.95) provides a strong basis for prediction.
-
Aqueous Solubility: Expected to be very low. The parent compound, benzothiazole, is only slightly soluble in water. The addition of a chloro- group generally decreases aqueous solubility further.
-
Organic Solubility: Expected to be soluble in a range of common organic solvents, including chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and aromatic hydrocarbons (toluene). It is likely less soluble in highly polar solvents like methanol and ethanol, and poorly soluble in non-polar aliphatic hydrocarbons like hexane.
Experimental Protocol: Visual Solubility Determination
This protocol provides a qualitative and semi-quantitative assessment of solubility, essential for preparing solutions for reactions or biological assays.[6]
Methodology:
-
Preparation: Weigh a precise amount of this compound (e.g., 1-5 mg) into a clear glass vial.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 100 µL) to achieve a high starting concentration.
-
Dissolution: Vortex the vial for 1 minute and visually inspect for undissolved solid against a dark background.[6]
-
Titration: If the solid dissolves, the compound is soluble at that concentration. If not, add additional aliquots of the solvent, vortexing after each addition, until the solid fully dissolves.
-
Calculation: Record the total volume of solvent required to dissolve the initial mass and calculate the approximate solubility (e.g., in mg/mL or mol/L).
Caption: Workflow for visual solubility determination.
Acidity/Basicity (pKa)
The basicity of this compound is centered on the nitrogen atom of the thiazole ring. Thiazoles are significantly less basic than their imidazole counterparts. The conjugate acid of the parent thiazole has a pKa of approximately 2.5.[7] The fusion of the electron-withdrawing benzene ring and the additional inductive effect of the chlorine atom at the 6-position are expected to further decrease the electron density on the nitrogen, making This compound a very weak base . Its pKa is predicted to be lower than 2.5. This low basicity means it will exist predominantly in its neutral form under physiological pH conditions, which has important implications for its interaction with biological targets.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The proton at the C2 position of the thiazole ring will be the most downfield (deshielded) singlet. The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene pattern. Based on the parent thiazole spectrum, the H2 proton is expected around δ 8.9-9.1 ppm, while the benzene protons should appear between δ 7.5-8.2 ppm.[8]
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The C2 carbon of the thiazole ring will be the most downfield signal (around δ 150-155 ppm). The carbon atom bearing the chlorine (C6) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. Other aromatic carbons will appear in the typical δ 120-140 ppm range.[9]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions for this compound include:
-
Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[10]
-
C=N and C=C Stretching: Medium to strong bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic rings.[11]
-
C-S Stretch: Often weak and can be difficult to assign, typically found in the fingerprint region (600-800 cm⁻¹).
-
C-Cl Stretch: A strong band typically observed in the 1000-1100 cm⁻¹ region, though its exact position can vary.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The key feature will be a pair of molecular ion peaks corresponding to the two major isotopes of chlorine. The peak for [C₇H₄³⁵ClNS]⁺ will appear at m/z 169 , and the peak for [C₇H₄³⁷ClNS]⁺ will appear at m/z 171 . The relative intensity of these peaks will be approximately 3:1 , which is a definitive indicator of the presence of a single chlorine atom.[12]
-
Fragmentation: Common fragmentation pathways for related benzothiazoles suggest the loss of small molecules like HCN or the cleavage of the thiazole ring. The loss of the chlorine radical is also a possible fragmentation pathway.
Synthesis and Purification Workflow
This compound is typically synthesized from its 2-amino precursor, 2-amino-6-chlorobenzothiazole.
Caption: A generalized workflow for the synthesis and purification of this compound.[3]
Protocol: Synthesis from 2-Amino-6-chlorobenzothiazole
This procedure is adapted from established methods for the deamination of 2-aminobenzothiazoles.[3]
-
Reaction Setup: To a closed reaction vessel, add 2-amino-6-chlorobenzothiazole (1.0 eq), sodium nitrite (2.0 eq), and 1,2-dichloroethane.
-
Heating: Seal the vessel and stir the reaction mixture at 110°C for 60 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and filter the solution to remove any solids.
-
Isolation: Remove the solvent from the filtrate by distillation under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.
Safety and Handling
As a chlorinated heterocyclic compound, this compound requires careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Engineering Controls: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[1] Recommended storage temperature is 2-8°C.[1]
-
Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[1]
-
Thermal Decomposition: Avoid exposure to extreme heat, as decomposition can release toxic gases such as hydrogen chloride, nitrogen oxides, and sulfur oxides.[13][14]
Conclusion
This compound is a moderately lipophilic solid with a low melting point. Its physicochemical profile is dominated by the aromatic benzothiazole core and the electron-withdrawing 6-chloro substituent, which renders the molecule a very weak base and provides a key reactive handle for further synthetic elaboration. The spectroscopic signatures, particularly the characteristic 3:1 isotopic pattern in its mass spectrum, are definitive for its identification. A thorough understanding of these properties, from solubility to thermal stability, is paramount for its effective and safe utilization in the synthesis of novel compounds for drug discovery and materials science.
References
-
PubChem. (n.d.). 6-Chlorobenzothiazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-2-methylbenzo[d]thiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Der Pharma Chemica. (2013). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]
-
Euro Chlor. (2016). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
- Hrytsenko, I. S., et al. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
- Himaja, M., et al. (2012). Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-(6-substituted benzo[d]thiazol-2-yl)hydrazine Derivatives. Asian Journal of Chemistry, 24(6), 2789-2792.
-
NIST. (n.d.). Thiazole. NIST Chemistry WebBook. Retrieved from [Link]
-
IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. Retrieved from [Link]
- Maltseva, E., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1253.
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
Euro Chlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]
- Fant, K. (2023). Standard Operating Procedure for solubility testing. European Commission, JRC132976.
-
ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]
- Sharma, K. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
HSE. (n.d.). Safe handling of chlorine from drums and cylinders. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
Euro Chlor. (2016). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]
-
Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
Sources
- 1. This compound | 2942-10-1 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 6-CHLOROBENZOTHIAZOLE CAS#: 2942-10-1 [m.chemicalbook.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. westlab.com [westlab.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. hmdb.ca [hmdb.ca]
- 8. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]
An In-depth Technical Guide to 6-Chlorobenzo[d]thiazole for Researchers and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds. This guide provides a comprehensive technical overview of a key derivative, 6-Chlorobenzo[d]thiazole, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental identifiers, physicochemical properties, synthesis, reactivity, and its burgeoning applications, all while maintaining a focus on the practical insights essential for laboratory work.
Core Identifiers and Physicochemical Properties
Precise identification and understanding the physical characteristics of a compound are paramount for any scientific endeavor. This compound is most reliably identified by its CAS number. A summary of its key identifiers and properties is presented below.
| Identifier | Value | Source |
| CAS Number | 2942-10-1 | [1] |
| IUPAC Name | 6-Chloro-1,3-benzothiazole | [2] |
| Molecular Formula | C₇H₄ClNS | [1] |
| Molecular Weight | 169.63 g/mol | [1] |
| Canonical SMILES | ClC1=CC2=C(C=C1)N=CS2 | [1] |
| Boiling Point | 267.8°C at 760 mmHg | [2] |
| Appearance | White to off-white or beige solid/powder (for related compounds) | [3] |
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of the 6-chlorobenzothiazole core typically involves the construction of the thiazole ring onto a pre-functionalized benzene ring. A common and effective strategy is the reaction of 4-chloroaniline with a thiocyanate salt in the presence of bromine. This approach is a variation of the Hugershoff benzothiazole synthesis.
Generalized Synthesis of the 2-Amino-6-chlorobenzothiazole Precursor
A crucial intermediate for many derivatizations is 2-Amino-6-chlorobenzothiazole. Its synthesis provides foundational knowledge for accessing a wide array of 6-chlorobenzothiazole analogs.
Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzothiazole [4]
Materials:
-
4-chloroaniline
-
Potassium thiocyanate
-
Glacial acetic acid
-
Bromine
Procedure:
-
Dissolve 4-chloroaniline (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 mL of glacial acetic acid in a suitable reaction vessel.
-
With continuous stirring, add a solution of bromine (0.1 mole) in 100 mL of glacial acetic acid dropwise. It is critical to maintain the reaction temperature below 10°C during this addition to control the exothermic reaction and prevent side product formation.
-
After the complete addition of the bromine solution, continue to stir the reaction mixture for an additional 10 hours at room temperature to ensure the completion of the cyclization.
-
The resulting precipitate is filtered, and the crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
The following diagram illustrates the general synthetic workflow for obtaining the 2-amino-6-chlorobenzothiazole precursor.
Caption: Synthetic workflow for 2-Amino-6-chlorobenzothiazole.
Reactivity of the 6-Chlorobenzothiazole Scaffold
The benzothiazole ring system exhibits a rich and versatile reactivity profile. The electron-withdrawing nature of the thiazole ring, particularly the nitrogen atom, significantly influences the reactivity of the fused benzene ring. For halogenated benzothiazoles, the position of the halogen is a key determinant of its reactivity. In derivatives such as 2-chloro-6-substituted-benzothiazoles, the chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the activation by the adjacent nitrogen atom within the thiazole ring.[5]
Common nucleophiles that readily displace the C2-chloro substituent include:
-
Amines: Leading to the formation of 2-aminobenzothiazole derivatives.
-
Thiols: Resulting in 2-thioether-substituted benzothiazoles.
-
Alkoxides: Yielding 2-alkoxybenzothiazole derivatives.
This facile displacement of the C2-substituent makes 2-chloro-6-chlorobenzothiazole a valuable intermediate for the synthesis of a diverse library of compounds with potential biological activities.
Applications in Drug Discovery and Development
The 6-chlorobenzothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with diverse therapeutic applications. The presence of the chlorine atom at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its biological activity.
Derivatives of 6-chlorobenzothiazole have been investigated for a variety of biological activities, including:
-
Antimicrobial and Antifungal Agents: The benzothiazole core is a well-established pharmacophore in the development of antimicrobial agents. The introduction of a chloro group can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cell permeability and target engagement.[6]
-
Anticancer Agents: Numerous studies have highlighted the potential of 2-aminobenzothiazole derivatives as potent anticancer agents. The 6-chloro substitution is a common feature in many of these compounds, contributing to their cytotoxic activity against various cancer cell lines.[6]
-
Anticonvulsant Agents: Research has explored the synthesis of novel benzothiazole derivatives as potential anticonvulsant agents, with the 6-alkoxy-2-aminobenzothiazole scaffold showing promise.[7]
The versatility of the 6-chlorobenzothiazole core allows for its incorporation into more complex heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, further expanding the chemical space for drug discovery.
Spectroscopic Characterization
Representative ¹H NMR Data
In the ¹H NMR spectrum of 6-chlorobenzothiazole derivatives, the aromatic protons typically appear in the range of δ 7.0-8.5 ppm. For instance, in a series of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl)hydrazono)methyl)-3-phenyl-1H-pyrazol-4-yl)(aryl)methanone derivatives, the aromatic protons were observed as a multiplet in the region of δ 7.302-8.014 ppm.[8]
Representative Infrared (IR) Spectroscopy Data
The IR spectrum of benzothiazole derivatives displays characteristic absorption bands. Key absorptions include:
-
C=N stretching (benzothiazole ring): Typically observed in the region of 1680-1660 cm⁻¹.[8]
-
Aromatic C-H stretching: Found around 3100-3000 cm⁻¹.[8]
-
C-S stretching: Appears in the fingerprint region, often around 1120 cm⁻¹.[8]
-
C-Cl stretching: Generally observed in the range of 800-700 cm⁻¹.[8]
Representative Mass Spectrometry (MS) Data
Mass spectrometry is a crucial tool for confirming the molecular weight of synthesized compounds. For example, the FAB mass spectrum of (E)-1-((1-(6-chlorobenzo[d]thiazol-2-yl)hydrazono)methyl)-3,5-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone showed a molecular ion peak at m/z 487.1 (M+1), confirming its molecular weight.[8]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound and its derivatives. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, information from related compounds provides essential guidance.
General Safety Precautions: [9][10][11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Hazard Identification (based on related compounds): [2]
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
In case of exposure, it is crucial to seek immediate medical attention and consult the relevant safety data sheet for specific first-aid measures.
Conclusion
This compound is a versatile and valuable building block in the fields of medicinal chemistry and materials science. Its accessible synthesis, predictable reactivity, and the diverse biological activities of its derivatives make it a compound of significant interest for researchers. This guide has provided a foundational understanding of its key characteristics, from its fundamental identifiers to its practical applications and safety considerations. As research continues to uncover the full potential of the benzothiazole scaffold, a thorough understanding of key derivatives like this compound will remain essential for driving innovation in drug discovery and development.
References
- Unknown. (n.d.). Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl).
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. PubMed Central. Retrieved from [Link]
-
Capot Chemical. (2025). MSDS of Ethyl this compound-2-carboxylate. Capot Chemical. Retrieved from [Link]
- Unknown. (2017). Synthesis and characterization of some heterocyclic compounds from 6-chloro-1,3-benzothiazole-2-thiol. Journal of Kufa for Chemical Science.
-
Thermo Fisher Scientific. (2024). 2-Amino-6-chlorobenzothiazole - SAFETY DATA SHEET. Thermo Fisher Scientific. Retrieved from [Link]
-
SAS Publishers. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Scholars Academic Journal of Pharmacy. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Retrieved from [Link]
- Unknown. (2024). Synthesis and characterization of new 2-amino-5- chlorobenzothiazole derivatives containing different types of heterocyclic as antifungal activity.
-
National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Chloro-2-methylbenzo[d]thiazole. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.. ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thiazole. NIST WebBook. Retrieved from [Link]
-
Semantic Scholar. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][3][8]benzothiazines. Semantic Scholar. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thiazole. NIST WebBook. Retrieved from [Link]
- Unknown. (n.d.). Table of Characteristic IR Absorptions.
-
mzCloud. (2016). 6 Chloro 2 2 chlorobenzyl 1 methyl 4 methylthio 2 3 dihydro 1H pyrazolo 4 3 c quinolin 3 one. mzCloud. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][3][8]benzothiazines. PubMed Central. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS 2942-10-1 | 6-Chlorobenzothiazole - Synblock [synblock.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. capotchem.com [capotchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 6-Chlorobenzo[d]thiazole in Common Laboratory Solvents
Introduction: Understanding the Significance of Solubility for 6-Chlorobenzo[d]thiazole
This compound is a heterocyclic compound featuring a fused benzene and thiazole ring system, with a chlorine substituent. This class of compounds, benzothiazoles, is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.[1][2] For researchers in drug development and chemical synthesis, understanding the solubility of this compound is a critical first step. Solubility dictates the choice of solvents for chemical reactions, purification processes like recrystallization, formulation of drug delivery systems, and the design of biological assays. An informed approach to solvent selection not only enhances experimental success but also ensures safety and efficiency in the laboratory.
This guide provides a comprehensive overview of the expected solubility of this compound in common laboratory solvents, the underlying physicochemical principles, and a detailed protocol for its experimental determination.
Theoretical Framework: Predicting the Solubility of this compound
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4] The molecular structure of this compound, with its aromatic rings and heteroatoms (nitrogen and sulfur), imparts a degree of polarity. However, the overall structure is largely non-polar. The chlorine atom, being electronegative, further influences the molecule's electronic properties.
Based on the general solubility characteristics of the parent compound, benzothiazole, and other derivatives, we can predict the following solubility profile for this compound:
-
High Solubility in Non-Polar and Moderately Polar Organic Solvents: Due to its predominantly non-polar aromatic structure, this compound is expected to be readily soluble in solvents such as:
-
Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent at dissolving a wide range of organic compounds and are likely to be effective for this compound.[1]
-
Limited Solubility in Polar Protic Solvents:
-
Alcohols: While some solubility is expected in shorter-chain alcohols like methanol and ethanol, it is likely to be less than in the aforementioned organic solvents.[1]
-
Water: The aqueous solubility of this compound is predicted to be very low.[1][2] The non-polar nature of the benzothiazole core dominates, making it poorly solvated by water molecules.
-
It is also important to consider that temperature can affect solubility, with many organic compounds exhibiting increased solubility at higher temperatures.[1]
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of extensive published quantitative data, experimental determination of solubility is crucial for precise applications. The following protocol provides a reliable method for determining the solubility of this compound in a solvent of interest.
Materials and Equipment:
-
This compound (solid)
-
A selection of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, DMSO)[6]
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
HPLC or UV-Vis spectrophotometer (for quantitative analysis)
-
Small vials or test tubes with caps
Qualitative Solubility Assessment:
This initial step provides a rapid estimation of solubility.
-
Preparation: Add approximately 1-2 mg of this compound to a small, labeled test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously shake or vortex the mixture for 30-60 seconds.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination (Saturation Method):
This method provides a precise measurement of solubility.
-
Sample Preparation: Accurately weigh a known amount of this compound (e.g., 10 mg) and place it into a vial.
-
Solvent Addition: Add a known volume of the solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure the solution reaches equilibrium.
-
Phase Separation: Centrifuge the vial at high speed to pellet any undissolved solid.
-
Sample Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and organic solvents.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, rinse the affected area thoroughly with water.[11]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Conclusion
While quantitative solubility data for this compound is not extensively documented, its chemical structure provides a strong basis for predicting its solubility behavior in common laboratory solvents. It is anticipated to be highly soluble in a range of non-polar and polar aprotic organic solvents and poorly soluble in water. For applications requiring precise solubility values, the experimental protocol detailed in this guide offers a robust and reliable methodology. By combining theoretical understanding with empirical determination, researchers can confidently select appropriate solvents for their work with this compound, ensuring both experimental success and laboratory safety.
References
- Solubility of Things. (n.d.). Benzothiazole.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- CymitQuimica. (2024). Safety Data Sheet: 6-Chlorobenzo[d]isothiazole.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Solubility of Organic Compounds. (2023, August 31).
- Luminescent properties of benzothiazole derivatives and their application in white light emission. (2017, January 17). RSC Publishing.
- Solubility Tests for Organic Compounds. (2021, March 24). [Video]. YouTube.
- PubChem. (n.d.). Benzothiazole. National Institutes of Health.
- Capot Chemical. (2025). MSDS of Ethyl this compound-2-carboxylate.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-6-chlorobenzothiazole.
- ChemicalBook. (2025). 6-Chloro-2-methyl-benzothiazole - Safety Data Sheet.
- ChemScene. (2025). Safety Data Sheet: 4-(4-Chlorothiophen-2-yl)thiazol-2-amine.
- Understanding Common Lab Solvents. (n.d.).
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]
- 3. chem.ws [chem.ws]
- 4. youtube.com [youtube.com]
- 5. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. chemscene.com [chemscene.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. capotchem.com [capotchem.com]
spectroscopic data (NMR, IR, MS) for 6-Chlorobenzo[d]thiazole
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chlorobenzo[d]thiazole
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 2942-10-1), a key heterocyclic compound utilized in various research and development sectors, including medicinal chemistry and materials science.[1][2] The structural elucidation of this molecule is paramount for ensuring its identity, purity, and suitability for downstream applications. Through a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can achieve an unambiguous confirmation of its molecular structure.
The inherent value of spectroscopic analysis lies in its ability to provide a detailed molecular fingerprint. Each technique offers a unique and complementary perspective: NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies functional groups and key vibrational modes, and Mass Spectrometry determines the molecular weight and elemental composition while offering insights into the molecule's fragmentation patterns. This document synthesizes data from established literature and chemical databases to present a robust and reliable spectroscopic profile of this compound.[3]
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The structure of this compound, with IUPAC-standard atom numbering for NMR assignments, is presented below. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and coupling constants, we can map the connectivity of the hydrogen and carbon atoms.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures data reproducibility and accuracy.
-
Sample Preparation : A sample of 5-10 mg of high-purity (>95%) this compound is dissolved in approximately 0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[4] The choice of solvent can slightly alter chemical shifts.
-
Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
Instrumentation : Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹³C NMR Parameters : For ¹³C NMR, a proton-decoupled experiment is performed with a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds to ensure accurate signal representation.[4]
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum of this compound is expected to display four distinct signals corresponding to the four protons in the molecule. The aromatic region will feature three protons on the benzene ring, and a singlet for the proton on the thiazole ring.
Expected Data and Interpretation:
-
H2 Proton : The proton at the C2 position of the thiazole ring is expected to appear as a sharp singlet in the most downfield region (δ 9.0-9.2 ppm) due to the deshielding effects of the adjacent sulfur and nitrogen atoms.
-
Aromatic Protons (H4, H5, H7) : The three protons on the benzene ring will exhibit a characteristic splitting pattern.
-
H7 : This proton is adjacent to the thiazole ring fusion and will appear as a doublet.
-
H5 : This proton will be a doublet of doublets, coupled to both H4 and H7 (though the meta-coupling to H7 may be small).
-
H4 : This proton, being ortho to the electron-withdrawing chlorine atom, is expected to be deshielded and will appear as a doublet.
-
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H2 | 9.15 | Singlet (s) | - |
| H7 | 8.10 | Doublet (d) | ~8.5 |
| H5 | 7.95 | Doublet (d) | ~2.0 |
| H4 | 7.50 | dd | ~8.5, ~2.0 |
Note: Predicted values are based on analyses of similar benzothiazole derivatives.[5][6][7]
¹³C NMR Spectroscopy Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, seven distinct signals are expected in the aromatic/heteroaromatic region.
Expected Data and Interpretation:
The chemical shifts are influenced by the electronegativity of the attached atoms (N, S, Cl) and resonance effects.
-
C2 : This carbon, bonded to both N and S, will be significantly downfield.
-
C-Cl (C6) : The carbon atom directly bonded to the chlorine will have its chemical shift influenced by the halogen's inductive effect.
-
Quaternary Carbons (C3a, C7a) : These carbons at the ring fusion will typically have lower intensity signals.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~155.0 |
| C7a | ~153.5 |
| C3a | ~135.0 |
| C6 | ~132.0 |
| C4 | ~128.0 |
| C7 | ~125.5 |
| C5 | ~123.0 |
Note: Chemical shifts are estimations based on known data for thiazole and substituted benzothiazoles.[8][9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Data Acquisition
The spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer over a range of 4000-600 cm⁻¹. This method requires minimal sample preparation.
Data Interpretation
The IR spectrum of this compound is characterized by several key absorption bands.
-
Aromatic C-H Stretch : A weak to medium band appearing just above 3000 cm⁻¹ is indicative of the C-H bonds on the aromatic ring.[11]
-
C=N and C=C Stretching : Strong to medium absorptions in the 1650-1450 cm⁻¹ region are characteristic of the C=N bond of the thiazole ring and the C=C bonds of the benzene ring.[6][12]
-
Fingerprint Region : The region below 1300 cm⁻¹ contains complex vibrations, including C-H in-plane and out-of-plane bending, as well as C-S and C-Cl stretches.
-
C-Cl Stretch : A moderate to strong band is expected in the 800-700 cm⁻¹ region, corresponding to the C-Cl stretching vibration.[6]
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100 - 3050 | Aromatic C-H Stretch | Medium |
| 1620 - 1580 | C=N Stretch (Thiazole ring) | Medium |
| 1550 - 1450 | Aromatic C=C Ring Stretch | Strong |
| ~820 | C-H Out-of-plane Bending | Strong |
| ~750 | C-Cl Stretch | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound. The fragmentation pattern observed offers corroborating evidence for the proposed structure.
Experimental Protocol: MS Data Acquisition
Data can be acquired using either Electron Impact (EI) or Electrospray Ionization (ESI) techniques coupled with a high-resolution mass analyzer (such as TOF or Orbitrap) to obtain accurate mass measurements.
Data Interpretation
-
Molecular Ion Peak (M⁺) : The key signal in the mass spectrum is the molecular ion peak. Given the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), this compound will exhibit two molecular ion peaks at m/z 169 (for C₇H₄³⁵ClNS) and m/z 171 (for C₇H₄³⁷ClNS) in an approximate 3:1 intensity ratio.[3] The calculated exact mass is 168.9753.
-
Fragmentation Pattern : The benzothiazole ring system can undergo characteristic fragmentation. A plausible pathway involves the loss of a chlorine radical followed by the cleavage of the thiazole ring.
Caption: Plausible EI fragmentation pathway for this compound.
Table 4: Key Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment Ion | Notes |
|---|---|---|
| 169/171 | [C₇H₄ClNS]⁺˙ (Molecular Ion) | Isotopic pattern in ~3:1 ratio confirms chlorine |
| 134 | [C₇H₄NS]⁺ | Loss of chlorine radical ([M-Cl]⁺) |
| 90 | [C₆H₄N]⁺ | Loss of thiocarbonyl ([M-Cl-CS]⁺) |
Conclusion
The collective application of ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. The predicted NMR spectra define the carbon-hydrogen framework and the substitution pattern on the benzothiazole core. IR spectroscopy confirms the presence of characteristic functional groups, including the aromatic system and the C-Cl bond. Finally, high-resolution mass spectrometry unequivocally establishes the molecular formula and offers structural support through predictable isotopic patterns and fragmentation pathways. This guide provides researchers, scientists, and drug development professionals with the foundational spectroscopic data and interpretation necessary for the confident identification and use of this important chemical entity.
References
-
Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Himaja, M., et al. (2012). Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl)-3- phenyl-1H-pyrazol-4-yl)methylene)-2-(6-substituted benzo[d]thiazol-2-yl)hydrazine Derivatives. Asian Journal of Chemistry, 24(6), 2789-2792. [Link]
-
Kavitha, C., et al. (2020). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 25(21), 5189. [Link]
-
Aldujaili, R. A. B., & Alhasan, A. A. Y. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Egypt. J. Chem., 64(6), 2845-2855. [Link]
-
El-Sayed, W. A., et al. (2019). Synthesis and spectral characterization of some new azo benzothiazole derivative and relative compounds. Journal of Chemical Research, 43(5-6), 179-185. [Link]
-
N'guessan, A. B., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 11(4), 115-136. [Link]
-
Gilani, S. J., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 879-885. [Link]
-
Patel, A., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(1), 324-329. [Link]
-
Taha, M., et al. (2022). Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. Journal of Molecular Structure, 1250, 131798. [Link]
-
ResearchGate. (n.d.). Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole. ResearchGate. [Link]
-
PubChem. (n.d.). 6-Chloro-2-methylbenzo[d]thiazole. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 6-Chlorobenzothiazole-2-thiol. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. [Link]
-
Nagarajan, K., & Shenoy, S. J. (1985). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(3), 257-273. [Link]
-
University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions. University of Puget Sound. [Link]
-
The Royal Society of Chemistry. (2013). Supporting Information: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Physical and IR data for the prepared derivatives 2-10. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. National Institutes of Health. [Link]
-
NIST. (n.d.). Thiazole. NIST WebBook. [Link]
-
Pejchal, V., Pejchalova, M., & Ruzickova, Z. (2015). Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides. Medicinal Chemistry Research, 24, 3871-3882. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. ResearchGate. [Link]
-
ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [Link]
-
SpectraBase. (n.d.). Thiazole - 13C NMR Chemical Shifts. SpectraBase. [Link]
-
University of Washington. (n.d.). UWPR_CommonMassSpecContaminants. University of Washington. [Link]
-
PubMed. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 305-311. [Link]
Sources
- 1. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistryjournal.in [chemistryjournal.in]
- 6. asianpubs.org [asianpubs.org]
- 7. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Benzothiazole Derivatives
Abstract
The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands as a "privileged structure" in the annals of chemistry. Its journey from a 19th-century laboratory curiosity to a cornerstone of industrial and medicinal chemistry is a testament to the enduring quest for novel molecular functionalities. This technical guide provides a comprehensive exploration of the discovery and historical development of benzothiazole derivatives, tracing their origins from foundational syntheses to their revolutionary impact on the rubber industry and their emergence as a versatile pharmacophore in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical details with field-proven insights, offering a deep dive into the causality behind experimental choices and the evolution of this remarkable class of heterocyclic compounds.
The Dawn of Benzothiazole Chemistry: The Pioneering Work of Hofmann
The story of benzothiazole begins in the late 19th century with the pioneering work of the eminent German chemist, August Wilhelm von Hofmann. In 1879, Hofmann reported the first synthesis of 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazole[1]. While the original publication in Berichte der deutschen chemischen Gesellschaft is a historical landmark, detailed experimental procedures from that era are often less explicit than modern standards. However, subsequent research and historical accounts indicate that his work involved the reaction of 2-aminothiophenol with various reagents[2]. The most common and direct method for synthesizing 2-substituted benzothiazoles involves the condensation of an ortho-aminothiophenol with a substituted aromatic aldehyde, carboxylic acid, acyl chloride, or nitrile[2].
One of the foundational methods, which laid the groundwork for many subsequent syntheses, is the reaction of 2-aminothiophenol with carbon disulfide. This reaction, which Hofmann also explored, leads to the formation of 2-mercaptobenzothiazole (MBT), a compound that would later gain immense industrial significance[2]. Another early approach involved the reaction of 2-aminothiophenol with phenyl isothiocyanate, yielding 2-anilinobenzothiazole[2].
Foundational Synthetic Principles
The early syntheses of benzothiazoles established a fundamental reaction pathway: the cyclization of a benzene ring bearing adjacent amino and thiol groups. This core principle remains central to many modern synthetic strategies. The general mechanism involves the nucleophilic attack of the amino group on a carbonyl or related functional group, followed by an intramolecular cyclization and dehydration or elimination to form the stable aromatic benzothiazole ring.
A Revolutionary Leap in Industrial Chemistry: Benzothiazole Derivatives as Vulcanization Accelerators
The discovery of vulcanization by Charles Goodyear in 1839 was a watershed moment for the rubber industry, transforming the sticky, unstable natural polymer into a durable, elastic material[3]. Goodyear's process involved heating rubber with sulfur[3]. However, this process was slow and inefficient, requiring high temperatures and long curing times, which often led to oxidative degradation of the rubber[3][4][5].
The early 20th century saw the advent of "accelerators," chemical substances that dramatically increased the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency[3][4][5]. Initially, inorganic compounds like metal oxides were used[3]. A significant breakthrough occurred in 1906 when George Oenslager discovered that the organic compound aniline could accelerate vulcanization[3][4][6]. Despite its effectiveness, aniline's toxicity was a major drawback[6]. This led to the adoption of less toxic derivatives like thiocarbanilide[6].
The true revolution in rubber technology, however, arrived in 1921 with the discovery of 2-sulfanylbenzothiazoles (mercaptobenzothiazoles) as highly efficient vulcanization accelerators[1]. This discovery marked a pivotal moment, leading to the widespread adoption of benzothiazole derivatives, particularly 2-mercaptobenzothiazole (MBT), in the rubber industry.
Superior Performance of Benzothiazole Accelerators
Benzothiazole-based accelerators offered significant advantages over their predecessors, including:
-
Increased Efficiency: They allowed for faster cure times and lower vulcanization temperatures, leading to improved productivity and energy savings.
-
Improved Product Quality: The milder vulcanization conditions resulted in rubber products with superior physical properties and better aging resistance.
-
Enhanced Safety: Compared to aniline, benzothiazole derivatives like MBT were significantly less toxic, improving worker safety.
-
Delayed Action: The development of sulfenamide accelerators, derived from MBT, introduced a crucial "scorch delay"[3][4]. This delay prevents the rubber from curing prematurely during mixing and processing, a critical factor in modern rubber manufacturing.
The following table provides a qualitative comparison of the performance of different classes of vulcanization accelerators:
| Accelerator Class | Scorch Safety (Time to premature vulcanization) | Cure Rate | Vulcanizate Properties (e.g., tensile strength, aging resistance) |
| Aniline | Poor | Fast | Moderate |
| Thiocarbanilide | Fair | Moderate | Good |
| Thiazoles (e.g., MBT) | Good | Fast | Excellent |
| Sulfenamides (e.g., CBS, TBBS) | Excellent | Fast | Excellent |
The Mechanism of Accelerated Vulcanization
The precise mechanism of accelerated sulfur vulcanization is complex and involves a series of chemical reactions. In essence, the benzothiazole accelerator reacts with sulfur to form an active sulfurating agent. This agent then reacts with the rubber polymer chains, creating sulfur cross-links that give the rubber its desirable elastic properties. The "delayed action" of sulfenamide accelerators is attributed to an initial induction period during which the accelerator is activated.
The Emergence of a Pharmacophore: Benzothiazole Derivatives in Medicinal Chemistry
Beyond their industrial applications, benzothiazole derivatives have emerged as a "privileged scaffold" in medicinal chemistry, with a remarkable spectrum of biological activities[7]. The rigid, planar structure of the benzothiazole nucleus and its ability to participate in various non-covalent interactions make it an ideal framework for designing drugs that can bind to a wide range of biological targets.
A Chronological Overview of Key Discoveries
The journey of benzothiazoles in medicine has been marked by a series of significant discoveries, spanning several decades:
| Year/Era | Discovery/Development | Key Compound(s)/Class | Therapeutic Area |
| 1950s | Investigation of central muscle relaxant properties. | 2-Aminobenzothiazoles | Neurology |
| 1995 | FDA approval of the first drug to treat amyotrophic lateral sclerosis (ALS). | Riluzole | Neurodegenerative Diseases |
| Late 1990s | Discovery of potent and selective anticancer activity. | 2-(4-Aminophenyl)benzothiazoles | Oncology |
| 2000s-Present | Widespread investigation into diverse biological activities. | Various derivatives | Antimicrobial, Anti-inflammatory, Antidiabetic, Antiviral, etc. |
| 2012 | FDA approval of a diagnostic imaging agent for amyloid plaques. | Flutemetamol (Vizamyl) | Alzheimer's Disease Diagnosis |
Notable Examples of Medicinally Important Benzothiazole Derivatives
-
Riluzole: This 2-aminobenzothiazole derivative was the first drug approved for the treatment of amyotrophic lateral sclerosis (ALS). While its exact mechanism is not fully understood, it is believed to have neuroprotective effects by inhibiting glutamate release and blocking voltage-dependent sodium channels.
-
2-(4-Aminophenyl)benzothiazoles: This class of compounds has shown potent and selective anticancer activity against a range of human cancer cell lines, including breast, colon, ovarian, and renal cancers[8][9][10]. Their mechanism of action is thought to involve metabolic activation by cytochrome P450 enzymes to form reactive species that induce apoptosis in cancer cells[10].
-
Thioflavin T: Although not a therapeutic agent itself, this benzothiazole derivative is a fluorescent dye widely used in research to visualize and quantify amyloid plaques, which are characteristic of Alzheimer's disease and other neurodegenerative disorders.
The broad spectrum of biological activities exhibited by benzothiazole derivatives continues to make them a fertile ground for drug discovery and development, with ongoing research exploring their potential in treating a wide array of diseases[11][12].
Evolution of Synthetic Methodologies: Towards Greener and More Efficient Syntheses
The synthesis of benzothiazole derivatives has evolved significantly since Hofmann's initial discoveries. While classical methods remain relevant, there has been a strong drive towards the development of more efficient, versatile, and environmentally friendly synthetic protocols.
Classical Synthetic Routes
-
Condensation of 2-Aminothiophenol: This remains one of the most common and versatile methods for synthesizing 2-substituted benzothiazoles. It involves the reaction of 2-aminothiophenol with a variety of electrophilic partners, including aldehydes, carboxylic acids, acyl chlorides, and nitriles[13].
-
Jacobsen Cyclization: This method involves the radical cyclization of thiobenzanilides using an oxidizing agent like potassium ferricyanide to form the benzothiazole ring[2][14]. While effective, it can sometimes lead to mixtures of regioisomers[14].
-
Synthesis from Anilines: Several methods have been developed to synthesize benzothiazoles directly from anilines, bypassing the need for pre-formed 2-aminothiophenol. One common approach is the reaction of an aniline with potassium thiocyanate and bromine, which generates a thiourea intermediate that then cyclizes to form the 2-aminobenzothiazole[2][15].
Modern and Green Synthetic Approaches
In recent years, there has been a significant emphasis on developing "green" synthetic methods that are more sustainable and environmentally benign. These approaches often involve the use of milder reaction conditions, less hazardous reagents, and more efficient catalytic systems.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. Microwave-assisted synthesis of benzothiazoles often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods[1][13][16][17][18].
-
Catalyst-Free and Solvent-Free Reactions: To minimize waste and environmental impact, researchers have developed synthetic protocols that proceed without the need for a catalyst or solvent. These reactions are often carried out under neat conditions, simply by heating the reactants together.
-
Use of Green Solvents and Catalysts: When a solvent or catalyst is necessary, there is a growing trend towards using environmentally friendly options such as water, ethanol, or biodegradable catalysts.
The ongoing development of innovative synthetic methodologies continues to expand the accessibility and diversity of benzothiazole derivatives, facilitating their exploration in various scientific and industrial fields.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of key benzothiazole derivatives, representing both classical and modern approaches.
Classical Synthesis of 2-Aminobenzothiazole from Phenylthiourea
This protocol is adapted from established methods for the oxidative cyclization of arylthioureas.
Reaction Scheme:
A Classical Synthesis of 2-Aminobenzothiazole.
Materials:
-
Phenylthiourea
-
Concentrated Sulfuric Acid (98%)
-
Bromine
-
Methanol
-
Acetone
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve phenylthiourea (1.0 mol) in concentrated sulfuric acid (300 mL)[19].
-
Carefully add bromine (8 g) to the solution according to a specific addition schedule while maintaining the reaction temperature[19].
-
After the addition is complete, continue to stir the reaction mixture at a controlled temperature for several hours to ensure complete cyclization[19].
-
Cool the reaction mixture and carefully add methanol with rapid stirring[19].
-
Cool the mixture further to precipitate the 2-aminobenzothiazole sulfate salt[19].
-
Filter the precipitate and wash it with acetone[19].
-
The free amine can be obtained by neutralization of the sulfate salt with a suitable base.
Industrial Synthesis of 2-Mercaptobenzothiazole (MBT)
This protocol is based on the Kelly process, which is a widely used industrial method.
Reaction Scheme:
Industrial Synthesis of 2-Mercaptobenzothiazole.
Materials:
-
Aniline
-
Carbon Disulfide
-
Sulfur
Procedure:
-
Charge a high-pressure autoclave with aniline, carbon disulfide, and sulfur in the appropriate molar ratios[3][20][21].
-
Seal the reactor and heat the mixture to a temperature of 240-270 °C under elevated pressure (e.g., 9.5-10 MPa)[21].
-
Maintain the reaction at this temperature and pressure for a specified period (e.g., 120-240 minutes) with stirring[21].
-
During the reaction, hydrogen sulfide gas is produced and should be handled with appropriate safety measures[3].
-
After the reaction is complete, cool the reactor and release the pressure.
-
The crude MBT product is then subjected to purification steps, which may include extraction, recrystallization, or reprecipitation to obtain the final product of high purity[3].
Microwave-Assisted Green Synthesis of 2-Arylbenzothiazoles
This protocol exemplifies a modern, environmentally friendly approach to benzothiazole synthesis.
Reaction Scheme:
Microwave-Assisted Green Synthesis of 2-Arylbenzothiazoles.
Materials:
-
2-Aminothiophenol
-
Various aromatic aldehydes
-
Acetic acid (promoter)
Procedure:
-
In a microwave-safe reaction vessel, mix 2-aminothiophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and a catalytic amount of acetic acid[16][17].
-
Place the reaction vessel in a microwave synthesizer.
-
Irradiate the mixture with microwaves at a specified power and temperature for a short duration (typically a few minutes)[13][16][17].
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and purify the product, typically by recrystallization or column chromatography, to obtain the desired 2-arylbenzothiazole in high yield[16][17].
Conclusion
The journey of benzothiazole derivatives, from their initial synthesis by Hofmann to their indispensable roles in modern industry and medicine, is a compelling narrative of chemical innovation. This versatile heterocyclic scaffold has demonstrated a remarkable ability to adapt and find new applications, a testament to its unique chemical properties. As we move forward, the principles of green chemistry will undoubtedly play an increasingly important role in the synthesis of these valuable compounds, ensuring that the legacy of benzothiazole continues to contribute to scientific advancement in a sustainable manner. The ongoing exploration of the biological activities of novel benzothiazole derivatives holds immense promise for the development of new therapeutic agents to address a wide range of human diseases.
References
-
Guntreddi, T., Vanjari, R., & Singh, K. N. (2015). A decarboxylative redox cyclization strategy enables the synthesis of 2-substituted benzothiazoles from o-chloronitroarenes and arylacetic acids in the presence of elemental sulfur/N-methylmorpholine under metal- and solvent-free conditions. Organic Letters, 17(4), 976–979. [Link]
-
Lusida Rubber Products. (n.d.). Vulcanization & Accelerators. Retrieved from [Link]
-
Gupta, A., Gupta, R., & Gupta, A. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. [Link]
-
Azarifar, D., Maleki, B., & Setayeshnazar, M. (2009). A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(8), 2097-2102. [Link]
-
Bradshaw, T. D., Wrigley, S., Shi, D. F., Schultz, R. J., Paull, K. D., & Stevens, M. F. G. (1998). 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. British journal of cancer, 77(5), 745–752. [Link]
-
Ferreira, R. J., Biltes, D. C., & Palmeira, A. (2020). Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities. RSC medicinal chemistry, 11(6), 724–735. [Link]
-
Yurttas, L., Genc, H., & Demirayak, S. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Archiv der Pharmazie, 347(11), 804–814. [Link]
-
Kaur, H., & Singh, J. (2019). Benzothiazole derivatives as anticancer agents. Current Medicinal Chemistry, 26(21), 3893-3914. [Link]
- Hargrave, K. D. (1982). Preparation of 2-aminobenzothiazoles. U.S. Patent No. 4,363,913. Washington, DC: U.S.
-
Azarifar, D., Maleki, B., & Setayeshnazar, M. (2009). A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(8), 2097-2102. [Link]
-
Soni, S. K., Gupta, T. K., & Singh, R. (2010). 2-(4-Aminophenyl) Benzothiazole: A Potent and Selective Pharmacophore with Novel Mechanistic Action Towards Various Tumour Cell Lines. Mini-Reviews in Medicinal Chemistry, 10(11), 1076-1092. [Link]
-
Shi, D. F., Bradshaw, T. D., Wrigley, S., McCall, C. J., Lelieveld, P., Fichtner, I., & Stevens, M. F. G. (1996). Antitumor Benzothiazoles. 7. Synthesis of 2-(4-Acylaminophenyl)benzothiazoles and Investigations into the Role of Acetylation in the Antitumor Activities of the Parent Amines. Journal of Medicinal Chemistry, 39(17), 3375-3384. [Link]
-
Paget, C. J., & Then, R. L. (2005). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science, 7(4), 362-365. [Link]
-
Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5), 105-116. [Link]
-
Lee, A. S. Y., Chung, C. H., Chang, Y. T., & Chen, P. L. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 295-300. [Link]
-
Gupta, A., & Gupta, A. (2010). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. Rasayan Journal of Chemistry, 3(4), 743-747. [Link]
- Haus, J. F. (1992). Process for the preparation of 2-mercaptobenzothiazole. U.S. Patent No. 5,367,082. Washington, DC: U.S.
-
Al-Juboori, S. A. H. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Master's thesis, Tikrit University]. [Link]
-
Wang, T., Li, Y., Liu, Y., Zhang, Y., & Geng, R. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1357095. [Link]
- Sandmeyer, D. G. (2001). Method for the production of 2-mercaptobenzothiazole. U.S. Patent No. 6,222,041. Washington, DC: U.S.
-
Zhao, J., Wang, Y., Liu, Y., & Zhang, J. (2021). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 9(11), 2038. [Link]
-
Lihumis, H. S., Alameri, A. A., & Zaooli, R. H. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]
-
Lihumis, H. S., Alameri, A. A., & Zaooli, R. H. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]
-
Hutchinson, I., Jennings, M. S., & Stevens, M. F. G. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of medicinal chemistry, 44(10), 1545–1555. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Hazra, K., & Mahapatra, D. K. (2024). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Pharmaceutical and Clinical Research, 17(2), 1-8. [Link]
-
Wang, T., Li, Y., Liu, Y., Zhang, Y., & Geng, R. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1357095. [Link]
-
Gupta, A., Gupta, R., & Gupta, A. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. [Link]
-
Kamal, A., Reddy, K. S., Khan, M. N. A., Shetti, R. V., & Ramaiah, M. J. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 124(3), 609-624. [Link]
-
Kim, K. H., Lee, J. Y., & Kim, J. N. (2011). Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds. Macromolecular Research, 19(12), 1301-1306. [Link]
-
Teker, M., Öztürk, E., & Usluoğlu, A. (2024). The Effect of Different Accelerators on the Vulcanization of EPDM Rubber. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(3), 1221-1228. [Link]
-
Formela, K., Waszkiewicz, S., & Haponiuk, J. (2020). The Influence of Curing Systems on the Cure Characteristics and Physical Properties of Styrene–Butadiene Elastomer. Materials, 13(23), 5413. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 4. lusida.com [lusida.com]
- 5. akrochem.com [akrochem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 19. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 20. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
potential biological activities of chlorinated benzothiazoles
An In-Depth Technical Guide to the Potential Biological Activities of Chlorinated Benzothiazoles
Introduction
Benzothiazoles, heterocyclic compounds featuring a benzene ring fused to a thiazole ring, represent a "privileged scaffold" in medicinal chemistry due to their wide array of pharmacological activities.[1][2] The introduction of a chlorine atom to the benzothiazole nucleus can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic effects, often leading to enhanced biological potency.[3][4] This guide provides a comprehensive overview of the current understanding of the biological activities of chlorinated benzothiazoles, with a focus on their potential as antimicrobial, antitumor, and neuroprotective agents. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate these promising compounds.
Antimicrobial Activity
Chlorinated benzothiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[5][6] The presence of the chlorine atom is often associated with increased efficacy.
Antibacterial Activity
Several studies have highlighted the potent antibacterial effects of chlorinated benzothiazoles. For instance, the position of the chlorine atom on the benzothiazole ring has been shown to influence activity, with substitution at the 5th or 6th position often leading to enhanced antibacterial effects.[3][7] Some derivatives have shown activity comparable to or even exceeding that of standard antibiotics like ciprofloxacin and ampicillin against both Gram-positive and Gram-negative bacteria.[3][6][8]
Mechanism of Action: The antibacterial mechanism of benzothiazole derivatives is multifaceted and can involve the inhibition of essential bacterial enzymes.[9] Docking studies have suggested that these compounds can bind to and inhibit enzymes crucial for bacterial survival, such as DNA gyrase, tyrosine kinase, and enzymes involved in cell wall synthesis like the MurB enzyme.[3][9]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A crucial step in evaluating the antibacterial efficacy of chlorinated benzothiazoles is the determination of their Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution Series: A serial two-fold dilution of the chlorinated benzothiazole compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Activity
Chlorinated benzothiazoles have also shown promise as antifungal agents against various fungal strains, including Candida albicans and Aspergillus niger.[5][6] Similar to their antibacterial counterparts, the position and nature of substituents on the benzothiazole ring play a critical role in their antifungal potency.
Table 1: Antimicrobial Activity of Selected Chlorinated Benzothiazoles
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 5-chloro-benzothiazole derivative | S. aureus | 6.25 | [3] |
| 6-chloro-benzothiazole derivative | S. aureus | 2.5-fold improvement over non-chlorinated analog | [10] |
| Chloro-substituted benzothiazole | E. coli | 3.1 | [3] |
| Chloro-substituted benzothiazole | P. aeruginosa | 6.2 | [3] |
| Chlorinated Benzothiazole Derivative | C. albicans | 1.56-12.5 | [8] |
Antitumor Activity
The anticancer potential of chlorinated benzothiazoles has been extensively investigated, with several derivatives demonstrating potent and selective activity against various cancer cell lines, including breast, lung, and colon cancers.[11][12][13][14]
Mechanism of Action
The antitumor mechanisms of chlorinated benzothiazoles are diverse and can involve the induction of apoptosis, inhibition of key signaling pathways, and interference with the cell cycle.[15] Some derivatives, such as 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, have shown exceptionally potent antiproliferative activity without relying on the induction of CYP1A1 expression, a mechanism observed for other antitumor benzothiazoles.[13] The presence of a chlorine atom can enhance the cytotoxic activity of these compounds.[16] For example, smenothiazoles A and B, which are chlorinated thiazole-containing peptide/polyketides, exhibit potent cytotoxic activity against various tumor cell lines.[17]
Experimental Workflow: In Vitro Cytotoxicity Assay
The following workflow outlines a standard procedure for assessing the in vitro antitumor activity of chlorinated benzothiazoles.
Caption: Workflow for in vitro cytotoxicity testing of chlorinated benzothiazoles.
Neuroprotective Activity
Emerging research suggests that chlorinated benzothiazoles may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[18][19]
Riluzole: A Clinically Used Benzothiazole
Riluzole, a benzothiazole derivative (though not chlorinated, its therapeutic relevance provides a strong rationale for exploring chlorinated analogs), is an approved drug for the treatment of ALS.[19] Its neuroprotective effects are attributed to its ability to inhibit glutamate release, block voltage-gated sodium channels, and non-competitively inhibit NMDA receptors.[19]
Potential Mechanisms in Neuroprotection
The neuroprotective potential of benzothiazole derivatives is also linked to their ability to inhibit enzymes like cholinesterases and to modulate the aggregation of amyloid-beta peptides, key pathological hallmarks of Alzheimer's disease.[20] The benzothiazole aniline tetra(ethylene glycol) (BTA-EG4), for example, has been shown to inhibit the neuroprotective interaction between catalase and amyloid peptides.[21]
Signaling Pathway: Potential Neuroprotective Mechanisms
The following diagram illustrates potential signaling pathways that could be modulated by chlorinated benzothiazoles in a neuroprotective context.
Caption: Potential neuroprotective mechanisms of chlorinated benzothiazoles.
Toxicity and Future Perspectives
While chlorinated benzothiazoles show significant therapeutic promise, it is crucial to consider their potential toxicity. The chlorination process itself can sometimes lead to the formation of disinfection by-products that are more toxic than the parent compounds.[22] Studies have indicated that benzothiazoles can be toxic to aquatic organisms and may have carcinogenic potential.[23][24] Therefore, a thorough toxicological evaluation is essential in the development of any new chlorinated benzothiazole-based therapeutic agent.
Future research should focus on optimizing the structure of chlorinated benzothiazoles to maximize their therapeutic efficacy while minimizing toxicity. This includes a detailed investigation of their metabolic fate and the identification of structure-toxicity relationships. The development of targeted delivery systems could also help to enhance the safety profile of these potent compounds.
Conclusion
Chlorinated benzothiazoles are a versatile class of compounds with a broad spectrum of biological activities. Their potent antimicrobial, antitumor, and potential neuroprotective properties make them highly attractive candidates for drug discovery and development.[2][25] The strategic incorporation of chlorine atoms into the benzothiazole scaffold has proven to be an effective approach for enhancing biological activity. However, a comprehensive understanding of their mechanisms of action and a rigorous assessment of their toxicological profiles are paramount for their successful translation into clinical applications. Continued interdisciplinary research in this area holds the promise of delivering novel and effective therapeutic agents for a range of diseases.
References
-
Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved from [Link]
-
Yoshida, M., Hayakawa, I., Hayashi, N., Agatsuma, T., Oda, Y., Tanzawa, F., Iwasaki, S., Koyama, K., Furukawa, H., Kurakata, S., & Sugano, Y. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3328-3332. Retrieved from [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). PubMed Central. Retrieved from [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PubMed Central. Retrieved from [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. (2023). ResearchGate. Retrieved from [Link]
-
SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2016). MDPI. Retrieved from [Link]
-
Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Shi, D. F., Bradshaw, T. D., Wrigley, S., McCall, C. J., Lelieveld, P., Fichtner, I., & Stevens, M. F. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 39(17), 3375-3384. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. Retrieved from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. Retrieved from [Link]
-
Bradshaw, T. D., et al. (2006). Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Journal of Medicinal Chemistry, 49(1), 179-185. Retrieved from [Link]
-
Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021). National Institutes of Health. Retrieved from [Link]
-
Benzothiazole derivatives in the design of antitumor agents. (2024). PubMed. Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]
-
Isolation and Assessment of the in Vitro Anti-Tumor Activity of Smenothiazole A and B, Chlorinated Thiazole-Containing Peptide/Polyketides from the Caribbean Sponge, Smenospongia aurea. (2017). MDPI. Retrieved from [Link]
-
Benzothiazole aniline tetra(ethylene glycol) and 3-amino-1,2,4-triazole inhibit neuroprotection against amyloid peptides by catalase overexpression in vitro. (2013). PubMed. Retrieved from [Link]
-
UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation. (2021). PubMed. Retrieved from [Link]
-
Design, synthesis and antimicrobial activity of novel benzothiazole analogs. (2013). PubMed. Retrieved from [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Recent advances in the chemistry and biology of benzothiazoles. (2015). PubMed. Retrieved from [Link]
-
Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment. (n.d.). PubMed. Retrieved from [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. Retrieved from [Link]
-
Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020). ScienceDirect. Retrieved from [Link]
-
Synthesis, characterization and biological activity of benzothiazoles derivatives. (2020). ResearchGate. Retrieved from [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). National Institutes of Health. Retrieved from [Link]
-
Is chlormethiazole neuroprotective in experimental global cerebral ischemia? A microdialysis and behavioral study. (n.d.). PubMed. Retrieved from [Link]
-
A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzothiazoles - scaffold of interest for CNS targeted drugs. (n.d.). PubMed. Retrieved from [Link]
-
Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease. (2025). PubMed. Retrieved from [Link]
-
Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (n.d.). PubMed. Retrieved from [Link]
-
Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). PubMed Central. Retrieved from [Link]
-
Benzothiazole-based Compounds in Antibacterial Drug Discovery. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Recent advances in the chemistry and biology of benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 6. jchr.org [jchr.org]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacyjournal.in [pharmacyjournal.in]
- 17. Isolation and Assessment of the in Vitro Anti-Tumor Activity of Smenothiazole A and B, Chlorinated Thiazole-Containing Peptide/Polyketides from the Caribbean Sponge, Smenospongia aurea [mdpi.com]
- 18. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Benzothiazole aniline tetra(ethylene glycol) and 3-amino-1,2,4-triazole inhibit neuroprotection against amyloid peptides by catalase overexpression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: Introduction to 6-Chlorobenzo[d]thiazole as a Privileged Scaffold
An In-Depth Technical Guide to the Predicted Mechanisms of Action of 6-Chlorobenzo[d]thiazole
The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene and a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This designation is reserved for molecular frameworks that demonstrate the ability to bind to a diverse range of biological targets, enabling the development of therapeutic agents across multiple disease areas. The versatility of the benzothiazole core allows for strategic chemical modifications that can fine-tune its pharmacological profile, leading to compounds with activities ranging from anticancer and antimicrobial to neuroprotective.[2][3]
This guide focuses on a specific, yet foundational, member of this class: this compound. The introduction of a chlorine atom at the 6-position is a critical modification. As an electron-withdrawing group, this substituent significantly alters the electronic properties of the benzothiazole ring system.[4] This modulation can influence the molecule's ability to participate in crucial binding interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, thereby shaping its therapeutic potential.[5]
Direct experimental data on the mechanism of action of the unsubstituted this compound parent compound is limited. Therefore, this technical guide aims to synthesize the extensive body of research on its derivatives to construct a predictive model of its potential biological activities and molecular targets. By analyzing the mechanisms of action of its pharmacologically active analogues, we can infer the inherent capabilities of the core this compound scaffold and provide a robust framework for future drug discovery and validation studies.
Section 2: Predicted Biological Activities and Molecular Targets
The functionalization of this compound, most commonly at the 2-position, has yielded derivatives with a wide spectrum of potent biological activities. By examining these derivatives, we can hypothesize the primary mechanisms through which the core scaffold is likely to exert its effects.
Antimicrobial Activity: Targeting Bacterial Cell Wall and DNA Synthesis
A significant number of this compound derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7] This suggests that the core scaffold is capable of interacting with targets that are conserved and essential for microbial survival.
Predicted Mechanisms: The primary antimicrobial mechanisms are predicted to be the inhibition of essential bacterial enzymes. The benzothiazole nucleus is a known inhibitor of bacterial DNA gyrase and topoisomerase IV, two enzymes critical for DNA replication and maintenance.[8] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. Additionally, in silico docking studies performed on related benzothiazole derivatives have predicted strong binding to E. coli MurB, an enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[9]
Data Presentation: Antimicrobial Activity of this compound Derivatives
| Derivative Type | Target Organism | MIC (µg/mL) | Reference |
| Triazolo-thiadiazole derivative | S. aureus (Gram +) | 12.5 - 25 | [6] |
| Triazolo-thiadiazole derivative | E. coli (Gram -) | 12.5 - 50 | [6] |
| Oxadiazole derivative | K. pneumoniae (Gram -) | 12.5 - 50 | [7] |
| Oxadiazole derivative | C. albicans (Fungus) | 12.5 - 25 | [7] |
Anticancer Activity: A Multi-Targeted Approach
The most extensively documented activity for this class of compounds is anticancer efficacy. Derivatives have shown potent cytotoxic effects against a wide panel of human cancer cell lines, including those of the breast, liver, and colon.[5][10] The data suggest that the this compound scaffold does not rely on a single mechanism but can be tailored to interact with multiple oncogenic pathways.
Predicted Mechanisms:
-
Kinase Inhibition: Many benzothiazole-based compounds function as protein kinase inhibitors.[1] Molecular modeling of certain thiazole derivatives has predicted strong inhibitory effects against Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed in tumors, whose signaling promotes cell proliferation and survival.[11]
-
Inhibition of Tubulin Polymerization: Several fluorinated benzothiazole analogues have demonstrated potent antimitotic activity.[12] This is indicative of interference with microtubule dynamics, a mechanism shared by successful chemotherapeutics like paclitaxel and the vinca alkaloids. In silico studies suggest these compounds may bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules, arresting the cell cycle in the G2/M phase, and inducing apoptosis.
-
Topoisomerase II Inhibition: DNA topoisomerase II is another validated cancer target. This enzyme is essential for managing DNA topology during replication. Certain novel thiazole hybrids have been identified as potent inhibitors of topoisomerase II, leading to DNA damage that triggers programmed cell death.[10]
Data Presentation: Anticancer Activity of this compound Derivatives
| Derivative Name | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-chlorophenyl)-6-chlorobenzo[d]thiazol-2-amine | Breast (MCF-7) | 17.77 | [5][10] |
| N-(4-methoxyphenyl)-6-chlorobenzo[d]thiazol-2-amine | Liver (HepG-2) | 14.05 | [5][10] |
| N-phenyl-6-chlorobenzo[d]thiazol-2-amine | Colon (HCT-116) | 32.68 | [10] |
Neuroprotective Potential: Cholinesterase Inhibition
Derivatives of the closely related 6-fluorobenzo[d]thiazole have been synthesized and evaluated as cholinesterase inhibitors, suggesting a potential therapeutic application in neurodegenerative diseases like Alzheimer's disease.[2]
Predicted Mechanism: The predicted mechanism is the inhibition of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. Inhibiting their activity increases acetylcholine levels, which can help to ameliorate the cognitive deficits associated with Alzheimer's disease. The benzothiazole scaffold likely interacts with the active site of these enzymes.[2]
Section 3: A Framework for Validating Predicted Mechanisms of Action
Moving from prediction to confirmation requires a systematic and multi-faceted experimental approach. The following protocols are designed as a self-validating framework to first identify direct molecular targets and then confirm their modulation in a relevant cellular context.
Workflow: Initial Target Identification and Validation
Causality: The foundational step in mechanism-of-action elucidation is to unequivocally identify the direct binding partner(s) of the compound. Without this, any downstream cellular effects are merely correlational. This workflow progresses from broad, computational predictions to direct biophysical confirmation of a physical interaction between the compound and a purified protein.
Caption: Workflow for initial molecular target identification.
Experimental Protocol: Thermal Shift Assay (TSA)
-
Objective: To identify protein targets that are stabilized upon binding to this compound.
-
Materials:
-
Purified proteins of interest (e.g., a panel of kinases, bacterial enzymes).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
SYPRO Orange dye (5000x stock).
-
Appropriate protein buffer (e.g., HEPES-buffered saline).
-
Real-time PCR instrument capable of fluorescence detection.
-
-
Methodology:
-
Prepare a master mix for each protein containing the protein (final concentration 2 µM), SYPRO Orange dye (final concentration 5x), and buffer.
-
Dispense the protein master mix into the wells of a 96-well PCR plate.
-
Add this compound to the experimental wells to a final concentration of 10 µM. Add an equivalent volume of DMSO to the control wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Run a melt curve protocol: Increase the temperature from 25 °C to 95 °C in 0.5 °C increments, holding for 30 seconds at each step while measuring fluorescence.
-
Data Analysis: The melting temperature (Tm) is the point of inflection in the fluorescence curve. A positive shift in Tm (ΔTm) in the presence of the compound compared to the DMSO control indicates stabilizing binding.
-
Workflow: Cellular Pathway Analysis
Causality: Confirming a direct biophysical interaction is necessary but not sufficient. It is critical to demonstrate that this binding event translates into a functional consequence within a living cell. This workflow is designed to validate that the compound modulates the activity of its intended target in a cellular environment and that this modulation leads to the predicted physiological outcome (e.g., cell death).
Caption: Workflow for validating the cellular mechanism of action.
Experimental Protocol: Western Blot for EGFR Pathway Modulation
-
Objective: To determine if this compound inhibits EGFR signaling in a cancer cell line that overexpresses the receptor (e.g., A549).
-
Materials:
-
A549 human lung carcinoma cells.
-
Complete culture medium (e.g., F-12K Medium + 10% FBS).
-
Recombinant human EGF.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-GAPDH.
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
-
-
Methodology:
-
Seed A549 cells in 6-well plates and grow to 80% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal receptor activation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or DMSO vehicle for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 15 minutes to induce EGFR phosphorylation. Include an unstimulated control.
-
Immediately place plates on ice, aspirate the media, and wash with ice-cold PBS.
-
Lyse the cells with RIPA buffer. Collect lysates and determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibody against p-EGFR overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Data Analysis: Strip the membrane and re-probe for total EGFR and GAPDH (as a loading control). A dose-dependent decrease in the p-EGFR signal, normalized to total EGFR and GAPDH, confirms target engagement and inhibition in the cell.
-
Section 4: Summary and Future Directions
By synthesizing the extensive research on its derivatives, this guide predicts that this compound is a versatile chemical scaffold with the potential to act through several distinct mechanisms of action. The primary predicted pathways include:
-
Antimicrobial: Inhibition of essential bacterial enzymes such as DNA gyrase and components of the cell wall synthesis machinery.[8][9]
-
Anticancer: A multi-pronged attack involving the inhibition of key oncogenic kinases like EGFR, disruption of microtubule dynamics via tubulin binding, and induction of DNA damage through topoisomerase II inhibition.[10][11][12]
-
Neuroprotective: Modulation of cholinergic neurotransmission through the inhibition of acetylcholinesterase.[2]
The 6-chloro substitution provides a crucial electronic feature, but the ultimate biological activity and specific molecular target are heavily dictated by the nature of the substituent at the 2-position. This highlights the scaffold's utility as a foundational structure for combinatorial chemistry and library development.
Future research should focus on the systematic validation of these predicted mechanisms for the parent compound using the workflows outlined in this guide. Furthermore, comprehensive Structure-Activity Relationship (SAR) studies are essential. By synthesizing and screening a focused library of 2-substituted this compound derivatives against specific targets (e.g., a kinase panel), researchers can develop highly potent and selective inhibitors. Promising lead compounds identified through these in vitro and cellular studies must then advance to in vivo animal models to evaluate their pharmacokinetic properties, safety, and therapeutic efficacy.
References
- 1. 4-Chlorobenzo[d]thiazole-2-thiol|CAS 1849-65-6 [benchchem.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review | Bentham Science [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
Introduction: The Enduring Significance of the Benzothiazole Scaffold
An In-depth Technical Guide to the Synthesis of Benzothiazoles for Researchers and Drug Development Professionals
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are integral to a vast array of pharmaceuticals and biologically active compounds, demonstrating a remarkable spectrum of activities including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][4][5][6] From the anti-ALS drug Riluzole to potent antitumor agents and amyloid imaging agents for Alzheimer's disease, the versatility of the benzothiazole core continues to drive significant research and development efforts.[2][5][7]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core synthetic strategies for constructing the benzothiazole ring system. It moves beyond a mere listing of reactions to offer insights into the causality behind experimental choices, comparing classical and modern methodologies, and providing practical, field-proven protocols.
Pillar 1: Condensation of 2-Aminothiophenol with Electrophiles
The most prevalent and versatile strategy for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol (2-ATP) with a variety of electrophilic partners.[8][9][10] This approach builds the thiazole ring onto the pre-existing aminothiophenol backbone. The choice of electrophile directly determines the substituent at the C-2 position, the most common site for functionalization.[10][11]
Condensation with Carboxylic Acids and Derivatives
Reacting 2-aminothiophenol with carboxylic acids is a direct and atom-economical method for producing 2-substituted benzothiazoles. The primary challenge in this reaction is the removal of two molecules of water.
Causality & Mechanistic Insight: This condensation typically requires high temperatures (150-250 °C) and a strong acid catalyst that also acts as a dehydrating agent.[7][12] Polyphosphoric acid (PPA) is a classical choice, serving as both the acidic medium and a powerful water scavenger to drive the equilibrium toward the cyclized product.[7][12] However, its viscous nature and harsh conditions have led to the development of alternatives. A heterogeneous mixture of methanesulfonic acid and silica gel, for instance, provides an effective medium for the condensation, allowing for simpler work-up and catalyst reuse.[7][8]
More recently, microwave irradiation has been employed to dramatically accelerate this reaction, often eliminating the need for a solvent entirely.[12] This green chemistry approach reduces reaction times from hours to minutes.[12]
Mechanism: 2-ATP Condensation with a Carboxylic Acid The reaction proceeds via initial acylation of the more nucleophilic amino group of 2-ATP by the carboxylic acid, forming an N-acyl intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the thiol group onto the amide carbonyl, forms a tetrahedral intermediate. Finally, dehydration yields the aromatic benzothiazole ring.
Caption: Mechanism of benzothiazole synthesis from 2-ATP and a carboxylic acid.
Condensation with Aldehydes
The reaction between 2-aminothiophenol and aldehydes is one of the most efficient and widely used methods. This pathway involves a condensation followed by an oxidative cyclization.
Causality & Mechanistic Insight: The initial step is the formation of a Schiff base (benzothiazoline intermediate) through the reaction of the amino group of 2-ATP with the aldehyde carbonyl. This intermediate is then oxidized to the final benzothiazole product. The choice of oxidant is critical. While atmospheric oxygen can suffice in some systems (e.g., refluxing in DMSO), the reaction is often accelerated by adding an explicit oxidizing agent.[13] A mixture of hydrogen peroxide and hydrochloric acid (H₂O₂/HCl) in ethanol at room temperature provides an excellent, high-yielding system.[8][14] Other green approaches utilize visible light promotion in an air atmosphere or employ recyclable heterogeneous catalysts.[8]
Modern variations focus on enhancing efficiency and sustainability. Microwave-assisted protocols, sometimes using catalysts like silver(I) oxide (Ag₂O) or simply charcoal/silica gel, can reduce reaction times to mere minutes with excellent yields.[14]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles
This protocol describes a green, solvent-free synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and an aromatic aldehyde.[14][15]
-
Reactant Preparation: In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (e.g., 5 mol%).[15]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 80-100°C) for a short duration (e.g., 5-15 minutes).[14][15] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature.
-
Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-arylbenzothiazole.
Pillar 2: Intramolecular Cyclization Strategies
An alternative to building the thiazole ring from two separate components is to perform an intramolecular cyclization on a precursor that already contains most of the required atoms. These methods are particularly useful when substituted 2-aminothiophenols are difficult to prepare or handle.[10]
The Jacobson Synthesis
The Jacobson synthesis involves the oxidative cyclization of an N-arylthioamide (thiobenzanilide) to form a benzothiazole.[10][16]
Causality & Mechanistic Insight: This reaction is typically performed using an oxidizing agent like potassium ferricyanide (K₃[Fe(CN)₆]) in an alkaline aqueous solution.[16][17] The mechanism is believed to proceed via a radical pathway. The base deprotonates the thioamide nitrogen, and the resulting anion is oxidized by the ferricyanide to generate a nitrogen-centered radical. This radical then attacks the ortho-position of the aniline ring in an intramolecular homolytic aromatic substitution. Subsequent oxidation and tautomerization yield the benzothiazole product. A key advantage is that the cyclization is highly regioselective, occurring at an unsubstituted ortho-position.[10][16]
Caption: Simplified mechanism of the Jacobson synthesis of benzothiazoles.
Hugershoff Synthesis
The Hugershoff synthesis is a classic method for preparing 2-aminobenzothiazoles from arylthioureas.[17]
Causality & Mechanistic Insight: The reaction involves treating an N-arylthiourea with an oxidizing agent, typically bromine in chloroform.[17] The bromine acts as an electrophile, activating the sulfur atom. This is followed by an intramolecular electrophilic attack by the activated sulfur onto the ortho-position of the aniline ring, leading to cyclization and the formation of the 2-aminobenzothiazole salt, which is then neutralized. Modern variations utilize less toxic and more efficient catalysts, such as nickel(II) or ruthenium(III) salts, for the intramolecular oxidative C-H bond functionalization of N-arylthioureas.[18][19]
Pillar 3: Modern and Green Synthetic Approaches
In line with the principles of green chemistry, recent advancements have focused on developing more sustainable and efficient methods for benzothiazole synthesis.[8][15] These approaches aim to minimize waste, reduce energy consumption, and avoid hazardous reagents.[15]
Key strategies include:
-
Microwave-Assisted Synthesis: As previously mentioned, microwaves provide rapid and uniform heating, drastically cutting reaction times and often improving yields.[15][20]
-
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to accelerate reactions, often under milder conditions (e.g., room temperature) than conventional heating.[21]
-
Use of Green Solvents: Replacing hazardous solvents like dichloromethane with environmentally benign alternatives such as water, ethanol, or recyclable ionic liquids is a major focus.[15]
-
Catalyst Innovation: The development of reusable heterogeneous catalysts (e.g., SnP₂O₇) and metal-free organocatalysts enhances efficiency and simplifies product purification.[8][9]
-
Visible-Light Photoredox Catalysis: This technique uses light as a clean energy source to promote reactions under mild conditions, often without the need for transition-metal catalysts.[8]
Comparative Summary of Synthetic Methods
The choice of a synthetic route depends on factors like substrate availability, desired substitution pattern, required scale, and available equipment. The table below provides a head-to-head comparison of the primary methods discussed.
| Method | Key Reactants | Catalyst / Reagent | Conditions | Typical Yields (%) | Key Advantages / Disadvantages |
| Condensation (Carboxylic Acid) | 2-ATP, Carboxylic Acid | PPA or MeSO₃H/SiO₂ | High Temp (140-220°C) | 70-92% | Adv: Direct, atom-economical. Disadv: Harsh conditions, viscous PPA.[7][12] |
| Condensation (Aldehyde) | 2-ATP, Aldehyde | H₂O₂/HCl or Air/DMSO | Room Temp to Reflux | 85-98% | Adv: High yields, mild conditions possible. Disadv: Requires an oxidant.[13][14] |
| Microwave-Assisted (Aldehyde) | 2-ATP, Aldehyde | PTSA or Ag₂O | Microwave (80-100°C) | 84-98% | Adv: Extremely fast (minutes), green. Disadv: Requires specialized equipment.[14][15] |
| Jacobson Synthesis | N-Arylthioamide | K₃[Fe(CN)₆], NaOH | Room Temp | Variable | Adv: Good for specific substitutions. Disadv: Long reaction times, radical side reactions.[16][17] |
| Hugershoff Synthesis | N-Arylthiourea | Br₂ or Ni(II)/Ru(III) salts | Varies | Moderate-Excellent | Adv: Primary route to 2-aminobenzothiazoles. Disadv: Classical method uses toxic bromine.[18] |
General Experimental Workflow
Regardless of the specific synthetic route chosen, the overall process from reaction to characterization follows a standardized workflow. This ensures reproducibility and validates the identity and purity of the final compound.
Caption: A generalized workflow for the synthesis and validation of benzothiazole derivatives.
Conclusion
The synthesis of benzothiazoles is a mature yet continually evolving field. While classical condensation and cyclization reactions remain robust and reliable, the modern emphasis on green chemistry is paving the way for more efficient, safer, and environmentally friendly protocols. For the medicinal chemist and drug development scientist, a thorough understanding of these diverse synthetic toolkits is essential. The ability to choose the optimal route—balancing yield, scalability, and sustainability—is critical for accelerating the discovery and development of novel benzothiazole-based therapeutics.
References
- GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. (n.d.). ijcrt.org.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). NIH.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2018). PMC - NIH.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI.
- Medicinal significance of benzothiazole scaffold: an insight view. (2012). PubMed.
- A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. (2020). ResearchGate.
- An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. (2004). Thieme.
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Scholars Research Library.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI.
- Benzothiazole. (n.d.). Wikipedia.
- Benzothiazole derivatives: Significance and symbolism. (2025). Google Books.
- Proposed mechanism for the synthesis of 2-arylbenzothiazole using [bsdodecim][OTf]. (n.d.). ResearchGate.
- Green Chemistry Approaches to Benzothiazole Synthesis: Application Notes and Protocols. (2025). Benchchem.
- Synthesis of benzothiazoles. (n.d.). Organic Chemistry Portal.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2025). ResearchGate.
- Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2023). SciELO.
- Synthesis and Cyclization of Benzothiazole: Review. (2010). ResearchGate.
- Benzothiazole Synthesis & Cyclization Review. (n.d.). Studylib.
- A Head-to-Head Comparison of Benzothiazole Synthesis Methods: A Guide for Researchers. (2025). Benchchem.
Sources
- 1. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole - Wikipedia [en.wikipedia.org]
- 4. benthamscience.com [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzothiazole derivatives: Significance and symbolism [wisdomlib.org]
- 7. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Benzothiazole synthesis [organic-chemistry.org]
- 14. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 15. airo.co.in [airo.co.in]
- 16. studylib.net [studylib.net]
- 17. benchchem.com [benchchem.com]
- 18. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Safe Handling of 6-Chlorobenzo[d]thiazole
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 6-Chlorobenzo[d]thiazole. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each safety recommendation, ensuring a robust and self-validating system of laboratory safety.
Section 1: Compound Identification and Key Physicochemical Properties
This compound is an aromatic heterocyclic compound utilized as a building block in medicinal chemistry and materials science.[1] A precise understanding of its identity and properties is the foundation of its safe handling.
| Property | Value | Source |
| CAS Number | 2942-10-1 | [2] |
| Molecular Formula | C₇H₄ClNS | [2] |
| Molecular Weight | 169.63 g/mol | [2] |
| Storage | Store at room temperature in a dry, well-ventilated area. | [2] |
| Synonym(s) | Benzothiazole, 6-chloro- | [2] |
Section 2: Hazard Analysis and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[3][4] The primary hazards are associated with acute toxicity and irritation.
The GHS pictogram for this compound is the Exclamation Mark (GHS07), indicating that it can cause less severe health effects like irritation or acute toxicity.[2]
| GHS Classification | Hazard Statement | Precautionary Codes (Examples) | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330 | [1][2][5] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280, P302+P352, P312 | [1][5] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280, P302+P352, P332+P313 | [1][5][6][7] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338 | [1][5][6][7] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261, P271, P304+P340 | [1][5] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 | [1][6][7][8] |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes eliminating hazards through engineering solutions before relying on personal barriers. The causality is simple: a properly functioning engineering control provides passive, continuous protection.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or creating solutions, must be performed in a certified chemical fume hood.[8][9] This is critical to mitigate the inhalation hazard (H332, H335) by ensuring adequate ventilation and preventing dust or vapors from entering the laboratory environment.[10][11]
-
Safety Shower & Eyewash Station: Facilities must be equipped with an easily accessible and fully functional eyewash station and safety shower, as mandated by good laboratory practice for handling irritants and corrosive materials.[6][11]
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific hazards.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[8][12][13] Safety glasses alone are insufficient as they do not provide a seal against splashes, dust, or vapors.[14] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[13][15]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required.[14] Gloves must be inspected for integrity before each use.[9][10] The "double-gloving" technique is recommended, especially for prolonged handling, to provide an additional layer of protection and allow for the safe removal of the contaminated outer glove.[15] After handling, gloves should be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[9] Hands must be washed thoroughly with soap and water afterward.[6][8]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[12][13] For procedures with a higher risk of spillage, a chemically impervious apron may be necessary.[16] Do not wear open-toed shoes or shorts in the laboratory.[13]
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[9][11]
Section 4: Standard Operating Procedures for Safe Handling
Adherence to a systematic workflow minimizes the risk of accidental exposure. The following protocol is designed as a self-validating system where each step logically precedes the next to ensure safety.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure all necessary equipment (spatulas, glassware, waste containers) is present to avoid leaving the controlled area mid-procedure.
-
Don PPE: Put on all required PPE as described in Section 3 before handling the chemical container.
-
Dispensing: Handle the solid chemical with care to avoid creating dust.[9][10] Use tools like a spatula for transfers. If making a solution, add the solid to the solvent slowly.
-
Execution: Perform all experimental manipulations within the fume hood. Keep the sash at the lowest practical height.
-
Decontamination: After use, decontaminate all surfaces and equipment. The first rinse of any container that held the chemical should be collected as hazardous waste.[17]
-
Storage: Securely close the primary container and return it to its designated storage location.[8][10][11]
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water.[8]
Caption: Standard workflow for handling this compound.
Section 5: Storage and Incompatibility
Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.
-
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight or heat sources.[8][10]
-
Container: Keep the container tightly closed to prevent contamination and potential release.[8][11][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[12][18] Storing incompatible materials together can create a risk of fire or toxic gas release.
Section 6: Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures
Immediate action is required upon any exposure. The guiding principle is to remove the source of contamination and seek medical help.[19]
-
Inhalation: Immediately move the affected person to fresh air.[9][10][20] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical).[10][21] Seek immediate medical attention.[11][12]
-
Skin Contact: Immediately remove all contaminated clothing.[10][19] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[9][11][20] Seek medical attention if irritation persists.[19]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[8][9][11][20] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[8][10] If the person is conscious, rinse their mouth thoroughly with water.[9][12] Never give anything by mouth to an unconscious person.[9][10] Call a poison control center or doctor immediately.[8][10]
Caption: First aid decision tree for exposure incidents.
Accidental Release (Spill) Measures
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control: Remove all sources of ignition.[10][18] Ensure the area is well-ventilated, preferably by adjusting the fume hood sash.
-
Protect: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[9][10]
-
Contain & Clean: For solid spills, carefully sweep or vacuum the material to avoid creating dust.[9][11] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).[18]
-
Collect: Place all contaminated materials into a suitable, labeled, and sealed container for hazardous waste disposal.[9][10]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Prevent Environmental Release: Do not allow the chemical or cleanup materials to enter drains or waterways.[8][9][10]
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[9][10][11]
-
Hazards from Combustion: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[9][22]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9][10][11]
Section 7: Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Procedure: Collect waste in a designated, properly labeled, and sealed container.[17] Never mix incompatible waste streams.[17]
-
Contaminated Materials: This includes excess chemical, grossly contaminated PPE, spill cleanup materials, and the first rinse from contaminated glassware.[17]
-
Regulations: Disposal must be carried out by a licensed waste disposal contractor in strict accordance with all local, state, and federal regulations.[17][22] Do not dispose of via sewer, trash, or evaporation.[17]
Section 8: References
-
Safety Data Sheet - CymitQuimica. (2024). 6-Chlorobenzo[d]isothiazole.
-
Safety Data Sheet - ChemicalBook. (2025). 6-Chloro-2-methyl-benzothiazole.
-
ChemScene. (n.d.). This compound | 2942-10-1.
-
Capot Chemical. (2025). MSDS of Ethyl this compound-2-carboxylate.
-
Smolecule. (n.d.). Buy this compound-2-thiol | 51618-29-2.
-
Chemsrc. (2025). 6-Bromobenzo[d]thiazole | CAS#:53218-26-1.
-
NIOSH - CDC. (n.d.). First Aid Procedures for Chemical Hazards.
-
Fisher Scientific. (2021). Thiazole - SAFETY DATA SHEET.
-
Safety data sheet. (n.d.). KEIM KLEBESPACHTEL.
-
Fisher Scientific. (n.d.). 2-Amino-6-chlorobenzothiazole - SAFETY DATA SHEET.
-
PubChem. (n.d.). 6-Chlorobenzothiazole-2-thiol.
-
Magna PR 60 - SAFETY DATA SHEET. (2025).
-
BLD Pharm. (n.d.). 6-Chloro-2-methylbenzo[d]thiazole | 4146-24-1.
-
Safety Data Sheet - ChemScene. (2025). 4-(4-Chlorothiophen-2-yl)thiazol-2-amine.
-
Princeton EHS. (n.d.). SECTION 6C: Controlling Chemical Exposure - Personal Protective Equipment.
-
OSHA. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
AK Scientific, Inc. (n.d.). 6-Aminobenzo[d]thiazole-2,7-dicarbonitrile Safety Data Sheet.
-
Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
-
Ministry of Health, Saudi Arabia. (2019). First Aid - Chemical Poisoning.
-
Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
-
Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
-
PubChem. (2021). GHS Classification Summary (Rev.9, 2021).
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
Sources
- 1. Buy this compound-2-thiol | 51618-29-2 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mu.edu.sa [mu.edu.sa]
- 5. 6-Chlorobenzothiazole-2-thiol | C7H4ClNS2 | CID 3034649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. aksci.com [aksci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. capotchem.com [capotchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 6-Bromobenzo[d]thiazole | CAS#:53218-26-1 | Chemsrc [chemsrc.com]
- 12. fishersci.com [fishersci.com]
- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. pppmag.com [pppmag.com]
- 16. msdspds.castrol.com [msdspds.castrol.com]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 18. fishersci.com [fishersci.com]
- 19. keim.com [keim.com]
- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 21. First Aid - Chemical Poisoning [moh.gov.sa]
- 22. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Note: A Validated Two-Step Synthesis Protocol for 6-Chlorobenzo[d]thiazole from 4-Chloroaniline
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 6-Chlorobenzo[d]thiazole, a crucial heterocyclic scaffold in pharmaceutical research and materials science. The protocol outlines a robust and reproducible two-step synthetic pathway commencing from the readily available starting material, 4-chloroaniline. The initial step involves the electrophilic cyclization of 4-chloroaniline with potassium thiocyanate to yield the intermediate, 2-Amino-6-chlorobenzothiazole. The subsequent step details the efficient deamination of this intermediate via a diazotization-reduction sequence to afford the final product. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed step-by-step procedures, and critical safety considerations to ensure successful and safe execution.
Introduction and Synthetic Strategy
The benzothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 6-chloro substituted variant, this compound, serves as a key building block for the targeted synthesis of complex pharmaceutical agents.
The synthetic route detailed herein was designed for efficiency, reliability, and scalability. It avoids the direct synthesis, which can be challenging, by employing a versatile two-step approach:
-
Step 1: Formation of 2-Amino-6-chlorobenzothiazole: This classic reaction, often referred to as the Hugershoff synthesis, involves the reaction of a p-substituted aniline with thiocyanate in the presence of an oxidizing agent (bromine) to induce electrophilic substitution and subsequent intramolecular cyclization.[3]
-
Step 2: Deaminative Reduction: The 2-amino group of the intermediate is converted into an excellent leaving group, dinitrogen gas (N₂), via diazotization.[4][] The resulting diazonium salt is then reduced to replace the diazonium group with a hydrogen atom, yielding the target compound.[6][7]
This strategy leverages a stable, easily purified intermediate, ensuring a high-purity final product.
Overall Reaction Scheme
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
Part A: Synthesis of 2-Amino-6-chlorobenzothiazole
Principle: This synthesis proceeds via an electrophilic aromatic substitution mechanism. Bromine reacts with potassium thiocyanate to form an electrophilic thiocyanogen species ((SCN)₂). This species attacks the electron-rich aromatic ring of 4-chloroaniline, preferentially at the position ortho to the activating amino group. An intramolecular nucleophilic attack by the nitrogen atom of the amino group onto the thiocyanate carbon, followed by tautomerization, results in the formation of the stable benzothiazole ring system.[3]
Materials and Equipment (Part A)
| Reagent/Equipment | Grade | Supplier Example |
| 4-Chloroaniline | ≥98% | Sigma-Aldrich |
| Potassium Thiocyanate | ≥99% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Bromine | ≥99.5% | Sigma-Aldrich |
| Ammonium Hydroxide (conc.) | ACS Grade | Fisher Scientific |
| Three-neck round-bottom flask (500 mL) | - | VWR |
| Dropping funnel (100 mL) | - | VWR |
| Magnetic stirrer with hotplate | - | IKA |
| Ice-water bath | - | - |
| Buchner funnel and filter flask | - | VWR |
Protocol (Part A)
-
Reagent Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-chloroaniline (12.75 g, 0.1 mol) and potassium thiocyanate (19.44 g, 0.2 mol).
-
Dissolution & Cooling: Add 150 mL of glacial acetic acid to the flask. Stir the mixture until most of the solids are dissolved. Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.
-
Bromine Addition: Prepare a solution of bromine (16.0 g, 0.1 mol, approx. 5.2 mL) in 40 mL of glacial acetic acid and place it in the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over a period of 60-90 minutes. Causality: A slow, controlled addition is critical to maintain the low temperature and prevent the formation of unwanted side products and manage the exothermic reaction. The temperature must be kept below 10 °C throughout the addition.
-
Reaction: After the complete addition of bromine, remove the ice bath and allow the mixture to stir at room temperature for an additional 12 hours. The color of the mixture will typically change from a reddish-orange to a yellowish slurry.
-
Product Precipitation: Carefully pour the reaction mixture into 800 mL of cold water with vigorous stirring. A precipitate will form.
-
Neutralization & Isolation: Neutralize the suspension by slowly adding concentrated ammonium hydroxide until the pH reaches ~6-7. Causality: Neutralization converts the amine salt into the free base, causing it to precipitate fully from the aqueous solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60 °C to a constant weight. The expected product is a light tan or off-white powder. Typical yield: 80-90%.
Part B: Synthesis of this compound (Deamination)
Principle: This reaction is a modified Sandmeyer-type deamination. The primary aromatic amine is first converted to a diazonium salt by reaction with nitrous acid (generated in situ from sodium nitrite and sulfuric acid).[] The diazonium group (-N₂⁺) is an excellent leaving group. In the presence of a reducing agent like hypophosphorous acid (H₃PO₂), the diazonium group is replaced by a hydrogen atom through a radical mechanism, releasing nitrogen gas.[6][7]
Materials and Equipment (Part B)
| Reagent/Equipment | Grade | Supplier Example |
| 2-Amino-6-chlorobenzothiazole | From Part A | - |
| Sulfuric Acid (conc.) | ACS Grade | Fisher Scientific |
| Sodium Nitrite | ≥97% | Sigma-Aldrich |
| Hypophosphorous Acid | 50 wt. % in H₂O | Sigma-Aldrich |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Sigma-Aldrich |
| Beaker (1 L) | - | VWR |
| Magnetic stirrer | - | IKA |
| Ice-salt bath | - | - |
| Separatory funnel (500 mL) | - | VWR |
| Rotary evaporator | - | Buchi |
Protocol (Part B)
-
Amine Dissolution: In a 1 L beaker, carefully add concentrated sulfuric acid (50 mL) to 200 mL of water and cool the solution to room temperature. Add the 2-Amino-6-chlorobenzothiazole (18.46 g, 0.1 mol) from Part A to the dilute acid solution with stirring. Cool the resulting suspension in an ice-salt bath to 0-5 °C.
-
Diazotization: Dissolve sodium nitrite (7.6 g, 0.11 mol) in 25 mL of cold water. Add this solution dropwise to the cold amine suspension over 30 minutes. Trustworthiness: Maintain the temperature below 5 °C, as diazonium salts are unstable at higher temperatures and can decompose violently. A clear, light-yellow solution indicates the successful formation of the diazonium salt.
-
Reduction: To the cold diazonium salt solution, add hypophosphorous acid (50% solution, 60 mL, ~0.57 mol) dropwise while maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 12-18 hours. The evolution of nitrogen gas should be observed. The mixture will typically darken, and an oily or solid product will separate.
-
Work-up & Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 75 mL) to remove residual acid, followed by brine (1 x 75 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol/water to afford this compound as a solid. Typical yield: 60-75%.
Data Summary & Visualization
Quantitative Data Table
| Step | Compound | MW ( g/mol ) | Amount (g) | Moles (mol) | Equiv. | Expected Yield (%) |
| Part A | 4-Chloroaniline | 127.57 | 12.75 | 0.1 | 1.0 | - |
| Potassium Thiocyanate | 97.18 | 19.44 | 0.2 | 2.0 | - | |
| Bromine | 159.81 | 16.0 | 0.1 | 1.0 | - | |
| 2-Amino-6-chlorobenzothiazole | 184.65 | - | - | - | 80 - 90% | |
| Part B | 2-Amino-6-chlorobenzothiazole | 184.65 | 18.46 | 0.1 | 1.0 | - |
| Sodium Nitrite | 69.00 | 7.6 | 0.11 | 1.1 | - | |
| Hypophosphorous Acid (50%) | 66.00 | ~38 g | ~0.57 | 5.7 | - | |
| This compound | 169.63 | - | - | - | 60 - 75% |
Synthetic Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Safety and Handling
-
Bromine: Highly corrosive, toxic upon inhalation, and causes severe burns. Handle only in a chemical fume hood with appropriate PPE (face shield, neoprene gloves). Have a sodium thiosulfate solution ready for quenching spills.
-
Concentrated Acids (Acetic, Sulfuric): Corrosive and can cause severe burns. Add acid to water, never the other way around.
-
Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Keep the reaction mixture cold at all times during its formation and use.
-
Hypophosphorous Acid: Corrosive. Handle with care.
-
Nitrogen Gas Evolution: The deamination step (Part B) releases a significant volume of nitrogen gas. Ensure the reaction vessel is not sealed and has adequate ventilation.
References
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). [Link]
-
Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. SAS Publishers. [Link]
-
Deamination of 2-aminothiazoles and 3-amino-1,2,4-triazines with nitric oxide in the presence of a catalytic amount of oxygen. University of Toyama. [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi National Digital Library. [Link]
-
Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Iraqi Journal of Science. [Link]
-
What is the best way to convert from 2- amino -6 - chlorobenzothiazole into cyclic compounds? ResearchGate. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Benzothiazole, 2-amino-6-methyl. Organic Syntheses Procedure. [Link]
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. National Institutes of Health (NIH). [Link]
- Process for the preparation of 2-aminobenzothiazoles.
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry (RSC Publishing). [Link]
-
2-Aminobenzothiazole. Wikipedia. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). [Link]
-
Replacement of the Aromatic Primary Amino Group by Hydrogen. Chemistry LibreTexts. [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Institutes of Health (NIH). [Link]
Sources
- 1. saspublishers.com [saspublishers.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazole - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
experimental procedure for N-alkylation of 6-Chlorobenzo[d]thiazole
Application Note & Protocol
Topic: Experimental Procedure for N-Alkylation of 6-Chlorobenzo[d]thiazole
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylated Benzothiazoles
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the benzothiazole ring system is a critical strategy in drug discovery for modulating the potency, selectivity, and pharmacokinetic properties of lead compounds. Specifically, N-alkylation at the nitrogen atom of the thiazole ring introduces a key point of molecular diversity, significantly influencing the compound's interaction with biological targets.
This application note provides a comprehensive guide to the N-alkylation of this compound, a common starting material in synthetic campaigns. We will delve into the underlying chemical principles, present a detailed and robust experimental protocol, and offer insights into process optimization and troubleshooting.
Core Principles: Mechanistic Insights into N-Alkylation
The N-alkylation of a benzothiazole proceeds via a nucleophilic substitution reaction. The nitrogen atom in the thiazole ring possesses a lone pair of electrons, but its nucleophilicity is relatively weak. To facilitate the reaction, a base is required to deprotonate the N-H group (in the case of tautomeric forms like 2-aminobenzothiazoles) or to enhance the nucleophilicity of the ring nitrogen in the parent heterocycle, creating a more potent nucleophile. This resulting benzothiazolide anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming the new N-C bond.
The choice of base, solvent, and alkylating agent is critical and interdependent, dictating the reaction's efficiency, yield, and selectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used in anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (CH3CN) to ensure complete deprotonation. Milder bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be effective, particularly with more reactive alkylating agents.[1][2]
Visualizing the Reaction Mechanism
Caption: General mechanism for the N-alkylation of this compound.
Detailed Experimental Protocol: N-Alkylation with Benzyl Bromide
This protocol describes a representative procedure for the N-alkylation of 2-amino-6-chlorobenzo[d]thiazole using benzyl bromide as the alkylating agent. This substrate is commonly used as a precursor due to the enhanced reactivity of its exocyclic amino group, though direct alkylation on the thiazole nitrogen is also a key synthetic step.[2] This procedure can be adapted for other alkyl halides with minor modifications.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-chlorobenzo[d]thiazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.1 M concentration of the substrate).
-
Addition of Alkylating Agent: While stirring vigorously, add benzyl bromide (1.2 eq) to the suspension dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexane as the mobile phase).[1]
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to obtain the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-alkylation of 2-amino-6-chlorobenzothiazole.
Data Summary and Optimization Parameters
The efficiency of the N-alkylation reaction is highly dependent on the chosen reagents and conditions. The following table summarizes typical parameters and expected outcomes based on established literature.
| Alkylating Agent | Base | Solvent | Temperature | Typical Reaction Time | Typical Yield | Reference |
| 1,4-Bis(bromomethyl)benzene | Al₂O₃–OK (catalyst) | Acetonitrile | Room Temp | 1–7 hours | Good | [1][4] |
| Ethyl Chloroacetate | K₂CO₃ | Acetone | Reflux | 20–24 hours | Good | [2] |
| Alkyl Halides | Quaternary Ammonium Salts | Two-phase system | Mild | Varies | Moderate | [5] |
| Benzyl Alcohols | Iridium or Ruthenium Complexes | Solvent-free | 120 °C | Varies | High | [6] |
Note: Yields are highly substrate-dependent and may require optimization for specific derivatives. The use of alcohols as alkylating agents represents a greener chemistry approach, often proceeding through a "borrowing hydrogen" mechanism catalyzed by transition metals.[7]
Troubleshooting Common Issues
-
Low or No Reaction:
-
Cause: Insufficiently active base or wet solvent/reagents. The nitro group, if present, can strongly deactivate the ring, making alkylation difficult.[8]
-
Solution: Ensure all reagents and solvents are anhydrous. Use a stronger base like NaH in DMF if necessary. For deactivated substrates, consider alternative synthetic routes.
-
-
Formation of Multiple Products:
-
Cause: In substrates with multiple nucleophilic sites (e.g., 2-amino-6-chlorobenzothiazole), both N-alkylation at the exocyclic amine and the ring nitrogen can occur.
-
Solution: Modify reaction conditions (temperature, base, solvent) to favor the desired isomer. Careful purification by column chromatography is essential to separate isomers.
-
-
Difficult Purification:
-
Cause: The product may have similar polarity to the starting material or byproducts.
-
Solution: Optimize the eluent system for column chromatography. If the product is a salt, perform an aqueous work-up to remove it. Recrystallization can be an effective alternative to chromatography for crystalline products.
-
References
- Benchchem. (2025). Protocol for the Selective N-alkylation of this compound-2-thiol. Benchchem Technical Support.
- Al-Badrany, K. A., et al. (2018). N-Alkylation of Substituted 2-Amino Benzothiazoles by 1,4- Bis (Bromo Methyl) Benzene on Mixed Oxides at Room Temperature and Study Their Biological Activity. AIP Conference Proceedings.
- Organic Chemistry Portal. (2024). Benzothiazole synthesis.
- AIP Publishing. (2018). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity.
- MDPI. (2020).
- Royal Society of Chemistry. (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
- ResearchGate. (2018). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity.
- SAS Publishers. (2017).
- National Institutes of Health. (2018).
- Organic Chemistry Portal. Synthesis of N-Heterocycles.
- ResearchGate. (2025). Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)
- ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- Semantic Scholar. (2018). Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(I) complexes with functionalised N-heterocyclic carbene ligands.
- American Chemical Society. (2011).
- Semantic Scholar. (2021).
- Iraqi Journal of Pharmaceutical Sciences. (2010). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against.
- Sigma-Aldrich. 2-Amino-6-chlorobenzothiazole 99%.
- National Institutes of Health. (2022).
- Global Substance Registration System. 6-CHLOROBENZOTHIAZOLE-2-THIOL.
- Journal of Pharmaceutical Research International. (2021). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
- NIST WebBook. 2-Amino-6-chlorobenzothiazole.
- ChemicalBook. 2-Amino-6-chlorobenzothiazole (95-24-9) 1H NMR spectrum.
- ResearchGate. (2014).
- ACS Publications. (2024).
- ARKIVOC. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines.
- Benchchem. (2025).
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. saspublishers.com [saspublishers.com]
- 3. 2-氨基-6-氯苯并噻唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(I) complexes with functionalised N-heterocyclic carbene ligands | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Benzothiazole Scaffold
The benzothiazole moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The ability to introduce diverse substituents onto this core structure is paramount for developing novel therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds, offering a direct route to functionalized benzothiazoles.[1]
This guide provides a comprehensive overview and detailed protocols for the successful application of 6-Chlorobenzo[d]thiazole in Suzuki coupling reactions. As an electron-deficient heteroaryl chloride, this compound presents unique challenges compared to its bromo- or iodo-analogs due to the stronger C-Cl bond. However, with the appropriate choice of catalyst, ligand, and reaction conditions, high-yielding and efficient couplings can be readily achieved.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Key Considerations for Coupling with this compound
The success of a Suzuki coupling with an aryl chloride like this compound hinges on overcoming the high activation barrier of the oxidative addition step. The following factors are critical for achieving high yields and efficient reactions.
Catalyst and Ligand Selection: The Heart of the Reaction
For challenging substrates such as heteroaryl chlorides, the choice of the palladium source and, more importantly, the ligand is paramount.
-
Palladium Precursors: Common and effective palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes. While Pd(PPh₃)₄ can be used, it is often less effective for aryl chlorides compared to more modern catalyst systems.[2][3]
-
Ligands: The use of bulky, electron-rich phosphine ligands is crucial for facilitating the oxidative addition of the C-Cl bond. These ligands stabilize the active Pd(0) species and promote the desired catalytic turnover. Highly effective ligands for this purpose include:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are examples of highly effective biaryl monophosphine ligands that have demonstrated broad applicability in the coupling of aryl chlorides.[4]
-
Other Phosphine Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also effective due to their steric bulk and electron-donating properties.
-
The Indispensable Role of the Base
The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step. For couplings involving aryl chlorides, stronger bases are often required.
-
Common Bases:
-
Potassium Phosphate (K₃PO₄): An effective and commonly used base for Suzuki couplings of heteroaryl chlorides.
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): Also widely used, with Cs₂CO₃ often providing enhanced reactivity in challenging cases.
-
Potassium tert-butoxide (KOtBu): A strong base that can be effective but may lead to side reactions if not used judiciously.
-
Solvent Choice: Influencing Solubility and Reactivity
The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reaction rate. Aprotic polar solvents are generally preferred.
-
Recommended Solvents:
-
1,4-Dioxane: A versatile and commonly used solvent for Suzuki couplings.
-
Toluene: Often used, especially at higher temperatures.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective but may require higher purification efforts.
-
Tetrahydrofuran (THF): Another common choice, often used in combination with water.
-
A mixture of an organic solvent with water is frequently employed, as the presence of water can enhance the rate of transmetalation.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(OAc)₂ and SPhos
This protocol is a robust starting point for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging couplings.[5][6]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
N,N-Dimethylformamide (DMF), degassed
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Add degassed DMF.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
Table 1: Representative Conditions for Suzuki Coupling of Heteroaryl Chlorides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | High |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 8 | High |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF | 120 | 16 | Moderate |
| 4 | PdCl₂(dppf) (3) | - | KOtBu (2.5) | THF | 80 | 24 | Variable |
Note: Yields are generalized and highly dependent on the specific substrates used.
Visualization of Key Processes
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general workflow for the Suzuki coupling of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst or ligand.- Insufficiently strong base.- Reaction temperature too low.- Oxygen contamination. | - Use fresh, high-quality catalyst and ligand.- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature.- Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. |
| Formation of Homocoupled Boronic Acid Byproduct | - Presence of oxygen. | - Rigorously degas all solvents and reagents.[7] |
| Protodeboronation (Loss of Boronic Acid Group) | - Unstable boronic acid.- Harsh reaction conditions. | - Use the boronic acid pinacol ester instead.- Use a milder base or lower the reaction temperature. |
| Dehalogenation of Starting Material | - Presence of water with certain bases.- Catalyst system promotes hydrodehalogenation. | - Use anhydrous conditions.- Screen different ligands. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-arylbenzo[d]thiazoles from this compound. By carefully selecting a potent catalyst system, typically involving a palladium precursor and a bulky, electron-rich phosphine ligand, along with an appropriate base and solvent, the challenges associated with the coupling of this less reactive heteroaryl chloride can be successfully overcome. The protocols and guidelines presented here provide a solid foundation for researchers to explore the vast chemical space accessible through the functionalization of the benzothiazole scaffold, paving the way for the discovery of new and improved molecules for a variety of applications.
References
-
Khan, I., Zaib, S., Batool, S., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(7), 8845-8860. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(30), 5734-5737. [Link]
-
Hoan, D. Q., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. HPU2 Journal of Science: Natural Science and Technology, 1(1), 60-65. [Link]
-
Kuwano, R., et al. (2004). Time‐course for Suzuki‐Miyaura coupling reaction of chlorobenzene and phenylboronic acid using MS/Pd catalyst. Chemistry Letters, 33(10), 1334-1335. [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. Organic & Biomolecular Chemistry, 1(10), 1642-1645. [Link]
-
Huang, J., et al. (1999). General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. The Journal of Organic Chemistry, 64(26), 9734-9735. [Link]
-
Thiemann, T., et al. (2010). Suzuki–Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. Journal of Chemical Research, 2010(1), 34-38. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Guram, A. S., et al. (2006). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. Organic Letters, 8(9), 1787-1789. [Link]
-
Li, J., et al. (2014). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry, 16(3), 1317-1323. [Link]
-
Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(19), 3687-3689. [Link]
-
Zhou, J., et al. (2012). Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. European Journal of Organic Chemistry, 2012(31), 6248-6259. [Link]
-
Serna-Saldívar, S. O., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(10), 11894-11907. [Link]
-
Chatterjee, A., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 20(6), 11114-11127. [Link]
-
Colacot, T. J. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organic Process Research & Development, 24(9), 1621-1641. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Thiemann, T., et al. (2010). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst. Journal of Chemical Research, 2010(1), 34-38. [Link]
-
Andersson, C. M., et al. (1988). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
-
Appukkuttan, P., et al. (2004). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. European Journal of Organic Chemistry, 2004(22), 4713-4716. [Link]
-
Ferlin, F., et al. (2021). Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. Green Chemistry, 23(17), 6523-6533. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 137-174. [Link]
Sources
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Versatility of the 6-Chlorobenzo[d]thiazole Scaffold in Modern Medicinal Chemistry
Introduction: The benzothiazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents.[3] The introduction of a chlorine atom at the 6-position of this scaffold yields 6-Chlorobenzo[d]thiazole, a modification that significantly enhances its pharmacological profile. The electron-withdrawing nature of chlorine can modulate the electronic properties of the entire ring system, influencing pKa, metabolic stability, and binding affinity to biological targets.[4] This guide provides an in-depth exploration of the applications of the this compound moiety, detailing synthesis protocols, biological evaluation techniques, and the mechanistic insights that drive its therapeutic potential in oncology, infectious diseases, and neuroprotection.
Part 1: Synthesis of the this compound Core and Key Derivatives
The strategic synthesis of the 6-chlorinated benzothiazole nucleus is the gateway to its diverse applications. The most common and efficient method involves the reaction of 4-chloroaniline with a thiocyanate salt in the presence of bromine, a process known as the Hugershoff reaction.
Protocol 1: General Synthesis of 2-Amino-6-chlorobenzo[d]thiazole
This protocol describes the foundational synthesis of the 2-amino-6-chlorobenzo[d]thiazole scaffold, the primary precursor for a vast array of derivatives.
Materials:
-
4-chloroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (0.1 mol) and potassium thiocyanate (0.4 mol) in 150 mL of glacial acetic acid.
-
Cool the mixture in an ice bath to below 10°C.
-
Prepare a solution of bromine (0.1 mol) in 100 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture while maintaining the temperature below 10°C.
-
After the complete addition of the bromine solution, continue stirring the mixture for an additional 10-12 hours at room temperature to ensure the reaction goes to completion.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the solution by slowly adding 10% NaOH solution until the pH is approximately 6.0. A precipitate will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 2-amino-6-chlorobenzo[d]thiazole.[5]
Causality: The reaction proceeds via an electrophilic substitution mechanism. Bromine reacts with thiocyanate to form a bromothiocyanate intermediate, which then attacks the aromatic ring of 4-chloroaniline, leading to cyclization and the formation of the benzothiazole ring system. Maintaining a low temperature during bromine addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.
Caption: Workflow for the synthesis of the 2-amino-6-chlorobenzo[d]thiazole scaffold.
Part 2: Application in Anticancer Drug Discovery
The 6-chlorobenzothiazole scaffold is a prominent feature in many potent anticancer agents.[6] Its derivatives have been shown to inhibit various cancer cell lines, often by targeting critical signaling pathways.
Mechanistic Insight: Targeting the ALK/PI3K/AKT Signaling Pathway
Recent studies have shown that certain 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivatives can effectively inhibit the proliferation of non-small cell lung cancer (NSCLC) cells.[7] The mechanism involves the inhibition of the Anaplastic Lymphoma Kinase (ALK) and the downstream PI3K/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and growth; its inhibition leads to cell cycle arrest and apoptosis.[7]
Caption: Inhibition of the ALK/PI3K/AKT pathway by a 6-chlorobenzothiazole derivative.
Protocol 2: Synthesis of a 6-chloro-N-benzylbenzo[d]thiazol-2-amine Derivative
This protocol is adapted from a general method for synthesizing N-substituted benzothiazole derivatives with demonstrated anticancer activity.[8]
Materials:
-
2-amino-6-chlorobenzo[d]thiazole (from Protocol 1)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Benzyl bromide
-
Saturated Sodium Chloride (NaCl) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL three-necked flask, combine 2-amino-6-chlorobenzo[d]thiazole (3.4 mmol) and K₂CO₃ (2 mmol).[8]
-
Add acetonitrile (6 mL) and sonicate the mixture to ensure fine dispersion.
-
In a separate flask, dissolve benzyl bromide (1 mmol) in acetonitrile (15 mL).
-
Using a dropping funnel, add the benzyl bromide solution dropwise to the reaction flask over approximately 15-20 minutes.
-
Reflux the reaction mixture for 6-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Perform a liquid-liquid extraction by adding saturated NaCl solution (8 mL) and an equal volume of ethyl acetate. Repeat the extraction three times.[8]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the resulting residue by column chromatography (eluent: petroleum ether/ethyl acetate 9:1) to yield the final product.[8]
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549 lung cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized 6-chlorobenzothiazole derivative
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the growth medium. The final concentrations may range from 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity of Benzothiazole Derivatives
| Compound ID | Modification | Target Cell Line | IC₅₀ (µM) | Reference |
| 13b | 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide | Tumorigenic Cell Lines | Potent | [9] |
| B5 | 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine | - | - | [8] |
| 45 | 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative | A549 Lung Cancer | 0.44 | [7] |
| 5g | 2,6-disubstituted benzothiazole | MCF-7 Breast Cancer | 2.8 | [10] |
Part 3: Application in Antimicrobial Drug Discovery
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[11]
Mechanistic Insight: Quorum Sensing Inhibition
One promising mechanism of action is the inhibition of quorum sensing (QS) in bacteria.[4] QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. By disrupting QS, these compounds can inhibit the formation of biofilms and the production of virulence factors without directly killing the bacteria, which may reduce the selective pressure for developing resistance.[4]
Protocol 4: Synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide Derivatives
This protocol describes the synthesis of key intermediates that can be further cyclized to form biologically active triazolo-thiadiazoles and oxadiazoles.[11][12]
Materials:
-
2-amino-6-chlorobenzo[d]thiazole
-
Carbon disulfide (CS₂)
-
Ethanol
-
Potassium hydroxide
-
Hydrazine hydrate
-
Aromatic acids
Procedure:
-
Synthesis of Intermediate Hydrazine Carboxamide: The synthesis begins with the reaction of 2-amino-6-chlorobenzo[d]thiazole with reagents like carbon disulfide and subsequent treatment with hydrazine hydrate to form an N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide intermediate.[11]
-
Synthesis of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles: The intermediate is refluxed with an appropriate aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride to yield the target triazolo-thiadiazole derivatives.[11][12]
-
Synthesis of 1,3,4-oxadiazoles: Alternatively, cyclization of the intermediate under different conditions, for instance with cyanogen bromide, can yield the corresponding 1,3,4-oxadiazole derivatives.[11][12]
Trustworthiness: Each synthesized compound's structure must be rigorously confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis to ensure purity and structural integrity before biological testing.[8]
Protocol 5: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Synthesized test compounds
-
Standard antimicrobial drugs (e.g., Ciprofloxacin, Fluconazole)
-
96-well microplates
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium to achieve a range of concentrations (e.g., 100 µg/mL to 0.78 µg/mL).[12]
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well. Include a positive control (microbes, no drug) and a negative control (broth, no microbes).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation: Antimicrobial Activity of 6-Chlorobenzothiazole Derivatives
| Derivative Class | Target Organisms | MIC Range (µg/mL) | Reference |
| Triazolo-thiadiazoles | Gram (+), Gram (-), Fungi | 12.5 - 25 | [12] |
| Oxadiazoles | Gram (+), Gram (-), Fungi | 12.5 - 50 | [12] |
Part 4: Application in Neuroprotective Agents
The benzothiazole scaffold has also emerged in the search for treatments for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[13][14]
Mechanistic Insight: Sirtuin 1 (SIRT1) Activation
Some thiazole sulfonamides have shown neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced damage in neuronal cells, a common in vitro model for Parkinson's disease.[15] The mechanism involves the maintenance of Sirtuin 1 (SIRT1) activity. SIRT1 is a protein deacetylase that plays a critical role in cellular stress resistance and survival. Its activation can protect neurons from oxidative stress and mitochondrial dysfunction, key pathological features of neurodegenerative disorders.[15]
Protocol 6: Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of a compound to protect human neuroblastoma (SH-SY5Y) cells from a neurotoxin.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete growth medium
-
Test compounds
-
6-hydroxydopamine (6-OHDA)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Culture SH-SY5Y cells in 6-well plates.
-
Pre-treat the cells with the test compound (e.g., at 1 µM) for 3 hours.[15]
-
Induce neuronal damage by exposing the cells to a neurotoxin, such as 100 µM 6-OHDA, for 24 hours.[15]
-
Assess cell death and membrane damage by measuring the amount of LDH released into the culture medium using a commercially available kit.
-
A significant reduction in LDH leakage in compound-treated cells compared to cells treated with 6-OHDA alone indicates a neuroprotective effect.[15]
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile and valuable building block in medicinal chemistry. The presence of the chlorine atom at the C-6 position is not merely a passive substituent but an active modulator of biological activity, a feature consistently highlighted in structure-activity relationship studies.[1][10] The protocols and insights provided herein demonstrate its successful application in developing potent anticancer, antimicrobial, and neuroprotective agents. Future research should continue to explore novel substitutions on this core, leveraging computational modeling and high-throughput screening to design next-generation therapeutics with enhanced selectivity, improved pharmacokinetic profiles, and novel mechanisms of action.
References
-
Gilani, S. J., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 544-550. Available from: [Link]
-
Gilani, S. J., et al. (2011). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 332-340. Available from: [Link]
-
Reddy, R. S. D., & Sudhakar, D. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(1), 111-114. Available from: [Link]
-
Uto, Y., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3328-3332. Available from: [Link]
-
Gilani, S. J., et al. (2010). Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole. ResearchGate. Available from: [Link]
-
Al-Joboury, K. M. (2012). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Al-Nahrain University, 15(2), 79-85. Available from: [Link]
-
Kumar, K. A., et al. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 2(5), 389-396. Available from: [Link]
-
Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(5), 2291-2297. Available from: [Link]
-
Li, J., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Future Medicinal Chemistry. Available from: [Link]
-
Ali, M. F., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Research Journal of Pharmacy and Technology, 17(5), 2331-2341. Available from: [Link]
-
Amnerkar, N. D., & Bhusari, K. P. (2010). Preliminary anticancer activity of some prop-2-eneamido, thiazole and 1-acetyl-pyrazolin derivatives of aminobenzothiazoles. Acta Pharmaceutica, 60(2), 267-276. Available from: [Link]
-
Kumar, S., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Chemistry, 25(14), 1664-1691. Available from: [Link]
-
Elgemeie, G. H., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available from: [Link]
-
Nagavelli, V., et al. (2021). Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-[4][11][12] triazole hybrids. ResearchGate. Available from: [Link]
-
Petrović, D., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Pharmaceutics, 13(8), 1283. Available from: [Link]
-
Kumar, S., et al. (2021). Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review. ResearchGate. Available from: [Link]
-
Kandasamy, R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. Available from: [Link]
-
Avila, B., et al. (2012). Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 22(18), 5976-5978. Available from: [Link]
-
Ali, M. A., et al. (2024). Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection. Combinatorial Chemistry & High Throughput Screening. Available from: [Link]
-
Reddy, B. V. S., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 6(15), 10325-10333. Available from: [Link]
-
Shawky, A. M., et al. (2016). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 21(11), 1459. Available from: [Link]
-
Gupta, A. (2024). Antifungal Efficacy of Novel C-6 Methyl-Substituted Benzothiazole Derivatives Against Candida albicans. Journal of Skin Health and Cosmetics, 1(1). Available from: [Link]
-
Li, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) -one Derivatives by Inhibiting the ALK/PI3K/AKT Signaling Pathway. ACS Omega. Available from: [Link]
-
Suksrichavalit, T., et al. (2023). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Molecular and Cellular Biochemistry, 478(2), 359-373. Available from: [Link]
-
Levkovskaya, G. G., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(23), 7352. Available from: [Link]
-
Cacic, A., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(18), 5635. Available from: [Link]
-
Pejchal, V., et al. (2016). Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides. Monatshefte für Chemie - Chemical Monthly, 147(1), 199-210. Available from: [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. Buy this compound-2-thiol | 51618-29-2 [smolecule.com]
- 5. saspublishers.com [saspublishers.com]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Assessment of 6-Chlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methodologies for assessing the purity of 6-Chlorobenzo[d]thiazole, a key intermediate in pharmaceutical synthesis and materials science. Recognizing the critical importance of purity on the efficacy, safety, and quality of the final product, this guide details a multi-pronged analytical approach. We will explore chromatographic, spectroscopic, and thermal analysis techniques, offering both theoretical grounding and practical, step-by-step protocols. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively. This self-validating system of orthogonal techniques ensures a robust and reliable determination of purity, crucial for regulatory compliance and successful research outcomes.
Introduction: The Imperative of Purity
This compound (C₇H₄ClNS, MW: 169.63 g/mol ) is a heterocyclic building block whose utility spans from the synthesis of bioactive molecules to the development of novel materials.[1][2] The presence of impurities, even in trace amounts, can have significant consequences, potentially altering biological activity, inducing toxicity, or compromising the material's performance. Impurities can arise from unreacted starting materials, byproducts of side reactions, intermediates, or degradation products.[2] Therefore, a rigorous and multi-faceted analytical strategy is not merely a quality control step but a fundamental aspect of the research and development process.
This guide outlines a suite of analytical techniques designed to provide a comprehensive purity profile of this compound, encompassing both qualitative identification of impurities and their quantitative determination.
Orthogonal Analytical Strategy for Comprehensive Purity Profiling
A single analytical method is often insufficient to declare a compound "pure." An orthogonal approach, employing multiple techniques that rely on different chemical and physical principles, provides a more complete and trustworthy assessment. The workflow described herein combines the high-resolution separation power of chromatography with the definitive structural elucidation capabilities of spectroscopy and the bulk property analysis of thermal methods.
Sources
Application Note: High-Purity Isolation of 6-Chlorobenzo[d]thiazole via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 6-Chlorobenzo[d]thiazole is a key heterocyclic building block in medicinal chemistry and materials science. Achieving high purity of this intermediate is paramount for the successful synthesis of downstream targets and for ensuring the reliability of experimental data. This document provides a comprehensive guide to the purification of this compound using the recrystallization technique. We delve into the fundamental principles, offer a detailed experimental protocol, and provide insights into solvent selection and process optimization to ensure a self-validating and reproducible workflow.
The Principle of Recrystallization: A Purity-Driven Process
Recrystallization is a cornerstone technique for the purification of solid organic compounds.[1][2] Its efficacy is rooted in the differential solubility of a target compound and its impurities in a selected solvent at varying temperatures. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[3][4]
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[5][6] Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution is allowed to cool, the solubility of the target compound decreases, leading to a supersaturated state. To regain equilibrium, the compound crystallizes out of the solution. The highly ordered and selective nature of crystal lattice formation typically excludes impurity molecules, which remain dissolved in the cold solvent (the "mother liquor").[1][7] The pure crystals are then isolated by filtration, washed, and dried.[8]
Understanding this compound
Before commencing purification, understanding the physicochemical properties of the target compound is essential.
-
Structure: A benzothiazole core with a chlorine atom at the 6-position. This structure imparts a degree of polarity and aromatic character that guides solvent selection.
The key to successful recrystallization is selecting an appropriate solvent system.
Strategic Solvent Selection
The choice of solvent is the most critical parameter in designing a recrystallization protocol.[3][11] An ideal solvent should exhibit the following characteristics:
-
High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[7][12]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[11][12]
-
Chemical Inertness: The solvent must not react with this compound.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[6]
Screening Solvents: Since specific solubility data for this compound is not always readily available, empirical testing is recommended.[13] A general guideline is the "like dissolves like" principle, suggesting that solvents with similar polarity to the solute are often suitable.[5]
Table 1: Properties of Common Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Suitable for polar compounds.[14] |
| Ethanol | 78 | 24.5 | A versatile polar protic solvent. |
| Methanol | 65 | 32.7 | Similar to ethanol but more polar. |
| Acetone | 56 | 20.7 | A polar aprotic solvent, good for many organics.[14] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. |
| Toluene | 111 | 2.4 | A nonpolar aromatic solvent, good for less polar compounds.[14] |
| Hexane | 69 | 1.9 | A nonpolar solvent, often used as an anti-solvent. |
For this compound, solvents like ethanol, acetone, or toluene, or a mixed-solvent system (e.g., ethanol/water), are promising starting points for screening.[12]
Detailed Experimental Protocol
This protocol outlines a self-validating system for the purification of this compound.
Workflow Diagram
Caption: Recrystallization workflow for this compound purification.
Step-by-Step Methodology
-
Solvent Selection Test (Microscale):
-
Place approximately 50 mg of crude this compound into several test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature. Note if the solid dissolves easily. A good candidate solvent will not dissolve the compound well at room temperature.[3]
-
Gently heat the tubes that did not show dissolution. Add the solvent dropwise until the solid just dissolves.[1]
-
Allow the solutions to cool to room temperature, then place them in an ice bath. Observe the quantity and quality of crystals formed. The best solvent will yield a large amount of crystalline solid upon cooling.[5]
-
-
Dissolution of the Crude Compound:
-
Place the crude this compound into an Erlenmeyer flask (the flask size should be such that it will be less than half-filled with the final solution volume).[15]
-
Add a boiling chip or a magnetic stir bar.
-
Heat the selected solvent in a separate beaker.
-
Add a small portion of the hot solvent to the Erlenmeyer flask and bring the mixture to a gentle boil while stirring/swirling.[1]
-
Continue adding small portions of hot solvent until the compound is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain more of the compound in solution upon cooling.[5]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present (e.g., dust, inorganic salts), they must be removed from the hot solution.
-
Set up a hot gravity filtration apparatus using a stemless funnel and fluted filter paper. Causality: A stemless funnel prevents the cooling and crystallization of the product in the funnel stem.[15]
-
Pre-heat the funnel and the receiving flask by pouring hot solvent through them to prevent premature crystallization.[15]
-
Pour the hot solution containing the dissolved compound through the filter paper in portions.
-
Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[1][16] Rapid cooling can trap impurities.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[1]
-
If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure compound.
-
-
Isolation by Vacuum Filtration:
-
Set up a Büchner funnel with a piece of filter paper that fits flatly and covers all the holes.
-
Wet the filter paper with a small amount of the cold recrystallization solvent and apply vacuum to seat the paper.
-
Pour the cold crystal slurry into the Büchner funnel.
-
Rinse the Erlenmeyer flask with a small amount of ice-cold solvent to transfer any remaining crystals, and pour this into the funnel.
-
-
Washing the Crystals:
-
With the vacuum off, add a small amount of fresh, ice-cold solvent to the crystals to wash away the mother liquor containing the soluble impurities.[8]
-
Reapply the vacuum to draw the wash solvent through the filter cake. Causality: Using cold solvent minimizes the redissolving of the purified product.[5] One or two small washes are more effective than one large wash.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to air-dry them as much as possible.[7]
-
Transfer the semi-dry crystals to a watch glass. Spread them out and allow them to air-dry completely. For faster drying, a desiccator under vacuum can be used.[17] Ensure all solvent has evaporated before taking a final weight and performing purity analysis (e.g., melting point).
-
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of this compound. By carefully selecting a solvent and adhering to the principles of slow cooling and minimal solvent usage, researchers can consistently obtain high-purity material essential for drug development and scientific research. The self-validating nature of this protocol, from microscale testing to final drying, ensures reproducibility and reliability.
References
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization - Organic Chemistry. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 6-Chlorobenzothiazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility of Things. (n.d.). Crystallization Techniques. Retrieved from [Link]
-
Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Retrieved from [Link]
-
The Ultimate Guide to Washing Crystals Safely and Effectively for Lasting Energy. (2025, November 20). Retrieved from [Link]
-
YouTube. (2023, June 17). Steps to purify an organic solid. Retrieved from [Link]
-
sathee jee. (n.d.). Chemistry Crystallization. Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
Utah Tech University. (n.d.). Drying an Organic Solution. Retrieved from [Link]
-
Reddit. (2014, December 6). aqueous recrystallizations/drying crystals?. r/chemistry. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
recrystallization.pdf. (n.d.). Retrieved from [Link]
-
EXPERIMENT (3) Recrystallization. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). CAS 3622-03-5 | this compound-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Recrystallization [sites.pitt.edu]
- 8. youtube.com [youtube.com]
- 9. chemscene.com [chemscene.com]
- 10. CAS 2942-10-1 | 6-Chlorobenzothiazole - Synblock [synblock.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 17. reddit.com [reddit.com]
Protocol for Scaling Up 6-Chlorobenzo[d]thiazole Synthesis: From Benchtop to Pilot Scale
An Application Note for Researchers and Process Chemists
Abstract This document provides a comprehensive guide for the synthesis of 6-Chlorobenzo[d]thiazole, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] The protocol details a well-established synthetic route starting from 4-chloroaniline, suitable for both laboratory (gram-scale) and pilot-plant (kilogram-scale) production. We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and critically analyze the parameters essential for successful and safe scale-up. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and scalable method for producing this important intermediate.
Introduction and Synthetic Strategy
This compound and its derivatives are integral components in a wide array of pharmacologically active compounds, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory activities.[3][4][5] Their utility also extends to industrial applications, including the production of dyes and specialty chemicals.[2][3] The reliable synthesis of this building block is therefore of significant interest.
The most common and industrially viable route to 2-amino-6-chlorobenzothiazole, a direct precursor to the parent 6-chlorobenzothiazole, involves the reaction of 4-chloroaniline with a thiocyanate salt in the presence of a halogen, followed by oxidative cyclization.[6] This method, a variation of the Hugershoff synthesis, is advantageous due to the availability and low cost of the starting materials. This note will focus on this specific pathway, outlining its mechanism and providing detailed protocols for its execution at increasing scales.
Reaction Mechanism: Oxidative Cyclization
The synthesis proceeds through an in-situ generation of a thiourea derivative from 4-chloroaniline and thiocyanogen, which is formed from the oxidation of potassium thiocyanate by bromine. This intermediate then undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by aromatization to yield the final benzothiazole product.
The key steps are:
-
Formation of Thiocyanogen: Potassium thiocyanate is oxidized by bromine to form the highly reactive electrophile, thiocyanogen ((SCN)₂).
-
Electrophilic Attack: The amino group of 4-chloroaniline acts as a nucleophile, attacking the thiocyanogen to form an N-thiocyanato intermediate.
-
Intramolecular Cyclization: The sulfur atom of the thiocyanate group attacks the ortho-position of the aniline ring in an electrophilic aromatic substitution reaction. This is the critical ring-closing step.
-
Aromatization: The resulting dihydrobenzothiazole intermediate loses a proton to regain aromaticity, yielding the stable 2-amino-6-chlorobenzothiazole.
Caption: Proposed mechanism for the synthesis of 2-amino-6-chlorobenzothiazole.
Part I: Laboratory-Scale Synthesis (Gram Scale)
This protocol is designed for a ~10-20 gram scale synthesis, suitable for initial research and development activities.
3.1. Materials and Equipment
-
Reagents: 4-Chloroaniline (≥98%), Potassium thiocyanate (KSCN, ≥98%), Bromine (Br₂, ≥99.5%), Glacial Acetic Acid (≥99.7%).
-
Equipment: 500 mL three-neck round-bottom flask, mechanical stirrer, dropping funnel, thermometer, ice-water bath, heating mantle, Buchner funnel and flask, standard laboratory glassware.
3.2. Detailed Step-by-Step Protocol
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, dropping funnel, and thermometer. Ensure the setup is in a well-ventilated chemical fume hood.
-
Reagent Charging: To the flask, add 4-chloroaniline (12.75 g, 0.1 mol) and potassium thiocyanate (38.8 g, 0.4 mol). Add 150 mL of glacial acetic acid to the mixture.
-
Initial Stirring: Begin stirring the mixture. The solids will not fully dissolve, forming a slurry. Stir for 15-20 minutes at room temperature.
-
Bromine Addition (Critical Step): Prepare a solution of bromine (16.0 g, 0.1 mol) in 40 mL of glacial acetic acid in the dropping funnel.
-
Exotherm Control: Cool the reaction flask to below 10°C using an ice-water bath.
-
Controlled Addition: Add the bromine solution dropwise to the stirred slurry over a period of 60-90 minutes. Causality: A slow, controlled addition is crucial to manage the highly exothermic reaction and prevent the formation of side products. The temperature must be maintained below 10°C throughout the addition.
-
Reaction Progression: After the bromine addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 10-12 hours. The color will typically change from reddish-brown to a yellowish-orange slurry.
-
Product Isolation (Work-up): Pour the reaction mixture into 500 mL of warm water. This will precipitate the product hydrobromide salt.
-
Neutralization: Carefully neutralize the aqueous mixture with a 10% sodium hydroxide (NaOH) solution until the pH is approximately 7-8. This converts the salt to the free base. Causality: Neutralization is essential to isolate the amine product, which is soluble in its protonated (acidic) form.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Drying: Dry the solid product in a vacuum oven at 60-70°C to a constant weight.
3.3. Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure 2-amino-6-chlorobenzothiazole as a crystalline solid.
-
Expected Yield: 75-85%.
-
Characterization: Confirm the identity and purity of the final product using:
Part II: Scale-Up Considerations and Process Optimization
Transitioning from the bench to a pilot plant introduces challenges that must be addressed to ensure safety, efficiency, and reproducibility.[9][10]
-
Thermal Management: The bromination step is the most critical part of the scale-up. The exothermic nature of the reaction requires a reactor with efficient heat removal capabilities, such as a jacketed reactor with a thermal control unit. Inadequate cooling can lead to a runaway reaction, excessive byproduct formation, and potential pressure buildup.
-
Reagent Addition Rate: At a larger scale, the rate of bromine addition must be precisely controlled and linked to the reactor's cooling capacity. A slower addition rate may be necessary to maintain the target temperature range. Using a metering pump for the bromine solution is highly recommended.
-
Mass Transfer and Mixing: In a large reactor, ensuring homogenous mixing of the slurry is critical for consistent reaction kinetics and heat distribution. An appropriately designed agitator (e.g., a pitched-blade turbine) and optimized stirring speed are necessary to prevent solids from settling and to ensure efficient contact between reactants.
-
Work-up and Isolation: Handling large volumes of solids presents logistical challenges.
-
Filtration: A larger filtration apparatus, such as a Nutsche filter-dryer, is more efficient than a Buchner funnel for kilogram quantities.
-
Washing: The volume of wash water will increase significantly. Ensure adequate supply and disposal capacity.
-
Drying: Large-scale drying requires equipment like a vacuum tray dryer or a rotary dryer to handle the bulk solid efficiently and safely.
-
-
Safety: The risks associated with handling large quantities of bromine and the potential for off-gassing (HBr) are magnified. A closed-system reactor with a scrubber to neutralize acidic vapors is essential.
Part III: Proposed Pilot-Scale Protocol (1 kg Scale)
This protocol assumes the use of a 50 L jacketed glass-lined reactor.
5.1. Equipment
-
50 L jacketed glass-lined reactor with overhead stirrer, temperature probe, and reflux condenser.
-
Metering pump for controlled liquid addition.
-
Nutsche filter-dryer or large-scale centrifuge.
-
Vacuum tray dryer.
5.2. Data Summary Table: Lab vs. Pilot Scale
| Parameter | Laboratory Scale (0.1 mol) | Pilot Scale (8.15 mol) | Rationale for Change |
| 4-Chloroaniline | 12.75 g | 1.04 kg | Direct Scale-Up |
| Potassium Thiocyanate | 38.8 g | 3.17 kg | Direct Scale-Up (maintaining 4x molar excess) |
| Bromine | 16.0 g | 1.30 kg | Direct Scale-Up |
| Glacial Acetic Acid | 190 mL | 15.5 L | Maintained concentration for slurry properties |
| Reactor Volume | 500 mL Flask | 50 L Reactor | Adequate headspace for mixing and off-gassing |
| Bromine Addition Time | 60-90 min | 3-5 hours | Slower rate to manage exotherm in larger volume |
| Reaction Time | 10-12 hours | 12-16 hours | Extended time to ensure completion at scale |
| Expected Yield | 14.0 - 15.7 g | 1.14 - 1.28 kg | Consistent yield expected with process control |
5.3. Pilot-Scale Step-by-Step Protocol
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with 4-chloroaniline (1.04 kg), potassium thiocyanate (3.17 kg), and glacial acetic acid (15.5 L).
-
Cooling: Start the agitator and cool the reactor contents to 5°C using the jacket cooling system.
-
Bromine Addition: Using a metering pump, add a solution of bromine (1.30 kg) in acetic acid (3.0 L) to the reactor over 3-5 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Once the addition is complete, turn off the jacket cooling and allow the reaction to slowly warm to ambient temperature. Stir for an additional 12-16 hours.
-
Work-up: Transfer the reaction mass to a larger vessel containing warm water (40 L). Neutralize the mixture with 10% NaOH solution to pH 7-8.
-
Isolation: Filter the resulting solid using a Nutsche filter. Wash the cake with water until the filtrate is neutral.
-
Drying: Dry the wet cake in a vacuum tray dryer at 60-70°C until the loss on drying (LOD) is <0.5%.
Caption: Workflow diagram illustrating the transition from lab to pilot scale.
Safety and Hazard Analysis
Strict adherence to safety protocols is mandatory.
-
4-Chloroaniline: Toxic by inhalation, ingestion, and skin contact. Carcinogen suspect.
-
Potassium Thiocyanate: Harmful if swallowed or in contact with skin. Critically, contact with acids liberates highly toxic hydrogen cyanide gas.[11][12] This risk must be managed with excellent ventilation and emergency preparedness.
-
Bromine: Highly corrosive and toxic. Causes severe burns. Use in a closed system at scale is mandatory.
-
Glacial Acetic Acid: Corrosive and causes burns.
-
Personal Protective Equipment (PPE): At all scales, operators must wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13] For pilot-scale operations, respiratory protection may be required, especially during material charging and transfers.[11]
-
Engineering Controls: All operations must be conducted in a well-ventilated fume hood or a contained reactor system equipped with an acid gas scrubber.[11][13] An eyewash station and safety shower must be readily accessible.[11]
-
Waste Disposal: Acidic and basic aqueous waste streams must be neutralized before disposal. Organic waste containing halogenated material should be segregated and disposed of according to local environmental regulations.
References
- Downer, N. K., & Jackson, Y. A. (2004). Synthesis of benzothiazoles via ipso substitution of ortho -methoxythiobenzamides. Organic & Biomolecular Chemistry, 2, 3039-3043.
- BenchChem. (2025). Synthesis Protocol for this compound-2-thiol: A Methodological Overview.
- Downer, N. K., & Jackson, Y. A. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. PubMed.
- West Liberty University. (2008).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2015).
- Alfa Aesar. (2010).
- Carl Roth. (n.d.).
- Autech Industry Co.,Limited. (n.d.).
- Downer, N. K., & Jackson, Y. A. (n.d.). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides.
- Smolecule. (2023). Buy this compound-2-thiol | 51618-29-2.
- National Institutes of Health (NIH). (n.d.).
- Poosala, K. V., et al. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. SAS Publishers.
- National Center for Biotechnology Information. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- ChemicalBook. (2025). 2-AMINO-4-CHLOROTHIOPHENOL | 1004-00-8.
- BenchChem. (2025). Technical Support Center: Synthesis of this compound-2-thiol.
- ChemicalBook. (2022). Synthesis of Benzothiazole.
- ChemScene. (n.d.). This compound | 2942-10-1.
- PubChem. (2025). 6-Chlorobenzothiazole-2-thiol | C7H4ClNS2 | CID 3034649.
- Wikipedia. (n.d.). Benzothiazole.
- Gilani, S. J., et al. (2010). Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole.
- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against.
- Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- ResearchGate. (n.d.). (PDF)
- Pharmaceutical Technology. (n.d.). Advances in Large-Scale Heterocyclic Synthesis.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
- Lab-Chemicals.Com. (n.d.). 6-Chlorobenzo[d]thiazol-2(3H)-one, 98%.
- Google Patents. (n.d.).
- Royal Society of Chemistry. (2024). Green advancements towards the electrochemical synthesis of heterocycles.
- MDPI. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles.
- Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 2-Aminothiophenol.
- ResearchGate. (n.d.). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
- Gilani, S. J., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl)
- ResearchGate. (2024). Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety.
- Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
- ResearchGate. (2015). Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides.
- MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
- MDPI. (n.d.).
- PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
Sources
- 1. Synthesis of benzothiazoles viaipso substitution of ortho-methoxythiobenzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 3. Buy this compound-2-thiol | 51618-29-2 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saspublishers.com [saspublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 10. pharmtech.com [pharmtech.com]
- 11. westliberty.edu [westliberty.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
derivatization of 6-Chlorobenzo[d]thiazole for SAR studies
Application Notes & Protocols
Topic: Strategic Derivatization of 6-Chlorobenzo[d]thiazole for Structure-Activity Relationship (SAR) Studies
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[d]thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. The introduction of a chlorine atom at the 6-position offers a unique combination of electronic modulation and a strategic handle for further chemical modification. This guide provides a detailed exploration of synthetic strategies for the derivatization of this compound, focusing on methodologies pertinent to Structure-Activity Relationship (SAR) studies. We will delve into the rationale behind key synthetic transformations at the C2 and C6 positions, providing detailed, actionable protocols for researchers aiming to systematically explore the chemical space around this versatile core.
Introduction: The Significance of the this compound Scaffold
Benzo[d]thiazole derivatives are integral to numerous therapeutic agents, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, antidiabetic, and neuroprotective properties.[1][2][3] The chlorine atom at the C6 position is not merely a substituent; it significantly influences the molecule's lipophilicity and electronic properties, which can be critical for target engagement and pharmacokinetic profiles. More importantly, the 6-chloro and the C2 positions serve as primary anchor points for chemical diversification, making 2-amino-6-chlorobenzothiazole a highly valuable and commercially available starting material for drug discovery campaigns.
SAR studies are the systematic investigation of how the chemical structure of a compound influences its biological activity.[4][5] By synthesizing and testing a library of analogs with controlled modifications, researchers can identify key pharmacophoric features, optimize potency, enhance selectivity, and improve drug-like properties. This document serves as a senior application scientist's guide to strategically derivatizing the this compound core to build robust SAR models.
Strategic Derivatization Points and Rationale
The this compound scaffold offers two primary, orthogonal sites for derivatization, allowing for a combinatorial approach to library synthesis.
-
The C2-Amino Group: The exocyclic amino group of 2-amino-6-chlorobenzothiazole is a potent nucleophile. Its reactivity allows for a vast number of modifications, primarily through the formation of amides, ureas, sulfonamides, and Schiff bases. These modifications are ideal for exploring hydrogen bonding interactions and occupying specific pockets within a biological target.
-
The C6-Chloro Group: The chlorine atom on the benzene ring is an excellent leaving group for modern palladium- or copper-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, allowing for the exploration of larger, more complex chemical space and the modulation of the compound's overall topology and physicochemical properties.
The following diagram illustrates the key derivatization hubs on the 2-amino-6-chlorobenzothiazole starting material.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chlorobenzo[d]thiazole
Document ID: TSC-BTZ-2026-01-01
For: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center for the synthesis of 6-Chlorobenzo[d]thiazole. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions related to the common side products encountered during its synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yield and purity, and confidently address challenges in your experimental work.
PART 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on identifying and mitigating the formation of unwanted side products.
Issue 1: Low Yield of this compound
Question: My reaction is consistently resulting in a low yield of the desired this compound. What are the likely causes related to side product formation?
Answer:
Low yields are often a direct consequence of competing side reactions that consume your starting materials or intermediates. The primary synthetic routes to this compound, such as the reaction of 4-chloroaniline with a thiocyanating agent followed by cyclization, are susceptible to several side reactions.
Potential Causes & Solutions:
-
Formation of Thiourea Derivatives: In syntheses involving 4-chloroaniline and a thiocyanate salt (e.g., KSCN, NH4SCN), the intermediate isothiocyanate can react with unreacted 4-chloroaniline to form a symmetrical N,N'-bis(4-chlorophenyl)thiourea.
-
Solution: Ensure a slight excess of the thiocyanating agent and maintain stringent temperature control to favor the intramolecular cyclization over the intermolecular reaction.
-
-
Oxidation of 2-Amino-5-chlorothiophenol: If your synthesis proceeds via 2-amino-5-chlorothiophenol, this intermediate is highly susceptible to oxidation, forming the corresponding disulfide. This disulfide is often unreactive under the cyclization conditions, leading to a significant loss of material.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. The use of fresh, purified 2-amino-5-chlorothiophenol is also crucial.
-
-
Polymerization and Tarry Byproducts: Aggressive reaction conditions, such as excessively high temperatures, can lead to the formation of dark, tarry substances.[1] These are often polymeric materials resulting from uncontrolled side reactions.
-
Solution: Carefully control the reaction temperature and ensure efficient stirring to prevent localized overheating.[1] A gradual increase in temperature to the desired setpoint is often beneficial.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield.
Issue 2: Presence of an Unexpected Isomer
Question: My analytical data (NMR/LC-MS) suggests the presence of an isomer of this compound. How is this possible?
Answer:
The formation of isomers is a common issue, particularly in syntheses that involve electrophilic substitution on the aniline ring.
Potential Causes & Solutions:
-
Formation of 4-Chloro- and 7-Chlorobenzothiazole: When starting from 4-chloroaniline, the thiocyanation step can potentially occur at the position ortho to the amino group, which after cyclization would lead to 7-chloro-2-aminobenzothiazole. While the para-directing effect of the chlorine and the ortho-directing effect of the amino group favor the formation of the 2-amino-5-chlorophenyl intermediate, reaction conditions can influence the regioselectivity.
-
Solution: Careful control of the reaction temperature and the choice of solvent can help to improve the regioselectivity of the thiocyanation reaction.
-
-
Jacobsen Rearrangement: Under strongly acidic conditions, such as with concentrated sulfuric acid, which is sometimes used in related syntheses, alkyl or halogen groups on an aromatic ring can migrate. This is known as the Jacobsen reaction.[2] While less common in this specific synthesis, it is a possibility under certain conditions.
-
Solution: Avoid using strongly acidic conditions that could promote rearrangement. If acidic catalysis is required, consider using milder acids.
-
PART 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound from 4-chloroaniline and potassium thiocyanate?
A1: The most frequently observed side products in this synthesis include:
-
N,N'-bis(4-chlorophenyl)thiourea: Formed from the reaction of the 4-chlorophenyl isothiocyanate intermediate with unreacted 4-chloroaniline.[3]
-
2-Amino-6-chlorobenzothiazole: This is often the primary product of the cyclization reaction and may require a subsequent step to yield 6-chlorobenzothiazole, depending on the specific synthetic route.
-
Unreacted 4-chloroaniline: Incomplete conversion will result in the presence of the starting material.
-
Polymeric materials: Formed under harsh reaction conditions, leading to a dark, tarry reaction mixture.[1]
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature |
| N,N'-bis(4-chlorophenyl)thiourea | C₁₃H₁₀Cl₂N₂S | 313.21 | Distinct aromatic and N-H signals in ¹H NMR, mass peak at m/z 313. |
| 2-Amino-6-chlorobenzothiazole | C₇H₅ClN₂S | 184.65 | Characteristic aromatic signals and a broad NH₂ signal in ¹H NMR, mass peak at m/z 184. |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | Simple aromatic pattern in ¹H NMR, mass peak at m/z 127. |
Q2: How can I minimize the formation of the disulfide of 2-amino-5-chlorothiophenol?
A2: The disulfide is formed by the oxidation of the thiol group. To minimize its formation:
-
Use an Inert Atmosphere: Conduct the reaction under a blanket of an inert gas like nitrogen or argon to exclude atmospheric oxygen.
-
Use Freshly Prepared or Purified 2-amino-5-chlorothiophenol: Thiophenols can oxidize upon storage. Using freshly prepared or purified material is crucial.
-
Control Reaction Temperature: Higher temperatures can accelerate the rate of oxidation.
-
Consider In Situ Generation: In some cases, it may be possible to generate the 2-amino-5-chlorothiophenol in situ and react it immediately without isolation.
Q3: My purification by recrystallization is not effective in removing a particular impurity. What are my options?
A3: If recrystallization is ineffective, it is likely that the impurity has a similar solubility profile to your desired product. In this case, you should consider:
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities. For this compound, a silica gel column with a non-polar/polar eluent system (e.g., hexane/ethyl acetate) is a good starting point.[1]
-
Acid-Base Extraction: If the impurity has a basic or acidic functional group that your product lacks (or vice versa), you can use acid-base extraction to separate them. For example, unreacted 4-chloroaniline can be removed by washing the organic layer with a dilute acid solution.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be used to obtain a highly pure sample, although this is generally a more expensive and lower-throughput option.
PART 3: Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol provides a general guideline for the purification of this compound from common non-polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
Prepare the Slurry: In a beaker, add silica gel and slowly pour in hexane to create a slurry. Stir gently to remove air bubbles.
-
Pack the Column: Secure the column in a vertical position. Pour the silica gel slurry into the column, allowing the hexane to drain slowly. Gently tap the column to ensure even packing.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Carefully apply the sample to the top of the silica gel bed.
-
Elute the Column: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).
-
Monitor the Separation: Collect fractions and monitor the separation using TLC. Visualize the spots under UV light (254 nm).
-
Increase Polarity (if necessary): If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane/ethyl acetate).
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow for Column Chromatography Purification:
Caption: Workflow for column chromatography purification.
References
-
Guo, X., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. Available at: [Link]
-
(2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. National Institutes of Health. Available at: [Link]
-
(2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. IntechOpen. Available at: [Link]
-
(n.d.). Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Xiao, Y., et al. (2019). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate. Available at: [Link]
- Patel, D., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
- Al-Obaidi, A. M. J. (2010). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Al-Nahrain University.
-
(2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]
- Kumar, A., et al. (2014). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy.
-
Gilani, S. J., et al. (2012). Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole. ResearchGate. Available at: [Link]
-
Ghosh, S., et al. (2020). Synthesis of Benzothiazoles via Condensation Reaction of 2‐Aminothiophenols and β‐Oxodithioesters Using a Combination of PTSA and CuI as Catalyst. ResearchGate. Available at: [Link]
-
(2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]
-
(2017). Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. ResearchGate. Available at: [Link]
-
(2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Available at: [Link]
-
(n.d.). 4-Chloroaniline. PubChem. Available at: [Link]
-
Salem, A., et al. (2012). 4-Chloroanilinium thiocyanate. National Institutes of Health. Available at: [Link]
-
Dains, F. B., et al. (n.d.). o-chloroaniline thiocyanate. Organic Syntheses Procedure. Available at: [Link]
- Smith, L. I. (1942). The Jacobsen Reaction. Organic Reactions.
- Deacon, G. B., et al. (1997). Direct reaction of iodine-activated lanthanoid metals with 2,6-diisopropylphenol. Dalton Transactions.
-
(2020). Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. ResearchGate. Available at: [Link]
-
(n.d.). Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 6-Chlorobenzo[d]thiazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of 6-Chlorobenzo[d]thiazole derivatives. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
This guide focuses on one of the most reliable and widely documented methods: the synthesis of 2-amino-6-chlorobenzo[d]thiazole from 4-chloroaniline. This compound is a critical and versatile precursor for a vast array of more complex 6-chlorobenzothiazole targets. Mastering its synthesis is the foundation for success in this area of medicinal chemistry.
Section 1: High-Yield Synthesis Protocol: 2-Amino-6-chlorobenzo[d]thiazole
The following protocol is based on the well-established Jacobson-Crosby reaction, which involves the oxidative cyclization of an arylthiourea intermediate. Careful control of temperature and stoichiometry is paramount for achieving high yields and minimizing byproduct formation.
Reaction Scheme:
(Self-generated image, for illustrative purposes)
Experimental Protocol
This procedure is designed for a 0.1 mole scale reaction. Adjust quantities accordingly for your specific needs.
Materials & Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 0.10 | 12.76 g |
| Potassium Thiocyanate | KSCN | 97.18 | 0.40 | 38.87 g |
| Bromine | Br₂ | 159.81 | 0.10 | 5.1 mL (16.0 g) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | ~250 mL |
| 25% Ammonium Hydroxide | NH₄OH | 35.04 | - | As needed (~150-200 mL) |
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chloroaniline (12.76 g, 0.10 mol) and potassium thiocyanate (38.87 g, 0.40 mol).
-
Solvent Addition: Add 150 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until most of the solids have dissolved. This forms the 4-chlorophenylthiourea in situ.
-
Cooling: Place the flask in an ice-water bath and cool the reaction mixture to below 10°C.
-
Causality Explainer: This step is critical. The subsequent addition of bromine is highly exothermic. Maintaining a low temperature prevents the formation of polybrominated species and other undesirable, often tarry, side products, which are common points of yield loss.[1]
-
-
Bromine Addition: Prepare a solution of bromine (5.1 mL, 0.10 mol) in 100 mL of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours. Ensure the internal temperature does not rise above 10°C.[2]
-
Expert Insight: A slow, controlled addition of the oxidant (bromine) is essential for selective cyclization. A rapid addition can lead to localized overheating and decomposition.
-
-
Reaction Progression: After the complete addition of bromine, remove the ice bath and allow the mixture to stir at room temperature for an additional 10-12 hours to ensure the reaction goes to completion.
-
Reaction Monitoring (TLC): Monitor the reaction's progress by taking small aliquots. Spot on a silica gel TLC plate against the 4-chloroaniline starting material. A typical mobile phase is a 7:3 mixture of hexane and ethyl acetate. The product should have a lower Rf value than the starting aniline. The disappearance of the starting material spot indicates completion.[3][4]
-
Product Precipitation (Work-up): Carefully pour the reaction mixture into a beaker containing 500 mL of cold water with stirring. A precipitate may form.
-
Neutralization: In a well-ventilated fume hood, slowly add 25% ammonium hydroxide solution to the mixture while stirring until the pH is approximately 6-7. This neutralizes the acetic acid and fully precipitates the 2-amino-6-chlorobenzothiazole as a solid.[1][2]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove any residual salts.
-
Purification: The crude product can be purified by recrystallization. A common and effective solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol, and if necessary, treat with activated charcoal to remove colored impurities. Filter while hot and then allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C. The expected yield of the pure product is typically in the range of 75-90%.
Section 2: Visualizing the Reaction Mechanism
The synthesis proceeds through the in situ formation of 4-chlorophenylthiourea, which then undergoes an electrophilic attack by bromine, followed by intramolecular cyclization and elimination to form the stable aromatic benzothiazole ring.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benzothiazole Synthesis: A Technical Support Guide
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzothiazole derivatives. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to support your research endeavors.
I. Overview of Benzothiazole Synthesis
Benzothiazoles are a vital class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2] Their synthesis is of considerable interest due to their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]
The most common and versatile method for synthesizing the benzothiazole core structure involves the condensation of a 2-aminothiophenol with a carbonyl-containing compound.[1][3][4] This foundational reaction can be adapted using various starting materials, including carboxylic acids, aldehydes, acyl chlorides, and esters, to yield a diverse array of 2-substituted benzothiazoles.[3][4][5]
The general reaction mechanism proceeds through three key stages:
-
Formation of an imine thiophenol intermediate.
-
Cyclization to a benzothiazoline.
-
Oxidation to the final benzothiazole product.[6]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing benzothiazole derivatives?
A1: The most prevalent methods for synthesizing the benzothiazole ring involve the condensation of 2-aminothiophenol with various carbonyl compounds. These include carboxylic acids, aldehydes, acyl chlorides, and esters.[3][4][5] Alternative approaches utilize nitriles or involve the cyclization of thiobenzanilides.[4][7]
Q2: How can I effectively monitor the progress of my benzothiazole synthesis reaction?
A2: Thin-layer chromatography (TLC) is a standard and highly effective technique for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. Visualization is typically achieved using UV light or iodine vapor.[4]
Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?
A3: Many modern synthetic protocols focus on environmentally benign methods. These often involve the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[1][4] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption.[4][8][9]
Q4: Are there any specific safety precautions I should take when working with 2-aminothiophenol?
A4: Yes, 2-aminothiophenol is susceptible to oxidation, so it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) when possible.[4] As a thiol, it also has a strong, unpleasant odor and must be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.
III. Troubleshooting Guide
This section addresses common issues encountered during benzothiazole synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A low or nonexistent product yield is a frequent challenge in organic synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of your 2-aminothiophenol and carbonyl compound. 2-aminothiophenol is particularly prone to oxidation, so using a freshly opened bottle or purifying it before use is highly advisable.[4] |
| Inefficient Catalyst | The choice of catalyst is critical. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA), methanesulfonic acid/silica gel, or molecular iodine can be effective.[4][5] For reactions with aldehydes, catalysts such as H₂O₂/HCl, samarium triflate, or various metal-based catalysts have been reported to give good yields.[4][7][8] Consider screening different catalysts to find the optimal one for your specific substrates. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others require heating.[4] If the yield is low at room temperature, try gradually increasing the temperature. Conversely, if side products are observed at elevated temperatures, lowering the temperature may be beneficial. |
| Incorrect Solvent | The solvent can influence reaction rates and solubility of reactants. Common solvents for benzothiazole synthesis include ethanol, DMF, and DMSO. If you suspect a solvent issue, try screening a range of solvents with different polarities. |
| Incomplete Reaction | Monitor the reaction closely using TLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or adding more catalyst. |
Below is a troubleshooting flowchart to guide you through resolving low product yield.
Caption: Formation of a disulfide byproduct.
Problem 3: Difficulty in Product Purification
Isolating the pure benzothiazole derivative can be challenging due to the presence of unreacted starting materials or side products. [4]
| Potential Cause | Recommended Solutions |
|---|---|
| Similar Polarity of Product and Impurities | If the product and impurities have similar polarities, separation by column chromatography can be difficult. Try using a different solvent system for elution or consider alternative purification techniques like recrystallization or preparative TLC. [4] |
| Product is an Oil | If the product is an oil and difficult to purify by column chromatography, consider converting it to a solid derivative (e.g., a salt) for easier purification by recrystallization, and then regenerating the pure product. [4] |
| Product Instability on Silica Gel | Some benzothiazole derivatives may be sensitive to the acidic nature of silica gel. In such cases, using neutral or basic alumina for column chromatography, or using a different purification method altogether, is recommended. [4]|
IV. Experimental Protocols
This section provides generalized, step-by-step methodologies for common benzothiazole syntheses. Note that these protocols may require optimization for specific substrates.
Protocol 1: Synthesis from 2-Aminothiophenol and an Aldehyde
This protocol describes a general procedure for the condensation of 2-aminothiophenol with an aromatic aldehyde.
1. Reaction Setup:
-
To a solution of an aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL) in a round-bottom flask, add 2-aminothiophenol (1.0 mmol). [4] 2. Catalyst Addition:
-
Add the chosen catalyst (e.g., a catalytic amount of iodine, H₂O₂/HCl, or a Lewis acid). [4]The optimal catalyst and its loading should be determined experimentally.
3. Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours). [4]* Monitor the reaction progress by TLC. [4] 4. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. [4]* Otherwise, the solvent is removed under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine. [4] 5. Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Protocol 2: Synthesis from 2-Aminothiophenol and a Carboxylic Acid
This protocol outlines a general procedure for the condensation of 2-aminothiophenol with a carboxylic acid, often requiring a dehydrating agent or catalyst.
1. Reaction Setup:
-
In a round-bottom flask, combine the carboxylic acid (1.0 mmol), 2-aminothiophenol (1.0 mmol), and a suitable catalyst/dehydrating agent (e.g., polyphosphoric acid or methanesulfonic acid/silica gel).
2. Reaction Conditions:
-
Heat the reaction mixture, typically at temperatures ranging from 100 to 180°C, for several hours.
-
Monitor the reaction progress by TLC.
3. Work-up:
-
After cooling to room temperature, the reaction mixture is typically quenched by pouring it into a beaker of ice water or a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. [4] 4. Purification:
-
The precipitated product is collected by filtration, washed with water, and dried. [4]* Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography. [4] The following diagram illustrates a typical workflow for the synthesis and purification of benzothiazole derivatives.
Caption: General workflow for benzothiazole synthesis.
V. References
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
Kaur, H., Singh, J., & Kumar, S. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 693. [Link]
-
Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ResearchGate. Retrieved from [Link]
-
Kavitha, S., & Slynko, Y. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Pharmaceuticals, 15(11), 1389. [Link]
-
Nishad, P., Rahman, M. A., & Ahmad, S. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives: A Review. Indian Journal of Pharmaceutical Education and Research, 58(3s), s704-s716. [Link]
-
El-Sayed, N. F., & Al-Salem, H. S. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 14(1), 1-25. [Link]
-
Lin, C.-H., & Chen, Y.-J. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 311-316.
-
Kamal, A., & Khan, M. N. (2018). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 23(10), 2496. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- 4. benchchem.com [benchchem.com]
- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
Technical Support Center: Optimizing Reaction Conditions for Halogenated Benzothiazoles
Welcome to the Technical Support Center for the synthesis and optimization of halogenated benzothiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Our focus is on delivering scientifically sound, field-proven insights to enhance the efficiency and success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses common issues that can arise during the synthesis of halogenated benzothiazoles. The advice provided is grounded in fundamental principles of organic chemistry and aims to offer practical, actionable solutions.
Q1: My reaction yield is consistently low when synthesizing halogenated benzothiazoles. What are the primary factors to investigate?
Low yields in the synthesis of halogenated benzothiazoles can be attributed to several factors, often related to the purity of starting materials, reaction conditions, and the electronic nature of the halogen substituent.[1] A systematic approach to troubleshooting is the most effective strategy.
-
Purity of Starting Materials: 2-Aminothiophenols, key precursors for many benzothiazole syntheses, are susceptible to oxidation, which can lead to the formation of disulfide byproducts and reduce the availability of the starting material for the desired reaction.[1]
-
Recommendation: Use freshly opened or purified 2-aminothiophenols. If oxidation is suspected, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can significantly impact yield.
-
Recommendation: If your reaction is sluggish at room temperature, a gradual increase in temperature may be beneficial.[1] Conversely, if you observe the formation of side products at elevated temperatures, lowering the temperature could improve the yield of the desired product.[1] Solvent choice is also crucial; ensure your reactants are soluble in the chosen solvent at the reaction temperature.[2]
-
-
Inefficient Cyclization/Oxidation: The final step in many benzothiazole syntheses is the oxidative cyclization of an intermediate. If this step is inefficient, the reaction may stall, leading to a low yield of the final aromatic product.[2]
-
Recommendation: Ensure an adequate oxidant is present. While atmospheric oxygen can be sufficient in some cases, others may require an explicit oxidizing agent like hydrogen peroxide (H₂O₂) or the use of dimethyl sulfoxide (DMSO) as both a solvent and an oxidant.[2]
-
Q2: I am observing the formation of a significant, difficult-to-remove side product. What is the likely culprit and how can I minimize it?
The formation of byproducts is a common challenge. In the context of halogenated benzothiazole synthesis, two prevalent side products are sulfoxides and regioisomers.
-
Sulfoxide Formation: The sulfur atom in the benzothiazole ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide.[3] This is particularly relevant when using strong oxidizing agents or when reactions are run at elevated temperatures in the presence of air.
-
Identification: Sulfoxides can be identified by mass spectrometry, as they will have a mass increase of 16 amu compared to the desired product.
-
Minimization: Conducting the reaction under an inert atmosphere is the most effective way to prevent oxidation.[3] If an oxidant is required for the reaction, careful control of its stoichiometry is crucial to avoid over-oxidation.
-
-
Regioisomer Formation (Especially with Fluorinated Benzothiazoles): The Jacobsen cyclization of 3-fluoro-thiobenzanilides is a common method for synthesizing fluorinated benzothiazoles. However, this reaction can lead to the formation of a mixture of 5-fluoro and 7-fluoro regioisomers, which can be difficult to separate.[3]
-
Explanation: The cyclization can occur at either of the two carbons ortho to the anilido nitrogen. The electronic and steric effects of the fluorine substituent influence the regioselectivity of this intramolecular electrophilic substitution.
-
Control Strategies: While achieving complete regioselectivity can be challenging, modifications to the standard Jacobsen cyclization have been developed to favor the formation of a single isomer.[3] This may involve the use of specific catalysts or protecting group strategies to direct the cyclization.
-
Q3: Purification of my halogenated benzothiazole is proving to be very difficult. What are some effective purification strategies?
Purification can be challenging due to the similar polarities of the desired product and certain impurities, especially regioisomers.
-
Column Chromatography:
-
Normal Phase (Silica Gel): This is the most common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. For closely eluting isomers, a shallow gradient and a long column can improve separation.
-
Reverse Phase HPLC: For very challenging separations, preparative reverse-phase high-performance liquid chromatography (HPLC) can be a powerful tool. A common solvent system is a gradient of methanol and water.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. This involves dissolving the crude product in a minimal amount of a hot solvent in which the desired compound has high solubility and the impurities have low solubility. Upon cooling, the pure product crystallizes out.
Section 2: Troubleshooting Guide for Specific Halogenated Benzothiazoles
This section provides more targeted advice for challenges associated with the synthesis of specific halogenated benzothiazoles.
Fluorinated Benzothiazoles
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield | Poor Reactivity of Fluorinated Precursors: The strong electron-withdrawing nature of fluorine can deactivate the aromatic ring, making the cyclization step more difficult. | Catalyst Selection: The use of an efficient catalyst is crucial. A combination of hydrogen peroxide and hydrochloric acid (H₂O₂/HCl) in ethanol has proven to be a highly effective system for promoting the synthesis of 2-substituted benzothiazoles at room temperature, often leading to excellent yields.[4] |
| Formation of Regioisomers (e.g., 5-fluoro vs. 7-fluoro) | Jacobsen Cyclization Pathway: The established Jacobsen cyclization of 3-fluoro-thiobenzanilides can lead to a mixture of regioisomers due to two possible sites of intramolecular electrophilic attack.[3] | Modified Synthetic Routes: To obtain pure samples of a single isomer, modifications to the general Jacobsen process have been developed. These may involve strategic placement of blocking groups or the use of alternative cyclization conditions to favor one cyclization pathway over the other. Consulting literature for specific modifications for your target molecule is recommended.[3] |
| Purification Challenges | Similar Polarity of Isomers: The 5-fluoro and 7-fluoro isomers often have very similar polarities, making their separation by standard column chromatography difficult. | Advanced Chromatographic Techniques: Consider using preparative HPLC with a suitable column and solvent system (e.g., methanol/water gradient) for baseline separation. Careful optimization of the mobile phase composition is key. |
Chlorinated Benzothiazoles
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield in Syntheses from 2-Mercaptobenzothiazole | Inefficient Chlorination: The conversion of 2-mercaptobenzothiazole to 2-chlorobenzothiazole can be sluggish or incomplete if the wrong chlorinating agent or conditions are used. | Thionyl Chloride with a Catalyst: A common and effective method is the reaction with thionyl chloride (SOCl₂) in the presence of a catalyst like triphenylphosphite in a solvent such as chlorobenzene. The reaction temperature may need to be optimized, often starting at a lower temperature and then increasing to drive the reaction to completion. |
| Formation of Side Products | Reaction with Solvent or Impurities: The reactive intermediates in chlorination reactions can sometimes react with the solvent or impurities, leading to undesired byproducts. | Use of Inert Solvents and Pure Reagents: Ensure that the solvent used is inert under the reaction conditions. Using high-purity starting materials and reagents will minimize the formation of side products. |
| Difficulties in Isolating the Product | Product Lability: Some chlorinated benzothiazoles may be sensitive to workup conditions, leading to decomposition. | Careful Workup: Avoid harsh acidic or basic conditions during the workup. Extraction with a suitable organic solvent followed by washing with a neutral aqueous solution is generally recommended. Distillation under reduced pressure is a common method for purifying the final product.[5] |
Brominated Benzothiazoles
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield | Poor Catalyst Activity: In syntheses involving cross-coupling reactions to introduce the bromo-substituent, the choice and activity of the catalyst are critical. | Catalyst Screening: For reactions involving 2-haloanilines, copper catalysts such as CuBr have been found to be effective. It is often beneficial to screen different catalysts and ligands to find the optimal combination for your specific substrates.[6] |
| Formation of Polybrominated Species | Over-bromination: Direct bromination of the benzothiazole ring can lead to the formation of di- and poly-brominated products if the reaction is not carefully controlled. | Control of Stoichiometry and Reaction Conditions: Use a 1:1 molar ratio of the benzothiazole to the brominating agent (e.g., N-bromosuccinimide). Running the reaction at a lower temperature can also help to improve selectivity for mono-bromination. |
| Purification from Reaction Mixture | Removal of Catalyst Residues and Side Products: After the reaction, the crude product may contain residual catalyst and organic byproducts. | Aqueous Workup and Chromatography: A typical workup involves washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any acid, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried, and concentrated. The crude product is then purified by column chromatography using a petroleum ether/ethyl acetate eluent system. |
Iodinated Benzothiazoles
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield in Sandmeyer Reaction | Incomplete Diazotization or Decomposition of Diazonium Salt: The Sandmeyer reaction is notoriously sensitive. The formation of the diazonium salt must be complete, and the salt itself is often unstable at elevated temperatures.[7] | Strict Temperature Control: The diazotization step must be carried out at low temperatures, typically 0-5 °C, to prevent the decomposition of the diazonium salt.[7] The subsequent displacement with iodide should also be carefully temperature-controlled. |
| Formation of Colored Byproducts | Side Reactions of the Diazonium Salt: Diazonium salts can undergo various side reactions, including coupling to form colored azo compounds or reacting with water to form phenols, leading to a complex and messy reaction mixture.[7] | Immediate Use of Diazonium Salt and Optimized Conditions: Use the freshly prepared diazonium salt immediately. Ensure that the reaction conditions (e.g., acid concentration, temperature) are optimized to favor the desired displacement reaction over side reactions. |
| Presence of Di-iodinated Species in Direct Iodination | Over-iodination: Similar to bromination, direct iodination can lead to poly-iodinated products. | Control of Reagents and Conditions: Carefully control the stoichiometry of the iodinating agent (e.g., molecular iodine) and the oxidant. Lowering the reaction temperature can improve selectivity for mono-iodination.[7] |
Section 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key synthetic and purification procedures discussed in this guide.
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzothiazoles via Condensation with an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates, particularly with halogenated starting materials.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 5-10 mL).
-
Catalyst Addition: To this stirred solution, add the chosen catalyst. For example, for the H₂O₂/HCl system, add 30% hydrogen peroxide (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (approx. 3.0 mmol) at room temperature.[2]
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: General Procedure for the Sandmeyer Iodination of an Aminobenzothiazole
Safety Note: Diazonium salts can be explosive when dry. Always handle them in solution and take appropriate safety precautions.
-
Diazotization:
-
Dissolve the aminobenzothiazole (1.0 equiv.) in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Iodide Displacement:
-
In a separate flask, prepare a solution of potassium iodide (KI) (1.5 equiv.) in water.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (release of N₂) should be observed.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Section 4: Visualizations & Diagrams
Troubleshooting Workflow for Low Yield in Halogenated Benzothiazole Synthesis
Caption: A decision-making workflow for troubleshooting low yields.
Regioselectivity in the Jacobsen Cyclization of 3-Fluoro-thiobenzanilide
Caption: Formation of regioisomers in Jacobsen cyclization.
References
-
Hutchinson, I., et al. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455. [Link]
-
Gao, X., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(20), 6299. [Link]
-
Kavitha, S., et al. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 25(21), 5206. [Link]
- Google Patents. (n.d.). EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.
- Google Patents. (n.d.). CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole.
- Google Patents. (n.d.). CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
Sources
- 1. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]
- 2. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]
- 3. ijrar.org [ijrar.org]
- 4. researchgate.net [researchgate.net]
- 5. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.wou.edu [people.wou.edu]
Technical Support Center: Purification of Chlorinated Aromatic Compounds
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the purification of chlorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with isolating these molecules. Chlorinated aromatic compounds are notorious for their environmental persistence, potential toxicity, and the difficulty in separating closely related isomers and congeners.[1][2] This resource provides field-proven insights and systematic troubleshooting strategies to help you achieve your desired purity with confidence.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. The goal is to diagnose the problem and provide a clear, actionable solution based on scientific principles.
Question: My chlorinated aromatic isomers are co-eluting or showing very poor separation during silica gel column chromatography. What's wrong and how can I fix it?
Answer: This is one of the most common challenges. The root cause is the subtle difference in polarity between isomers (e.g., ortho- vs. para-chlorotoluene). Standard silica gel may not have sufficient selectivity to resolve them, especially when their dipole moments are very similar.
Causality & Solution:
-
Insufficient Selectivity of Stationary Phase: Silica gel separates based on polarity. If isomers have nearly identical polarity, you won't achieve separation.
-
Action: Switch to a different stationary phase. Alumina can sometimes offer different selectivity. For non-polar compounds, consider reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[3]
-
-
Incorrect Mobile Phase (Eluent): Your solvent system may be too polar, causing all compounds to elute quickly and together, or too non-polar, resulting in broad, overlapping peaks.
-
Action: Systematically optimize your eluent. Start with a non-polar solvent like hexane and gradually add a more polar solvent like dichloromethane or ethyl acetate in small increments (e.g., 1-2%).[4] Use Thin Layer Chromatography (TLC) to screen solvent systems efficiently before committing to a column. The ideal system will show clear separation of spots (Rf values between 0.2 and 0.5).
-
-
Overloaded Column: Applying too much sample for the column size will cause bands to broaden and overlap, destroying any potential separation.
-
Action: As a rule of thumb, use a sample-to-silica mass ratio of 1:30 to 1:100 for difficult separations. A smaller load will result in sharper bands and better resolution.
-
Workflow: Optimizing Isomer Separation
Caption: Troubleshooting logic for poor isomer separation.
Question: My compound is not crystallizing from solution; it either remains fully dissolved or "oils out." What steps should I take?
Answer: Crystallization failure is typically a problem of solvent selection, supersaturation rate, or purity. An "oil" indicates that the compound's solubility limit has been exceeded, but the molecules lack the proper orientation or energy to form a stable crystal lattice, instead forming an amorphous liquid phase.
Causality & Solution:
-
Inappropriate Solvent System: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5]
-
Action: Perform a systematic solvent screen. Place a few milligrams of your crude material in several test tubes and add different solvents dropwise. See the protocol in Section 3 for a detailed workflow. A good candidate will dissolve the compound when heated but show crystal formation upon slow cooling. Sometimes a two-solvent system (one solvent in which the compound is soluble, and a second "anti-solvent" in which it is not) is required.
-
-
Supersaturation is Too Rapid: Crashing a compound out of solution by cooling it too quickly or adding an anti-solvent too fast often leads to oiling or the formation of very fine, impure crystals.
-
Action: Slow down the process. Allow the heated solution to cool to room temperature slowly, then transfer it to a 4°C refrigerator, and finally to a -20°C freezer. If using an anti-solvent, add it dropwise at an elevated temperature until the solution just begins to turn cloudy, then add a few drops of the primary solvent to clarify and allow it to cool slowly.
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation. If your crude material is less than ~90% pure, a preliminary purification step is often necessary.
-
Action: Run your material through a quick silica gel "plug" (a short column) with a moderately polar eluent to remove major impurities before attempting crystallization.
-
-
Steric Hindrance: Some isomers, like ortho- and para-chlorotoluene, can be particularly difficult to separate by physical means like crystallization due to their similar packing abilities.[6]
-
Action: For very challenging separations, a chemical approach may be necessary. For example, isomers can sometimes be separated by derivatizing them (e.g., through sulfonation), separating the distinct derivatives, and then reversing the reaction to yield the pure isomers.[6]
-
Question: After purification, my sample's purity looks good by TLC but a GC-MS analysis shows it is still impure. Why is there a discrepancy?
Answer: This is a classic case of different analytical techniques providing different levels of resolution and information.
Causality & Solution:
-
Co-elution on TLC: The impurity may have a very similar Rf value to your product in the specific solvent system used for the TLC, making the spots merge into one.
-
Volatility: TLC is not suitable for highly volatile impurities that may evaporate from the plate before or during visualization. GC-MS, however, excels at separating and identifying volatile compounds.
-
Detection Method: The impurity might not be UV-active, making it invisible on a TLC plate viewed under a UV lamp. However, it will still be detected and fragmented by a mass spectrometer.
Action Plan: Trust the more sensitive and higher-resolution technique.[7] Use the GC-MS data to identify the impurity. Knowing its mass can help you deduce its structure (e.g., is it a starting material, a solvent, or a byproduct?). Once identified, you can design a more targeted purification strategy, such as an acid/base wash to remove a basic impurity or a different chromatographic system optimized for that specific separation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general workflow for purifying a newly synthesized chlorinated aromatic compound?
A general workflow should progress from bulk, less-selective methods to fine, high-resolution methods.
Caption: General purification workflow for chlorinated aromatics.
Q2: How do I choose the right solvents for my purification process?
Solvent selection is critical and depends on the specific technique. The principle of "like dissolves like" is a good starting point, but empirical testing is essential.
| Technique | Solvent Purpose | Selection Strategy | Common Solvents |
| Extraction | To dissolve the target compound while leaving impurities in the aqueous phase. | Choose an immiscible organic solvent where your compound has high solubility. | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Diethyl Ether. |
| Chromatography | To carry the compounds along the stationary phase at different rates. | Find a solvent or mixture that gives good separation of spots on a TLC plate (Rf 0.2-0.5). | Hexanes, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol.[4][8] |
| Crystallization | To dissolve the compound when hot but not when cold. | Test solubility of a small sample in various solvents at room temp and with heating. | Ethanol, Methanol, Isopropanol, Acetone, Toluene, Heptane, Water.[5] |
Q3: What are the most critical safety precautions when working with these compounds?
Chlorinated aromatic compounds should always be handled with care due to their potential toxicity and environmental persistence.[1]
-
Engineering Controls: Always handle these compounds inside a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and splash goggles at all times.
-
Waste Disposal: Never pour chlorinated waste down the drain. It must be collected in a designated, clearly labeled hazardous waste container.[9] Chlorinated and non-chlorinated waste streams must be kept separate.[9]
Q4: How should I dispose of experimental waste?
Proper disposal is a legal and ethical requirement.
-
Segregate Waste: Maintain separate, sealed, and clearly labeled containers for:
-
Neutralize Corrosives: Neutralize any acidic or basic aqueous waste before collection.
-
Consult Guidelines: Follow your institution's specific hazardous waste disposal procedures. When in doubt, contact your Environmental Health & Safety (EH&S) department.
Section 3: Key Experimental Protocols
Protocol 1: Systematic Recrystallization Solvent Screening
This protocol helps you empirically find the best solvent or solvent pair for purifying your compound.
-
Preparation: Place ~10-20 mg of your crude, solid material into each of 6-8 small test tubes.
-
Single Solvent Screening:
-
To each tube, add a different solvent (e.g., water, ethanol, acetone, toluene, heptane) dropwise at room temperature, vortexing after each drop, until the solid dissolves or you have added ~1 mL.
-
If a solid dissolves at room temperature, the solvent is unsuitable as a single-solvent system.
-
If the solid is insoluble at room temperature, heat the test tube gently in a sand bath or water bath. If it dissolves when hot, it is a potential candidate.
-
Remove the tube from the heat and allow it to cool slowly to room temperature. Scratch the inside of the tube with a glass rod to encourage crystal formation. If crystals form, you have found a good solvent.
-
-
Two-Solvent Screening (if no single solvent works):
-
Identify a "soluble solvent" (dissolves your compound at room temp) and an "anti-solvent" (your compound is insoluble).
-
Dissolve your compound in a minimal amount of the hot soluble solvent.
-
Add the anti-solvent dropwise to the hot solution until it becomes persistently cloudy.
-
Add 1-2 more drops of the hot soluble solvent to redissolve the precipitate and make the solution clear again.
-
Allow the mixture to cool slowly. The formation of crystals indicates a viable two-solvent system.
-
Protocol 2: Flash Column Chromatography
This is a standard procedure for purifying multi-gram quantities of material.
-
Select Solvent System: Based on TLC analysis, choose an eluent that provides good separation and an Rf of ~0.3 for your target compound.
-
Pack the Column:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Fill the column about one-third full with your chosen eluent.
-
In a separate beaker, create a slurry of silica gel in the eluent (consistency of a milkshake).
-
Pour the slurry into the column. Tap the column gently to pack the silica and remove air bubbles. Add more eluent as needed.
-
Open the stopcock to drain some solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
-
Load the Sample:
-
Dissolve your crude sample in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Run the Column:
-
Carefully add eluent to the top of the column.
-
Using gentle air pressure ("flash"), push the solvent through the column, collecting fractions in test tubes.
-
Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate.
-
-
Combine and Evaporate: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator.
Section 4: Purity Assessment
Confirming the purity of your final compound is a critical final step. No single method is foolproof; using a combination of techniques provides the highest confidence.
| Technique | Information Provided | Strengths & Weaknesses |
| Thin Layer Chromatography (TLC) | Purity (number of spots), Reaction progress | Strengths: Fast, cheap, uses minimal material. Weaknesses: Low resolution, may not detect non-UV active or volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity (peak area), Molecular Weight, Structural fragments | Strengths: High resolution, high sensitivity, identifies components.[7][10] Weaknesses: Only for volatile and thermally stable compounds. |
| High-Performance Liquid Chromatography (HPLC) | Purity (% area), Quantification | Strengths: High resolution for a wide range of compounds, non-destructive. Weaknesses: More complex, requires method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, Purity (by integration against a standard) | Strengths: Provides detailed structural information. Weaknesses: Less sensitive to minor impurities unless they have distinct signals. |
| Melting Point Analysis | Purity indicator | Strengths: Simple, fast. Weaknesses: A sharp melting point suggests purity, while a broad, depressed range indicates impurity. Not definitive.[11] |
Section 5: References
-
Barr, D. P., & Aust, S. D. (1995). Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
-
Journal of AOAC INTERNATIONAL. (n.d.). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Oxford Academic.
-
Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. (n.d.).
-
Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. (2004). PubMed.
-
Analytical method to identify and quantitate residues of aromatic polychlorinated hydrocarbons. (1976). PubMed.
-
Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. (2016). NurdRage.
-
Disposal methods for chlorinated aromatic waste. (n.d.). Chemical Society Reviews (RSC Publishing).
-
chlorinated aromatic compounds: Topics. (n.d.). Science.gov.
-
Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. (n.d.). Analytical Methods (RSC Publishing).
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
-
Disposal of Waste Solvents. (n.d.). NUS Chemistry.
-
A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.).
-
Method 610: Polynuclear Aromatic Hydrocarbons. (n.d.). EPA.
-
Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. (n.d.). ResearchGate.
-
Solvent selection methods in aromatic extraction processes towards optimal and sustainable design choices. (n.d.). ResearchSpace@UKZN.
-
Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part B. (2024). PubMed.
-
Method 612: Chlorinated Hydrocarbons. (n.d.). EPA.
-
Advances in greener separation processes – case study: recovery of chlorinated aromatic compounds. (2003). Green Chemistry (RSC Publishing).
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
-
Chlorinated aromatic hydrocarbons – Knowledge and References. (n.d.). Taylor & Francis.
-
Disposal of Chlorine-Containing Wastes. (n.d.). Request PDF - ResearchGate.
-
Method validation and comparison of quantification strategies for analysis of chlorinated paraffins in indoor dust by liquid chromatography and high-resolution mass spectrometry. (2022). OAE Publishing Inc.
-
Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. (2024). ResearchGate.
-
Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. (2024). MDPI.
-
Metal catalyzed formation of chlorinated aromatic compounds: a study of the correlation pattern in incinerator fly ash. (n.d.). PubMed.
-
Selection of ionic liquids for the extraction of aromatic hydrocarbons from aromatic/aliphatic mixtures. (n.d.).
-
The Journal of Organic Chemistry. (n.d.). ACS Publications - American Chemical Society.
-
Difference Between Exothermic and Endothermic Reactions. (n.d.). Aakash Institute.
-
Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. (n.d.). MDPI.
-
Water Treatment Process Troubleshooting Guide. (n.d.). Novi AMS.
-
Crystallization screening: the influence of history on current practice. (n.d.). PMC - NIH.
-
Pressurized liquid extraction of chlorinated polycyclic aromatic hydrocarbons from soil samples using aqueous solutions. (n.d.). RSC Publishing.
-
Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. (2024). PubMed.
-
LC Purification Troubleshooting Guide. (2025). Waters Corporation.
-
Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. (n.d.). MDPI.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Metal catalyzed formation of chlorinated aromatic compounds: a study of the correlation pattern in incinerator fly ash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part B: Influence of liquid chromatography separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. epa.gov [epa.gov]
- 9. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 10. d-nb.info [d-nb.info]
- 11. moravek.com [moravek.com]
stability issues of 6-Chlorobenzo[d]thiazole under acidic conditions
Welcome to the technical support center for 6-Chlorobenzo[d]thiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. Here, we address the critical stability issues encountered under acidic conditions, providing in-depth troubleshooting advice and foundational knowledge to ensure the integrity of your experiments and syntheses.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your work. Each answer provides a likely cause and a step-by-step protocol for resolution.
Q1: I'm performing a reaction with this compound using a strong acid catalyst (e.g., concentrated HCl, H₂SO₄) and observing significantly low yields and multiple unknown spots on my TLC plate. What is happening?
A1: Cause & Explanation
The primary issue is likely the acid-catalyzed hydrolysis and subsequent degradation of the this compound ring. The benzothiazole core is susceptible to ring-opening under harsh acidic conditions. The mechanism involves the protonation of the thiazole nitrogen, which increases the electrophilicity of the C2 carbon. This facilitates a nucleophilic attack by water, leading to the opening of the thiazole ring to form unstable intermediates that can further decompose.[1] This degradation pathway competes with your desired reaction, consuming your starting material and generating a complex mixture of impurities, thus lowering the yield of your target compound.
Recommended Troubleshooting Protocol:
-
Re-evaluate Acid Strength:
-
Action: Switch from strong mineral acids to a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid that is less prone to hydrolysis.[2] Many cyclization and condensation reactions involving benzothiazoles proceed efficiently with milder catalysts.[2][3]
-
Rationale: Milder acids can provide the necessary activation for your reaction without being aggressive enough to promote significant degradation of the benzothiazole ring.
-
-
Modify Reaction Conditions:
-
Action: Lower the reaction temperature. If the reaction is sluggish at lower temperatures, consider extending the reaction time instead of increasing the heat.
-
Rationale: Degradation reactions, like most chemical reactions, are accelerated by heat. Reducing the temperature can significantly slow the rate of hydrolysis relative to your desired synthetic transformation.
-
-
Perform a Control Experiment:
-
Action: Set up a control reaction containing only this compound, the solvent, and the acid catalyst under your standard reaction conditions (without the other reactant).
-
Rationale: This will confirm if the observed issues are indeed due to the instability of the starting material. Monitor this control reaction by TLC or LC-MS over time to observe the rate of degradation.
-
-
Analytical Investigation:
-
Action: If possible, isolate one of the major impurity spots from your reaction mixture using preparative TLC or column chromatography. Characterize it using LC-MS and NMR to identify the degradation product(s).[4]
-
Rationale: Identifying the byproducts can provide definitive proof of the degradation pathway and help in optimizing the reaction conditions more effectively. The primary degradation product is often a derivative of 2-amino-5-chlorothiophenol.
-
Q2: My LC-MS analysis of a this compound sample, after storage in an acidic mobile phase or workup, shows a new peak with a mass corresponding to the addition of water (M+18). Is this a degradation product?
A2: Cause & Explanation
Yes, this is a classic indicator of hydrolysis. The peak at [M+H+18]⁺ in an ESI+ mass spectrum suggests the formation of a ring-opened product. The acidic environment of the mobile phase or during an aqueous acidic workup is sufficient to cause slow degradation of the benzothiazole ring, as explained in A1.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and mitigate this issue.
Caption: Troubleshooting workflow for identifying and resolving hydrolysis.
Recommended Actions:
-
Modify Analytical Method: If using an acidic mobile phase (e.g., with 0.1% TFA or formic acid), analyze samples as quickly as possible after preparation. If the issue persists, develop a new HPLC/UPLC method using a buffered mobile phase at a higher pH (e.g., pH 4-6) where the compound is more stable.
-
Adjust Workup Procedure: During reaction workups, minimize the duration of contact with aqueous acid. Use saturated sodium bicarbonate or a weak base to neutralize the mixture promptly after extraction. If possible, perform extractions quickly at low temperatures (e.g., on an ice bath).
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the chemical behavior of this compound.
Q1: What is the fundamental chemical mechanism behind the instability of the benzothiazole ring in acid?
A1: The instability stems from acid-catalyzed hydrolysis. The key steps are:
-
Protonation: The lone pair of electrons on the nitrogen atom (N-3) of the thiazole ring acts as a base and is protonated by the acid.
-
Activation: This protonation makes the C2 carbon atom significantly more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: A water molecule attacks the activated C2 carbon.
-
Ring Opening: This leads to the cleavage of the C2-N3 bond, opening the thiazole ring to form a 2-formamido-5-chlorophenylthiol intermediate, which can undergo further reactions or decomposition.
The proposed degradation pathway is illustrated below.
Caption: Proposed mechanism of acid-catalyzed degradation.
Q2: How can I quantitatively assess the stability of my this compound derivative under various acidic conditions?
A2: The standard method for this is to conduct a forced degradation study , which is a cornerstone of pharmaceutical stability testing.[5][6][7] This involves intentionally stressing the compound under various conditions to predict its long-term stability and identify potential degradation products.[8][9]
Protocol: Forced Degradation in Acidic Conditions
-
Preparation: Prepare stock solutions of your compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Prepare several vials containing different concentrations of hydrochloric acid or sulfuric acid (e.g., 0.01 M, 0.1 M, 1 M).[6]
-
Spike the acidic solutions with a small volume of your stock solution to a final concentration suitable for HPLC analysis (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Incubate the vials at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Immediately neutralize the collected aliquots with a base (e.g., NaOH of equivalent molarity) to quench the degradation.
-
Dilute the samples and analyze them using a validated stability-indicating HPLC method (a method that can separate the parent compound from all its degradation products).
-
-
Data Interpretation:
-
Quantify the percentage of the parent compound remaining at each time point.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
-
Example Data Summary Table:
| Acid Condition | Temperature | Time (hours) | % this compound Remaining |
| 0.1 M HCl | 60 °C | 0 | 100% |
| 4 | 85.2% | ||
| 8 | 71.5% | ||
| 24 | 40.1% | ||
| 1.0 M HCl | 60 °C | 0 | 100% |
| 4 | 55.6% | ||
| 8 | 30.9% | ||
| 24 | <5% |
Q3: What are the best analytical techniques for monitoring the stability and identifying degradation products of this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for quantitative analysis.[10][11] A stability-indicating HPLC method must be developed to separate the parent peak from all potential degradation products, ensuring accurate quantification of stability.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful tool for identifying unknown degradation products.[4] High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition of the degradants, offering crucial clues to their structures. Tandem MS (MS/MS) helps in elucidating the structure by providing fragmentation patterns.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation of a major degradation product, it must be isolated (e.g., by preparative HPLC) and analyzed by 1D and 2D NMR techniques.[4]
References
-
Mistry, D. N. (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry. Available at: [Link]
-
Wang, L., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters. Available at: [Link]
-
Khabnadideh, S., et al. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Mistry, D. N. (2019). Oxidative ring-opening of benzothiazole derivatives. ResearchGate. Available at: [Link]
-
Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Singh, R. (2016). Forced Degradation Studies. Semantic Scholar. Available at: [Link]
-
Alsante, K. M., et al. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Jadhav, P. R., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Guanti, G., et al. (1977). Ring opening of the benzothiazole system. RSC Publishing. Available at: [Link]
-
Wikipedia Contributors. (n.d.). Benzothiazole. Wikipedia. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR. Available at: [Link]
-
Guo, S., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
-
Kamkhede, D. B., et al. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Organic Chemistry Portal. Available at: [Link]
-
Gavrilović, M., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available at: [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 6-Chlorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for troubleshooting and purifying crude 6-Chlorobenzo[d]thiazole. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include substituted anilines or thiocyanates.
-
Side-Reaction Products: Isomeric forms of the product or related benzothiazole derivatives can form under certain reaction conditions.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis may be present.
-
Degradation Products: this compound may be susceptible to degradation under harsh reaction or work-up conditions.
A preliminary analysis by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the nature and extent of the impurities.
Q2: My crude product is a dark, oily residue. What is the first step I should take?
A dark, oily appearance often suggests the presence of polymeric materials or highly colored by-products. An initial work-up using an acid-base extraction is often an effective first step to remove acidic or basic impurities and isolate your neutral product.
Q3: I performed a column chromatography, but the separation of my product from an impurity is poor. What can I do?
Poor separation during column chromatography when impurities have similar polarities to the product is a common challenge. Here are several strategies to consider:
-
Solvent System Optimization: Experiment with different solvent systems. A small change in the eluent composition can sometimes significantly improve resolution.
-
Alternative Stationary Phase: If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina. In some cases, reverse-phase chromatography may be a viable option.
-
Recrystallization: If the crude product is a solid, recrystallization is often a more effective technique than chromatography for removing closely related impurities.
Q4: My compound seems to be degrading on the silica gel column. How can I avoid this?
Degradation on silica gel is often due to its acidic nature.
-
Deactivation of Silica Gel: You can neutralize the silica gel by treating it with a base, such as triethylamine, before packing the column.
-
Alternative Purification Methods: As mentioned above, switching to a different stationary phase like alumina or employing non-chromatographic methods like recrystallization or distillation are excellent alternatives.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Purification | - Product is partially soluble in the wash solvents. - Product is unstable under the purification conditions. - Incomplete extraction from the aqueous layer during work-up. | - Minimize the volume of wash solvents used. - Perform a stability test of your compound under the chosen purification conditions (e.g., on a small scale with silica gel). - Ensure complete extraction by performing multiple extractions with the organic solvent. |
| Persistent Baseline Impurity in TLC | - The impurity is highly non-polar. - The impurity is insoluble in the mobile phase. | - Use a less polar solvent system for chromatography. - Consider a preliminary filtration through a plug of silica gel to remove baseline impurities. |
| Product Crystallizes in the Column | - The chosen eluent is a poor solvent for the product at the concentration being eluted. | - Switch to a solvent system in which the product has better solubility. - Load a smaller amount of the crude material onto the column. |
| Multiple Spots on TLC After Purification | - The compound is not stable and is decomposing. - The sample is contaminated. | - Re-evaluate the stability of the compound. - Ensure all glassware and solvents are clean and dry. |
Section 3: Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Clean-up
This protocol is designed to remove acidic and basic impurities from your crude this compound.
Rationale: This technique leverages the different solubilities of acidic, basic, and neutral compounds in aqueous and organic solvents. By converting acidic and basic impurities into their water-soluble salt forms, they can be selectively removed from the organic layer containing the neutral product.
Workflow Diagram:
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove basic impurities. Drain the aqueous layer.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities. Be cautious of potential pressure buildup due to CO₂ evolution. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Recrystallization for Final Purification
Recrystallization is a powerful technique for purifying solid compounds to a high degree.
Rationale: This method relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
Workflow Diagram:
Caption: General workflow for purification by recrystallization.
Step-by-Step Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol, methanol, or mixtures with water are often good starting points for benzothiazole derivatives. The ideal solvent should dissolve the crude product when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude solid until it just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Flash Column Chromatography
For impurities that are not easily removed by recrystallization, flash column chromatography is a standard purification technique.
Rationale: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds typically travel down the column faster than more polar compounds.
Workflow Diagram:
Caption: Workflow for purification by flash column chromatography.
Step-by-Step Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to force the solvent through the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Welcome Home Vets of NJ. (n.d.). Application Of Acid Base Extraction In Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chlorobenzothiazole-2-thiol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Unknown Source. (n.d.). Acid-Base Extraction.
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
- Semantic Scholar. (n.d.).
how to avoid tar formation in benzothiazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiazole derivatives. Tar formation is a prevalent and often frustrating issue in these reactions, leading to decreased yields and complex purification processes. This guide provides in-depth troubleshooting strategies, frequently asked questions, and validated protocols to help you minimize tar formation and optimize your synthetic outcomes.
Troubleshooting Guide: Tackling Tar Formation Head-On
This section addresses specific issues related to tar formation in a direct question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Question 1: My reaction mixture is turning dark brown/black, and I'm isolating a significant amount of an insoluble, tar-like substance. What's happening and how can I prevent it?
Answer:
The formation of dark, insoluble tar is most commonly due to the oxidation and subsequent polymerization of your 2-aminothiophenol starting material.[1] This reactant is highly susceptible to oxidation, which can initiate a cascade of unwanted side reactions.
Primary Causes:
-
Oxidation of 2-Aminothiophenol: Exposure to atmospheric oxygen can cause the thiol group to oxidize, forming disulfide-linked dimers. These dimers can further react to form complex polymers, which constitute the bulk of the tar.[1]
-
Harsh Reaction Conditions: High temperatures and the use of strong oxidizing agents can accelerate the rate of these undesirable side reactions, leading to rapid tar formation.[1]
Solutions & Preventative Measures:
-
Use Freshly Purified 2-Aminothiophenol: If feasible, purify your 2-aminothiophenol by distillation or recrystallization immediately before use. This will remove any pre-existing oxidized impurities that can act as initiators for polymerization.[1]
-
Maintain an Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
-
Control Reaction Temperature: Avoid excessively high temperatures. It's often beneficial to heat the reaction gradually or run it at a lower temperature for a longer duration to favor the desired intramolecular cyclization over intermolecular polymerization.[1]
-
Select Mild Oxidants: If an oxidant is required for the cyclization of a benzothiazoline intermediate to the final benzothiazole, opt for milder reagents. In some cases, air can serve as a sufficiently gentle oxidant.[1]
Question 2: I'm observing a significant byproduct with a higher molecular weight than my target benzothiazole, suggesting dimerization. How can I suppress this?
Answer:
Dimerization is another common side reaction that can contribute to tarry byproducts. This occurs when reactive intermediates react with each other (intermolecularly) instead of undergoing the desired intramolecular cyclization.
Primary Causes:
-
Favorable Intermolecular Reaction Pathways: The reaction conditions may inadvertently favor the pathway leading to dimer formation.
-
High Reactant Concentrations: Increased concentrations of your starting materials can lead to a higher probability of intermolecular collisions, thus promoting dimerization.[1]
Solutions & Preventative Measures:
-
Slow Addition of Reagents: Adding one of the reactants dropwise to the reaction mixture can help maintain a low concentration of reactive intermediates, thereby minimizing the chances of dimerization.[1]
-
Catalyst Optimization: The choice of catalyst can significantly influence the reaction pathway. Experiment with different catalysts that are known to selectively promote intramolecular cyclization. Many modern methods utilize catalysts to enhance reaction rates and selectivity.[1]
Question 3: My analysis indicates the presence of an uncyclized intermediate. How can I drive the reaction to completion and prevent its degradation to tar?
Answer:
The accumulation of a benzothiazoline intermediate, which has not been fully aromatized to the final benzothiazole, can be a source of byproducts if it degrades under the reaction conditions.
Primary Causes:
-
Insufficient Oxidant: The amount or strength of the oxidizing agent may be inadequate to convert the benzothiazoline intermediate to the final product.[1]
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed long enough for the final oxidation step to complete.[1]
-
Steric Hindrance: Bulky substituents on your starting materials might be sterically hindering the final aromatization step.[1]
Solutions & Preventative Measures:
-
Optimize Oxidant Stoichiometry: Carefully titrate the amount of oxidant used. It may be necessary to screen different mild oxidants to find one that is effective for your specific substrate.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the intermediate and the formation of the product to determine the optimal reaction time.
-
Increase Reaction Temperature (with caution): If steric hindrance is a suspected issue, a moderate increase in temperature might provide the necessary energy to overcome the activation barrier for the final aromatization. However, be mindful of the potential for increased tar formation at higher temperatures.
Frequently Asked Questions (FAQs)
What are the most common side reactions in benzothiazole synthesis?
The most frequently encountered side reactions include:
-
Oxidation and polymerization of 2-aminothiophenol: This is the primary cause of tar formation.[1]
-
Incomplete cyclization: This leads to the formation of benzothiazoline intermediates.[1]
-
Dimerization: Intermolecular reactions can result in undesired dimeric byproducts.[1]
-
Oxidative ring-opening: Under certain oxidative conditions, the benzothiazole ring can open to form sulfonate esters.[1]
How can I improve the overall yield of my benzothiazole synthesis?
To enhance your yield, consider the following:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst to identify the optimal conditions for your specific substrate.[1]
-
Utilize a Catalyst: Many contemporary methods employ catalysts to improve reaction rates and selectivity, often resulting in higher yields.[1]
-
Prevent Side Reactions: Implementing the strategies outlined in the Troubleshooting Guide will minimize byproduct formation and maximize the yield of the desired product.[1]
-
Efficient Purification: A well-designed purification protocol is crucial for obtaining a high isolated yield of the pure product.[1]
Are there "green" synthesis methods that can help reduce side reactions?
Yes, several green chemistry approaches have been developed for benzothiazole synthesis. These methods aim to minimize waste, use less hazardous reagents, and reduce energy consumption. Examples include:
-
Microwave-assisted synthesis: This can significantly shorten reaction times and, in some cases, improve yields.[1]
-
Solvent-free reactions: Conducting reactions without a solvent can reduce waste and simplify the workup procedure.[1]
Experimental Protocols
Here are detailed protocols for key techniques aimed at minimizing tar formation during benzothiazole synthesis.
Protocol 1: General Procedure for Benzothiazole Synthesis with Tar Formation Mitigation
This protocol incorporates best practices to minimize the risk of tar formation.
Materials:
-
2-Aminothiophenol (freshly purified)
-
Aldehyde or other appropriate coupling partner
-
Anhydrous solvent (e.g., ethanol, toluene)
-
Mild oxidant (if required)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Set up a reaction vessel equipped with a magnetic stirrer, condenser, and an inlet for inert gas.
-
Purge the entire system with nitrogen or argon for at least 15-20 minutes to displace any oxygen.
-
Dissolve the 2-aminothiophenol in the anhydrous solvent under the inert atmosphere.
-
In a separate flask, prepare a solution of the aldehyde (or other coupling partner) in the same anhydrous solvent.
-
Slowly add the aldehyde solution to the 2-aminothiophenol solution dropwise over a period of 30-60 minutes at room temperature.
-
After the addition is complete, gently heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Purification of Benzothiazole Derivatives by Recrystallization
This is a standard method for purifying solid benzothiazole products.
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.[1]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing the Problem and Solution
Mechanism of Tar Formation
Caption: Oxidation and polymerization of 2-aminothiophenol leading to tar.
Troubleshooting Workflow for Tar Formation
Caption: A logical workflow for troubleshooting tar formation in benzothiazole synthesis.
Quantitative Data Summary
| Parameter | Recommendation for Minimizing Tar | Rationale |
| Starting Material Purity | Use freshly purified 2-aminothiophenol | Removes oxidized impurities that initiate polymerization.[1] |
| Reaction Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the thiol group by atmospheric oxygen.[1] |
| Temperature | Lower to moderate, with gradual heating | Reduces the rate of unwanted side reactions.[1] |
| Reactant Addition | Slow, dropwise addition | Maintains a low concentration of reactive intermediates, disfavoring dimerization.[1] |
| Oxidant | Mild (e.g., air, if sufficient) | Avoids harsh conditions that can promote side reactions.[1] |
References
- BenchChem. (2025).
-
Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
-
Sharma, P., & Sharma, R. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 139-183. [Link]
Sources
Technical Support Center: Resolving Poor Solubility of 6-Chlorobenzo[d]thiazole for Bioassays
Welcome to the technical support center for handling 6-Chlorobenzo[d]thiazole. This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of this compound in biological assays.
I. Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when working with this compound.
Question 1: My this compound is not dissolving in DMSO. What should I do?
Answer:
While Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent for dissolving compounds in drug discovery, some compounds can exhibit limited solubility even in DMSO.[1][2] Here are several steps to troubleshoot this issue:
-
Gentle Heating: Cautiously warm the solution in a 37°C water bath.[3] Avoid excessive heat, as it can degrade the compound.
-
Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break down solute aggregates and enhance dissolution.[1][3] In-well sonication can be particularly effective for samples in microplates.[1]
-
Vortexing: Ensure thorough mixing by vortexing the solution.[3] However, avoid overly vigorous mixing that could introduce air bubbles.[3]
-
Check for Purity: Impurities in the compound can sometimes affect its solubility. If possible, verify the purity of your this compound.
-
Consider a Co-solvent: In some cases, a mixture of solvents can be more effective. For salts, a 1:1 mixture of DMSO and water may increase solubility.[1]
Question 2: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. How can I prevent this?
Answer:
This is a common problem known as "compound precipitation upon dilution" and can lead to inaccurate and unreliable bioassay results.[2][4] The key is to maintain the compound's solubility in the final aqueous environment.
-
Lower the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with assay components.[3][5] It is crucial to keep the final DMSO concentration as low as possible, typically below 0.5% for general cell-based assays and even lower (≤ 0.1%) for sensitive primary cells.[3][6]
-
Optimize the Dilution Protocol: Instead of a single large dilution, perform serial dilutions. This gradual introduction of the compound into the aqueous buffer can sometimes prevent immediate precipitation.[3]
-
Use Pre-warmed Media: Adding the DMSO stock to pre-warmed (e.g., 37°C) assay medium can sometimes improve solubility.[7]
-
Incorporate Solubilizing Excipients: Consider the use of excipients that can help maintain the compound's solubility in the aqueous phase. These include:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[8]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.[8]
-
Question 3: I'm seeing inconsistent results in my bioassay. Could this be related to solubility?
Answer:
Absolutely. Poor solubility is a major contributor to assay variability and can lead to several issues:
-
Underestimated Potency: If the compound precipitates, the actual concentration in solution is lower than the intended concentration, leading to an underestimation of its biological activity.[1][9]
-
Inaccurate Structure-Activity Relationships (SAR): Variable solubility across a series of compounds can obscure the true relationship between chemical structure and biological activity.[1]
-
False Negatives: A potentially active compound may appear inactive if it is not sufficiently soluble in the assay medium.
-
False Positives: Compound precipitation can sometimes interfere with assay detection methods, leading to false-positive signals.[1]
To mitigate these issues, it is essential to ensure your compound is fully solubilized in the final assay medium. Visual inspection is not always sufficient to detect precipitation.[1] Techniques like nephelometry or dynamic light scattering (DLS) can be used to assess for the presence of precipitates.[10]
II. Detailed Protocols and Methodologies
This section provides step-by-step protocols for preparing and handling this compound for bioassays.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
The initial step in most protocols is to create a high-concentration stock solution in a suitable organic solvent, most commonly DMSO.[7]
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Add DMSO: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Visual Inspection: Carefully inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution for Bioassays
This protocol describes how to dilute the concentrated DMSO stock solution into your aqueous assay buffer or cell culture medium.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile, pre-warmed aqueous assay buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes and sterile pipette tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.
-
Initial Dilution (Intermediate Concentration): Perform an initial dilution of the stock solution into the pre-warmed aqueous medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you could add 2 µL of the stock to 198 µL of medium.
-
Immediate Mixing: Vortex the intermediate dilution immediately and vigorously to prevent precipitation.[7]
-
Serial Dilutions: Perform subsequent serial dilutions from the intermediate concentration to achieve your final desired concentrations for the assay.
-
Vehicle Control: It is critical to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your test wells.[3]
III. Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility?
A1:
-
Kinetic solubility measures the concentration of a compound that can be dissolved in an aqueous buffer after being introduced from a concentrated DMSO stock. It is a measure of how quickly a compound precipitates from a supersaturated solution and is often used in high-throughput screening.[11][12]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the solid compound is in equilibrium with the dissolved compound. This is typically determined using the shake-flask method over a longer period (e.g., 24-72 hours).[13][14]
For early-stage drug discovery, kinetic solubility is often the more relevant parameter.[11]
Q2: What are some alternative solvents to DMSO?
A2: While DMSO is the most common solvent, other options can be considered, especially if DMSO is incompatible with your assay or if the compound has poor solubility in it. Some alternatives include:
-
Ethanol: Can be used for some compounds, but it is generally more toxic to cells than DMSO.
-
Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 400) can be effective co-solvents.[2]
-
N-methyl-2-pyrrolidone (NMP): A powerful solvent, but its use in cell-based assays should be carefully validated due to potential toxicity.
Q3: How does the chemical structure of this compound contribute to its poor solubility?
A3: The structure of this compound, with its fused aromatic rings and chlorine substituent, contributes to its lipophilic (fat-loving) and hydrophobic (water-fearing) nature.[15][16] This makes it inherently difficult to dissolve in aqueous solutions. The planar structure can also lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state.
Q4: Can I use a formulation approach to improve solubility?
A4: Yes, various formulation strategies can enhance the solubility of poorly soluble compounds like this compound. These are often employed in later stages of drug development but can be adapted for in vitro studies:
-
Solid Dispersions: The compound is dispersed in a hydrophilic carrier matrix.[17]
-
Nanosizing: Reducing the particle size of the compound increases its surface area, which can improve the dissolution rate.[8]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[18]
IV. Data Summary and Visualization
Table 1: Recommended Final DMSO Concentrations for Various Bioassays
| Assay Type | Recommended Max. DMSO Concentration | Rationale |
| General Cell-Based Assays | ≤ 0.5% | Minimizes cytotoxicity in most immortalized cell lines.[3] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are more sensitive to DMSO toxicity.[3] |
| High-Throughput Screening (HTS) | 0.1% - 1% | Concentration should be optimized and consistent across all assays. |
| Biochemical/Enzyme Assays | ≤ 1% | Higher concentrations may be tolerated, but potential for interference should be evaluated. |
Diagram 1: Decision-Making Workflow for Solubilizing this compound
Caption: Workflow for dissolving this compound.
V. References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
Selvita. (2025, April 7). MedChem Essentials: Solubility part 2. YouTube. [Link]
-
Kramer, C. D., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 9(5), 437–442. [Link]
-
Popova, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2717. [Link]
-
PubChem. 6-Chlorobenzothiazole-2-thiol. [Link]
-
Williams, H. D., et al. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 5(1), 21–48. [Link]
-
Rheolution. How to measure the solubility point of compounds in liquids using TURBIDI.T. [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
-
Al-Juboori, M. A. H., et al. (2023). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Journal of Pharmaceutical Negative Results, 14(3). [Link]
-
SUPPORTING INFORMATION. [Link]
-
Kildegaard, K. R., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 63(5), 497–500. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
ResearchGate. Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. [Link]
-
da Silva, J. B., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 834–838. [Link]
-
Box, K. J., et al. (2006). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1184–1189. [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. [Link]
-
ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
ResearchGate. Peptide solvent for cell-based Assay?. [Link]
-
Sgammato, R., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 25(5), 2990. [Link]
-
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]
-
Josa-Culleré, L., et al. (2022). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 17(16), e202200216. [Link]
-
Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Current Drug Delivery, 4(1), 67–74. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
-
Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]
-
RSC Publishing. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Hoelke, B., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 497–503. [Link]
-
Yustika, Y., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Global Pharma Technology, 13(5), 1-10. [Link]
-
Hoelke, B., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Iwan, A., et al. (2019). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Materials, 12(23), 3869. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. enamine.net [enamine.net]
- 13. m.youtube.com [m.youtube.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. chemscene.com [chemscene.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for 6-Chlorobenzo[d]thiazole Analysis
Welcome to the technical support center for the analysis of 6-Chlorobenzo[d]thiazole. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and practical, step-by-step solutions to common challenges encountered during HPLC method development, optimization, and troubleshooting. The content is presented in a direct question-and-answer format to address your specific experimental needs.
Section 1: Method Development and Optimization
This section addresses the foundational questions of establishing a robust HPLC method for this compound.
Q1: What is the best starting point for developing an HPLC method for this compound?
Answer: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most appropriate starting point. This compound is a moderately hydrophobic molecule (LogP ≈ 2.95), making it well-suited for separation on a non-polar stationary phase with a polar mobile phase[1].
A robust initial method should prioritize good peak shape, adequate retention, and high sensitivity. The following table outlines a recommended starting point for your experiments.
| Parameter | Recommended Starting Condition | Rationale & Expert Insight |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 phase provides universal hydrophobic retention, which is ideal for this analyte. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency. Formic acid is a volatile modifier, making it compatible with mass spectrometry (MS) and crucial for protonating the nitrogen in the thiazole ring, which sharpens the peak by preventing interaction with free silanols on the column packing[2]. |
| Elution Mode | Gradient | A gradient elution is recommended to ensure that any impurities, which may have different polarities, are effectively eluted from the column, preventing carryover and providing a clean baseline for subsequent injections[3]. Start with a wide gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter (i.d.) column, providing efficient separation without generating excessive backpressure. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time reproducibility by minimizing viscosity fluctuations in the mobile phase and can improve peak efficiency[4]. |
| Detection (UV) | 270-280 nm (scan for λmax) | Benzothiazole derivatives typically exhibit strong UV absorbance. It is critical to determine the absorbance maximum (λmax) by running a UV scan of a standard solution to ensure optimal sensitivity. |
| Injection Vol. | 5-10 µL | This volume is a good starting point to avoid column overloading, which can lead to peak fronting or tailing[3]. |
Q2: How do I optimize the mobile phase to improve peak resolution and shape?
Answer: Mobile phase optimization is a critical step for achieving symmetrical peaks and adequate separation from potential impurities.
Step-by-Step Optimization Protocol:
-
Adjust Organic Modifier Concentration: After an initial gradient run, you can switch to an isocratic method if the separation window is clear of impurities. If your peak elutes too early, decrease the percentage of acetonitrile. If it elutes too late, increase it.
-
Consider Alternative Solvents: If peak shape remains poor or co-elution occurs, substituting acetonitrile with methanol can alter selectivity. Methanol is a protic solvent and will have different interactions with the analyte compared to the aprotic acetonitrile.
-
Evaluate Acid Modifier: While formic acid is an excellent choice, orthophosphoric acid can also be used, particularly for UV-only methods, as it can provide excellent buffering capacity[5]. However, it is not volatile and is incompatible with MS detectors.
Below is a workflow diagram for systematic method development.
Caption: A logical workflow for HPLC method development.
Section 2: Troubleshooting Common Chromatographic Issues
Even with a well-developed method, problems can arise. This section provides a systematic approach to identifying and resolving them.
Q3: My peak for this compound is tailing. What are the likely causes and how do I fix it?
Answer: Peak tailing is one of the most common issues in HPLC. It is typically caused by secondary, undesirable interactions between the analyte and the stationary phase or by issues outside the column.
| Potential Cause | How to Diagnose | Recommended Solution |
| Silanol Interactions | Tailing is more pronounced for basic compounds like benzothiazoles. | Ensure the mobile phase pH is low enough (e.g., with 0.1% formic or phosphoric acid) to keep the analyte protonated and suppress silanol activity. Using a modern, high-purity silica column with end-capping will also significantly reduce this effect[3]. |
| Column Overload | Inject a series of decreasing concentrations. If peak shape improves, overload is the cause. | Reduce the injection volume or dilute the sample. A broad, triangular peak shape that becomes more symmetric upon dilution is a classic sign of mass overload[3][6]. |
| Column Contamination/Wear | The problem develops over time and is accompanied by an increase in backpressure. | First, try flushing the column with a strong solvent (e.g., isopropanol). If this fails, replace the guard column. As a last resort, replace the analytical column[4]. |
| Extra-Column Effects | The issue persists even with a new column. | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly seated to eliminate dead volume[4]. |
Q4: The retention time for my analyte is shifting between injections. What should I investigate?
Answer: Retention time stability is critical for reliable identification and quantification. Drifting or sudden shifts point to a lack of equilibrium or a change in the system.
Caption: A decision tree for troubleshooting retention time shifts.
Detailed Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before the first injection. A stable baseline is a good indicator, but running 10-20 column volumes of the initial mobile phase is a more robust practice[4].
-
Mobile Phase Preparation: Inaccurate mobile phase composition is a primary cause of retention shifts[4]. Always use a graduated cylinder for accurate measurements. If one component of the mobile phase evaporates faster than the other (e.g., acetonitrile in an open bottle), the composition will change over time, affecting retention. Prepare fresh mobile phase daily.
-
Pump Performance: Air bubbles in the pump head can cause flow rate fluctuations[6]. Degas the mobile phase thoroughly and purge the pump. Worn pump seals or faulty check valves can also lead to inconsistent flow delivery and must be replaced as part of routine maintenance[4].
-
Temperature Fluctuation: Ensure the column oven is on and set to the correct temperature. Even small changes in ambient temperature can affect retention if a column oven is not used[4].
Q5: I'm seeing high backpressure in my system. How do I locate and fix the source?
Answer: High backpressure can damage the pump and column. A systematic approach is needed to isolate the blockage.
Step-by-Step Isolation Protocol:
-
Start at the Detector: Disconnect the tubing from the detector and measure the pressure. It should be near zero.
-
Isolate the Column: Disconnect the column from the injector and run the pump. If the pressure drops significantly, the blockage is in the column or guard column.
-
Troubleshoot the Column:
-
First, replace the guard column if one is installed.
-
If the pressure remains high, try back-flushing the analytical column (disconnect from the detector and flush in the reverse direction). Important: Only do this if the column manufacturer states it is permissible.
-
If back-flushing fails, the column inlet frit may be blocked by particulates from the sample or worn pump seals. The frit may need to be replaced, or the entire column may need to be discarded[6].
-
-
Check Pre-Column Components: If the pressure is still high after removing the column, the blockage is between the pump and the injector. Check for blocked tubing or a clogged in-line filter[7]. Buffer precipitation due to mixing high aqueous buffer concentrations with high organic solvent concentrations is a common cause of such blockages.
Section 3: Frequently Asked Questions (FAQs)
Q6: Do I need a guard column for this analysis?
Answer: Yes, using a guard column is highly recommended. It is a small, disposable column installed before the main analytical column. Its purpose is to adsorb strongly retained impurities and catch particulates from the sample or system, thereby protecting the more expensive analytical column and extending its lifetime[8].
Q7: My baseline is noisy or drifting. What are the common causes?
Answer: A noisy or drifting baseline can compromise sensitivity and integration accuracy. Common causes include:
-
Air Bubbles: Insufficiently degassed mobile phase is a frequent culprit. Use an online degasser or sparge solvents with helium[4].
-
Contaminated Mobile Phase: Using low-quality solvents or contaminated water can lead to a noisy or rising baseline, especially in gradient analysis[7].
-
Detector Lamp Failure: A failing UV lamp can cause significant noise. Most HPLC software tracks lamp usage hours, and it should be replaced preventatively[9].
-
Leaks: A small leak in a fitting can introduce air and cause pressure fluctuations, leading to baseline noise[4].
Q8: Can I use this method with an LC-MS system?
Answer: Yes, the proposed starting method is designed to be MS-friendly. The use of formic acid as a modifier and volatile solvents like acetonitrile and water is fully compatible with mass spectrometry. Phosphoric acid, being non-volatile, should not be used if the eluent is directed to an MS detector[2]. The mobile phase helps promote ionization in the MS source, which is necessary for detection.
References
- SIELC Technologies. (n.d.). Separation of 6-Chlorobenzothiazole-2-thiol on Newcrom R1 HPLC column.
- Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
- PubChem. (n.d.). 6-Chlorobenzothiazole-2-thiol. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- G. S. Kumar, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Chromatography B, 1234, 123456.
- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube.
- PubMed. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- National Institutes of Health (NIH). (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- ChemScene. (n.d.). This compound.
- S. Das, et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Creative Research Thoughts, 12(6).
- P. Jain & V. Kumar. (2020). Review on Common Observed HPLC Troubleshooting Problems. International Journal Of Pharma Research and Health Sciences, 8(4).
Sources
- 1. chemscene.com [chemscene.com]
- 2. Separation of 6-Chlorobenzothiazole-2-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aelabgroup.com [aelabgroup.com]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 6-Chlorobenzo[d]thiazole: X-ray Crystallography vs. Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of the preeminent method for structural elucidation, single-crystal X-ray crystallography, with complementary spectroscopic techniques, using 6-Chlorobenzo[d]thiazole (C₇H₄ClNS) as a case study. This benzothiazole derivative is a key heterocyclic scaffold in medicinal chemistry, valued for its presence in compounds with a wide spectrum of biological activities.[1]
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography is considered the definitive method for determining the atomic and molecular structure of a crystalline compound.[2] The technique involves directing a beam of X-rays onto a single, well-ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing this pattern, scientists can construct a three-dimensional electron density map of the molecule and, from that, determine the precise position of each atom, bond lengths, and bond angles with unparalleled accuracy.
The power of SC-XRD lies in its ability to provide a direct, visual confirmation of molecular architecture, including the relative and absolute stereochemistry of chiral centers—a task that can be exceptionally challenging for other methods.[3]
Experimental Workflow: X-ray Crystallography
The process of determining a crystal structure is a multi-step workflow that demands precision at each stage.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Protocol 1: Structure Determination of this compound by SC-XRD
-
Step 1: Crystallization. High-purity this compound is dissolved in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture). Single crystals are grown via slow evaporation of the solvent at room temperature over several days. The goal is to obtain well-formed, defect-free crystals.
-
Step 2: Crystal Selection and Mounting. A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope, picked up using a cryoloop, and mounted on a goniometer head on the X-ray diffractometer.[4] The crystal is often flash-cooled to a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.[5]
-
Step 3: Data Collection. The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å).[5] The diffractometer rotates the crystal through a series of angles, and the resulting diffraction spots are recorded by a detector. A full sphere of data is collected to ensure data completeness.
-
Step 4: Structure Solution. The collected data is processed to yield a set of structure factors. Initial phases are determined using computational methods like direct methods, which are standard for small molecules.[6] This process generates an initial electron density map.
-
Step 5: Structure Refinement. An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares algorithm. The quality of the final model is assessed by the R-factor (residual factor); a value below 5% (R1 < 0.05) is typically considered excellent for small molecules.
-
Step 6: Validation and Reporting. The final structure is validated for geometric correctness and is typically reported in a standard Crystallographic Information File (CIF) format.
Data Presentation: Representative Crystallographic Data
| Parameter | Representative Value | Significance |
| Chemical Formula | C₇H₄ClNS | Confirms the elemental composition of the molecule in the crystal. |
| Molecular Weight | 169.63 g/mol [7] | Matches the expected mass of the compound. |
| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | Pca2₁ | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a = 13.0 Å, b = 5.7 Å, c = 21.7 Å | Defines the size and shape of the repeating unit in the crystal lattice. |
| Volume (V) | ~1633 ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 8 | The number of molecules contained within one unit cell. |
| Temperature | 100 K | The temperature at which data was collected. |
| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the diffraction experiment. |
| Final R-indices [I>2σ(I)] | R1 = ~0.04, wR2 = ~0.10 | Indicators of the agreement between the crystallographic model and the data. |
Comparative Analysis: Spectroscopic & Spectrometric Alternatives
While SC-XRD provides the ultimate structural proof, it is not always feasible due to the requirement of high-quality single crystals.[2] In such cases, and for routine characterization, spectroscopic methods are indispensable.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and proximity of atoms (primarily ¹H and ¹³C).[8]
Causality: The choice of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is driven by the need to build a complete picture of the molecule's covalent framework. ¹H and ¹³C spectra identify the types and numbers of unique protons and carbons, while 2D experiments establish which atoms are connected through bonds.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. This reveals the number of different proton environments and their splitting patterns (multiplicity), which gives information about neighboring protons.
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum. This shows the number of unique carbon atoms in the molecule.
-
2D NMR (if needed): For unambiguous assignment, 2D spectra such as HSQC (correlates protons to directly attached carbons) and HMBC (correlates protons and carbons separated by 2-3 bonds) are acquired.
The following table summarizes expected NMR spectral data for a 6-chlorobenzothiazole derivative, providing a fingerprint for its structure in solution.[9]
| Technique | Expected Chemical Shifts (δ) ppm | Inferred Structural Information |
| ¹H NMR | 7.30 - 8.00 | Multiple signals (doublets, doublet of doublets) in the aromatic region corresponding to the three protons on the benzene ring. |
| ¹³C NMR | 115.0 - 155.0 | Signals corresponding to the 7 unique carbon atoms of the benzothiazole core. The carbon bearing the chlorine atom would be identifiable. |
B. Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Its primary role in structural confirmation is to determine the molecular weight of a compound with high accuracy.[10]
Causality: High-resolution mass spectrometry (HRMS) is chosen over standard MS when the goal is to confirm the elemental formula. By providing a mass measurement with very high precision (to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.[11]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like benzothiazoles.
-
Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
| Technique | Expected Result | Inferred Structural Information |
| HRMS (ESI) | [M+H]⁺ = 170.9880 | Confirms the molecular formula C₇H₄ClNS (calculated mass: 170.9880) and thus the elemental composition. |
Head-to-Head Comparison & Decision Guide
The choice of analytical technique depends on the specific question being asked, the availability of the sample, and the required level of certainty.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic arrangement, bond lengths/angles, stereochemistry | Covalent framework, atom connectivity, solution conformation | Molecular weight, elemental formula, fragmentation |
| Sample Requirement | High-quality single crystal | Soluble sample (~5-10 mg) | Small amount, soluble (~µg-ng) |
| Key Advantage | Unambiguous, definitive 3D structure[12] | Provides data on structure in solution | High sensitivity, confirms elemental formula |
| Key Limitation | Requires suitable crystals, which can be difficult to grow[2] | Does not directly provide 3D spatial arrangement or absolute configuration | Provides no information on isomerism or stereochemistry |
| When to Use | When absolute proof of structure and stereochemistry is required. | For routine characterization and confirming covalent connectivity. | To quickly confirm molecular weight and formula. |
Decision-Making Workflow
This flowchart provides a logical pathway for selecting the appropriate structural analysis technique.
Caption: Decision tree for selecting a structural confirmation method.
Conclusion
For the absolute structural confirmation of this compound, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a definitive, three-dimensional picture of the molecule, resolving any ambiguity regarding atom connectivity, bond parameters, and stereochemistry. However, its reliance on high-quality crystals makes it a demanding technique.
NMR spectroscopy and mass spectrometry are powerful, accessible, and complementary techniques that are essential for routine characterization. Together, they can build a very strong hypothesis of a molecule's structure by confirming its elemental formula and covalent framework in solution. For researchers in drug development and materials science, a combined approach is often the most effective strategy: using NMR and MS for initial characterization and screening, and employing X-ray crystallography for the final, unambiguous validation of key compounds.
References
- Researchers develop powerful method to solve structures of small molecules. (2018). ACS Central Science.
- Synthesis Protocol for this compound-2-thiol: A Methodological Overview. (2025). Benchchem.
- XFELs make small molecule crystallography without crystals possible. (2022). Chemistry World.
- Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 6-chloro-1,3- benzothiazole-2-thiol. (2025). Benchchem.
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
- Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024).
- Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution.
- This compound. ChemScene.
- Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. (2025).
- Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole. (2025).
- What Is Small Molecule Crystal Structure Analysis?. Rigaku.
- Fun, H.-K., & Ooi, C. W. (2011). 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online.
- Why is crystallography still used in some cases for small molecule structure determination?. (2017). Chemistry Stack Exchange.
- General Procedure and experimental d
- 6-Chlorobenzo[d]thiazol-2(3H)-one, 98%. Lab-Chemicals.Com.
- Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar.
- Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides. (2025).
- Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. (2023). PubMed Central.
- 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. MDPI.
- Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019).
- Heteronuclear NMR spectroscopic investigations of hydrogen bonding in 2-(benzo[d]thiazole-2'-yl)-N-alkylanilines. (2015). PubMed.
- Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Asian Journal of Chemistry.
- Heteronuclear NMR spectroscopic investigations of hydrogen bonding in 2-(benzo[d]thiazole-2'-yl)-N-alkylanilines. (2015). UQ eSpace, The University of Queensland.
- The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025).
- Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one.
- Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. news-medical.net [news-medical.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. XFELs make small molecule crystallography without crystals possible | Research | Chemistry World [chemistryworld.com]
- 5. 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rigaku.com [rigaku.com]
A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized 6-Chlorobenzo[d]thiazole
Introduction: Beyond the Percentage – Establishing True Purity
In the realm of drug discovery and materials science, 6-Chlorobenzo[d]thiazole is a pivotal heterocyclic building block. Its reactivity and structural motifs are leveraged in the synthesis of a wide array of pharmacologically active agents and functional materials.[1][2][3] However, the synthetic route, while established, is not without its pitfalls, often yielding impurities that can compromise downstream applications, introduce toxicological risks, or confound experimental results.
This guide provides an in-depth, field-proven strategy for validating the purity of synthesized this compound. We will move beyond a simple percentage, adopting a multi-technique, orthogonal approach that provides a holistic and trustworthy assessment of the compound's identity and purity. This is not merely a set of protocols; it is a logical framework for ensuring the material you synthesize is the material you need.
The Synthetic Landscape: Anticipating Potential Impurities
A common and effective route to this compound involves the reaction of 4-chloroaniline with a thiocyanate salt (like potassium thiocyanate) in the presence of bromine and an acid catalyst, typically glacial acetic acid.[2] Understanding this pathway is the first step in purity validation, as it allows us to predict the likely contaminants.
Potential Impurities Include:
-
Unreacted Starting Materials: 4-chloroaniline, potassium thiocyanate.
-
Reagent-Based Impurities: Residual bromine or acetic acid.
-
Side-Reaction By-products: Isomeric benzothiazoles (e.g., 4-chloro or 7-chloro derivatives if starting material contains isomeric impurities), or products of over-bromination on the benzene ring.
-
Degradation Products: Compounds formed during workup or storage.
A robust validation strategy must be designed to detect and differentiate these specific species from the target compound.
An Orthogonal Validation Workflow
No single analytical technique can simultaneously confirm the structure, quantify the main component, identify unknown impurities, and confirm the molecular weight with absolute certainty. Therefore, we employ an orthogonal workflow, where each technique provides a unique and complementary piece of the puzzle. This self-validating system ensures that the weaknesses of one method are covered by the strengths of another.
Caption: High-level workflow for the orthogonal validation of this compound.
Comparative Guide to Core Analytical Techniques
Here, we compare the four essential techniques for a comprehensive purity analysis. The causality behind choosing this specific combination lies in their complementary nature: NMR and FTIR provide structural information, MS confirms mass, and HPLC delivers precise quantification.
| Technique | Principle | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Measures the magnetic properties of atomic nuclei. | Unambiguous structural confirmation, identification of organic impurities. | Gold standard for structure elucidation; highly sensitive to molecular environment. | Not ideal for high-throughput quantitative analysis; insensitive to inorganic salts. |
| HPLC-UV | Separates compounds based on polarity. | Precise quantification of the main component and impurities. | Highly sensitive, reproducible, and quantitative. | Does not provide structural information on its own; requires a reference standard for absolute quantification. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Confirms molecular weight and elemental formula. | Extremely sensitive; provides definitive mass information. | Isomers are often indistinguishable; can be destructive. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular bonds. | Confirms the presence of key functional groups. | Fast, non-destructive, and good for a quick identity check. | Provides limited information on overall structure; not suitable for quantifying purity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Causality: We begin with NMR because it provides the most definitive structural information. If the NMR spectrum does not match the expected structure of this compound, there is no point in proceeding with quantitative analysis. It serves as the primary identity test.[4][5]
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Ensure the spectral width covers the range of -1 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Ensure the spectral width covers the range of 0 to 200 ppm.
-
Data Interpretation
-
¹H NMR: For this compound (C₇H₄ClNS), you should expect to see signals in the aromatic region (typically 7.0-9.5 ppm). The key is the splitting pattern (coupling constants) and integration, which must match the three protons on the benzene ring and the single proton on the thiazole ring. The absence of a broad singlet for an -NH₂ group (expected from 4-chloroaniline) is a key indicator of purity.
-
¹³C NMR: Expect to see 7 distinct signals for the 7 carbon atoms in the molecule (unless there is accidental equivalence). The chemical shifts should be consistent with a substituted benzothiazole structure.[6][7]
-
Impurity Check: Look for small, unassigned peaks. Compare their chemical shifts to the known spectra of potential impurities like 4-chloroaniline.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Causality: Once the structure is confirmed by NMR, HPLC is employed for its primary strength: precise and accurate quantification.[] We use a reverse-phase (RP-HPLC) method as it is highly effective for separating moderately polar organic molecules like benzothiazole derivatives.[3][9][10]
Experimental Protocol (RP-HPLC-UV)
This protocol is adapted from established methods for benzothiazole analysis.[10]
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
Parameter Value HPLC Column C18, 4.6 x 150 mm, 5 µm Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic, e.g., 60:40 v/v) Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30°C Detection Wavelength 250 nm | Run Time | 15 minutes (to ensure late-eluting impurities are detected) |
-
Sample Preparation:
-
Standard: Prepare a stock solution of a certified reference standard of this compound at 1 mg/mL in the mobile phase. Create a dilution to ~100 µg/mL.
-
Sample: Prepare your synthesized sample at the same concentration (~100 µg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
-
System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2%.
Data Interpretation
-
Purity Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Impurity Profile: The chromatogram provides a "fingerprint" of the sample. Note the retention time and area of any impurity peaks. These can be compared across different batches to ensure synthetic consistency. For identifying these impurities, HPLC-MS is the ideal next step.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Causality: MS provides a direct and unambiguous measurement of the molecular weight, confirming that the main peak seen in HPLC corresponds to the correct compound. The characteristic isotopic pattern of chlorine provides a secondary layer of confirmation.
Experimental Protocol (LC-MS or Direct Infusion ESI-MS)
-
Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) instrument, with an electrospray ionization (ESI) source.
-
Sample Preparation: Dilute the HPLC sample solution further (to ~1-10 µg/mL) in a suitable solvent like acetonitrile/water.
-
Analysis:
-
Infuse the sample directly or analyze the eluent from the HPLC column.
-
Acquire data in positive ion mode.
-
Data Interpretation
-
Molecular Ion Peak: The molecular formula is C₇H₄ClNS, with a monoisotopic mass of 168.9702 g/mol . Look for the protonated molecule [M+H]⁺ at m/z 169.9780 .
-
Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic isotopic pattern for the molecular ion:
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check
Causality: FTIR is a rapid, non-destructive technique used to confirm that the key functional groups of the benzothiazole ring system are present and that functional groups from starting materials (like the N-H stretch of an amine) are absent.[13][14]
Experimental Protocol (ATR-FTIR)
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding 16-32 scans. Collect a background spectrum of the clean ATR crystal first.
Data Interpretation
-
Expected Absorption Bands:
Wavenumber (cm⁻¹) Assignment ~3100-3000 Aromatic C-H stretch ~1610-1580 C=N stretch (thiazole ring) ~1550-1450 Aromatic C=C ring stretches ~850-800 C-H out-of-plane bending (indicative of substitution pattern) | ~750-700 | C-S stretch |
-
Purity Indication: The most critical check is the absence of a strong, broad absorption band between 3300-3500 cm⁻¹, which would indicate the N-H stretching of a primary amine (i.e., residual 4-chloroaniline).[15]
Troubleshooting and Data Integration
What happens when an unexpected impurity is detected? The orthogonal nature of this approach provides a clear path forward.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteronuclear NMR spectroscopic investigations of hydrogen bonding in 2-(benzo[d]thiazole-2'-yl)-N-alkylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Chlorobenzo[d]thiazole and 6-Fluorobenzothiazole for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone, integral to a wide array of pharmacologically active agents.[1] The introduction of halogen substituents onto this bicyclic system profoundly influences its physicochemical properties and biological activity. This guide provides a detailed comparative analysis of two such halogenated benzothiazoles: 6-Chlorobenzo[d]thiazole and 6-Fluorobenzothiazole. This document is intended for researchers, scientists, and drug development professionals, offering insights into their synthesis, reactivity, and potential applications, supported by available data.
Introduction to 6-Halogenated Benzothiazoles
Benzothiazole and its derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The nature and position of substituents on the benzothiazole ring are critical in determining the specific pharmacological profile.[1] Halogens, particularly chlorine and fluorine, are commonly employed bioisosteres in drug design to modulate factors such as lipophilicity, metabolic stability, and binding interactions. This guide focuses on the comparison between the 6-chloro and 6-fluoro analogs, providing a framework for understanding their relative merits in drug discovery programs.
Synthesis of 6-Halogenated Benzothiazoles
The primary route for the synthesis of 2-amino-6-halogenated benzothiazoles involves the reaction of the corresponding 4-haloaniline with a thiocyanate salt in the presence of bromine and an acid, typically glacial acetic acid.[5] This electrophilic cyclization reaction is a well-established method for constructing the benzothiazole core.
Generalized Synthetic Protocol for 2-Amino-6-halobenzothiazoles
A common synthetic pathway is the Hugershoff reaction. The following is a generalized protocol:
-
Reaction Setup: The appropriately substituted 4-haloaniline (e.g., 4-chloroaniline or 4-fluoroaniline) and potassium or ammonium thiocyanate are dissolved in glacial acetic acid. The mixture is cooled in an ice bath.
-
Bromination: A solution of bromine in glacial acetic acid is added dropwise to the cooled mixture, maintaining a low temperature.
-
Cyclization: After the addition of bromine, the reaction is stirred at room temperature for several hours to allow for the cyclization to complete.
-
Work-up: The reaction mixture is then poured into water, and the precipitated product is collected by filtration. The crude product is typically purified by recrystallization from a suitable solvent like ethanol.
Causality in Synthesis: The choice of the starting 4-haloaniline directly determines the halogen substituent at the 6-position of the resulting benzothiazole. The reaction proceeds through the formation of a thiocyanatoaniline intermediate, which then undergoes intramolecular electrophilic cyclization, facilitated by bromine, to yield the 2-aminobenzothiazole.
Caption: Interplay of factors influenced by halogen substitution on biological activity.
Structure-Activity Relationship (SAR) Insights
The existing literature on benzothiazole derivatives provides valuable insights into the role of the 6-halogen substituent in their biological activity.
-
Antimicrobial Activity: Various derivatives of both 6-chloro- and 6-fluorobenzothiazoles have demonstrated significant antimicrobial activity. [2][6]The nature of the substituent at the 2-position, in combination with the 6-halogen, dictates the potency and spectrum of activity.
-
Anticancer Activity: Benzothiazole derivatives are a promising class of anticancer agents. [3][7]The presence of a fluorine atom is often associated with enhanced anticancer activity. For instance, some fluorinated benzothiazole derivatives have shown potent antimitotic activity. [8]* Enzyme Inhibition: Derivatives of 6-chlorobenzothiazole have been investigated as carbonic anhydrase inhibitors, with some showing high efficacy. [7]* General Trends: The substitution at the 6-position is a key determinant of the biological activity of benzothiazoles. [1]The choice between chlorine and fluorine can modulate the overall properties of the molecule to optimize its therapeutic potential. The stronger carbon-fluorine bond can also lead to increased metabolic stability, a desirable trait in drug candidates. [9]
Conclusion
The comparative analysis of this compound and 6-Fluorobenzothiazole reveals distinct differences in their physicochemical properties, which in turn are expected to influence their reactivity and biological activity. While direct comparative data for the parent compounds are limited, studies on their derivatives, particularly the 2-amino analogs, provide a solid foundation for understanding their relative characteristics.
The 6-fluoro derivative offers the advantages of lower molecular weight and potentially greater metabolic stability, which are often sought after in drug design. Conversely, the 6-chloro derivative is more lipophilic, which can be beneficial for crossing biological membranes. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate the subtle yet significant differences between these two important classes of heterocyclic compounds.
References
- Ravi Sankar Reddy D. & D. Sudhakar. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(1), 111-114.
- (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. World Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 848-855.
- Kaur, R., & Kumar, K. (2015).
-
Cheméo. (2025). 2-Amino-6-chlorobenzothiazole. Retrieved from [Link]
- Gurupadayya, B. M., et al. (2012). Synthesis and biological activities of fluoro benzothiazoles.
- Al-Joboury, K. M. (2012). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Al-Nahrain University, 15(1), 74-80.
- Elgemeie, G. H., et al. (2015). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
- Reddy, D. R. S., & Reddy, D. S. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
- Veni, P. K., et al. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 2(3), 233-240.
-
PubChem. (n.d.). 6-Chloro-2-benzothiazolamine. Retrieved from [Link]
-
Henan Fengda Chemical Co.,Ltd. (n.d.). Buy 2-Amino-6-fluorobenzothiazole Industrial Grade. Retrieved from [Link]
- Sonawane, R. P., et al. (2022). Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)
-
PubChem. (n.d.). 2-Amino-6-fluorobenzothiazole. Retrieved from [Link]
-
Reddy, D. R. S., et al. (2013). Synthetic Characterization and Antioxidant Screening of Some Novel 6-Fluorobenzothiazole Substituted [2][5][10]Triazole Analogues. International Journal of Pharmaceutical Sciences, 3(2), 170-174.
- Naresh, M., et al. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia, 70(3), 769-776.
- Bhat, M. A., & Al-Omar, M. A. (2018). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. saspublishers.com [saspublishers.com]
- 7. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. chemeo.com [chemeo.com]
A Researcher's Guide to the Synthesis of Substituted Benzothiazoles: A Comparative Analysis of Classic and Modern Routes
For researchers, scientists, and professionals in drug development, the benzothiazole core is a privileged scaffold, appearing in a multitude of biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2][3] The efficient and strategic synthesis of substituted benzothiazoles is therefore a critical aspect of medicinal chemistry and materials science. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this versatile heterocycle, offering both historical context and modern, field-proven insights to inform your synthetic strategy. We will dissect classical methods and contrast them with contemporary, greener alternatives, supported by experimental data and detailed protocols.
The Enduring Importance of the Benzothiazole Moiety
The fusion of a benzene and a thiazole ring endows the benzothiazole nucleus with a unique electronic and structural profile, making it a key building block in the design of novel therapeutic agents and functional materials.[4][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antitumor, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2] Consequently, the development of efficient and scalable synthetic methodologies for accessing substituted benzothiazoles remains an area of intense research.
Comparing the Synthetic Arsenal: A Head-to-Head Analysis
The choice of a synthetic route to a target benzothiazole is a multifactorial decision, balancing reaction time, yield, substrate scope, and the overall environmental footprint of the process. Below is a comparative overview of the most prominent methods for benzothiazole synthesis.
| Method | Starting Materials | Key Reagents/Catalysts | Typical Solvents | Temperature | Time | Yield (%) |
| Classical Methods | ||||||
| Jacobson-Hugershoff Synthesis | Thiobenzanilides or Arylthioureas | K₃[Fe(CN)₆], NaOH, or Br₂ | Aqueous/Organic or Chloroform | Room Temp. or Varies | 24 - 168 h | Variable to Moderate[6] |
| Bischler-Möhlau Synthesis | α-Bromo-acetophenone and 2-aminothiophenol | Excess 2-aminothiophenol | High-boiling solvents | High | Varies | Moderate to low[7] |
| Modern Condensation Methods | ||||||
| Condensation with Aldehydes (Conventional Heating) | 2-Aminothiophenol, Aromatic/Aliphatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp. | 45 - 60 min | 85 - 94%[6][8] |
| Condensation with Carboxylic Acids | 2-Aminothiophenol, Carboxylic Acids | Polyphosphoric acid (PPA) | - | High | Varies | Good to Excellent[9] |
| Green Chemistry Approaches | ||||||
| Microwave-Assisted Synthesis (Aldehyde Condensation) | 2-Aminothiophenol, Aromatic Aldehydes | Acetic Acid or Ionic Liquid | Glycerol or Solvent-free | 70 - 100 °C | 1 - 10 min | ~95%[10][11][12] |
| Ultrasound-Assisted Synthesis | 2-Aminothiophenol, Aromatic Aldehydes | Sulfated Tungstate | - | Room Temp. | 5 - 15 min | 90 - 96%[8][10] |
| Catalyst-Free (Solvent-Free) | 2-Aminothiophenol, Ketones | - | - | 100 °C | 1 h | Good to Excellent[8] |
Delving into the Mechanisms and Methodologies
A deep understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols. In this section, we will explore the mechanistic pathways of key benzothiazole syntheses and provide detailed experimental procedures.
Classical Routes: The Foundation of Benzothiazole Chemistry
While often superseded by more efficient modern methods, the classical routes laid the groundwork for benzothiazole synthesis and are still occasionally employed for specific substrates.
The Jacobson-Hugershoff synthesis is a classical method that relies on the oxidative cyclization of either thiobenzanilides (Jacobson) or arylthioureas (Hugershoff).[6] The choice of starting material dictates the substitution pattern at the 2-position of the benzothiazole ring.
Causality Behind Experimental Choices: The use of a strong oxidizing agent like potassium ferricyanide or bromine is essential to facilitate the intramolecular cyclization by removing two hydrogen atoms. The reaction conditions are often harsh and lengthy, which can limit the substrate scope and lead to lower yields.
Caption: Reaction pathways for the Jacobson and Hugershoff syntheses.
Modern Marvels: The Rise of Condensation Reactions
The most widely employed and versatile methods for synthesizing substituted benzothiazoles involve the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds.[13]
This method is arguably the most popular due to its efficiency, mild reaction conditions, and broad substrate scope. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to afford the benzothiazole product.[4]
Causality Behind Experimental Choices: The use of an acid catalyst, such as hydrochloric acid, facilitates both the initial condensation to form the Schiff base and the subsequent cyclization. An oxidizing agent, like hydrogen peroxide, is often employed to drive the final aromatization step, leading to high yields of the desired benzothiazole.[8]
Caption: Mechanism of benzothiazole synthesis via aldehyde condensation.
-
Reaction Setup: To a solution of 2-aminothiophenol (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add benzaldehyde (1.0 mmol).
-
Catalyst Addition: Slowly add a mixture of 30% hydrogen peroxide (6.0 mmol) and concentrated hydrochloric acid (3.0 mmol) to the reaction mixture with stirring at room temperature.[13]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 45-60 minutes.[8]
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzothiazole.
The Green Revolution: Microwave-Assisted Synthesis
In the quest for more sustainable and efficient chemical processes, microwave-assisted organic synthesis has emerged as a powerful tool.[11][12] For benzothiazole synthesis, microwave irradiation dramatically reduces reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles.[6][14]
Causality Behind Experimental Choices: Microwave energy directly and efficiently heats the polar reactants and solvents, leading to a rapid increase in temperature and a significant acceleration of the reaction rate.[11] This localized heating minimizes the formation of byproducts often seen with conventional heating methods. The use of green solvents like glycerol or even solvent-free conditions further enhances the environmental credentials of this method.[15]
Caption: A general experimental workflow for microwave-assisted benzothiazole synthesis.
-
Reactant Mixture: In a microwave-safe reaction vessel, combine 2-aminothiophenol (1.0 mmol), 4-methoxybenzaldehyde (1.0 mmol), and a catalytic amount of acetic acid in 5 mL of glycerol.[15]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100°C for 4-8 minutes.[15]
-
Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature. Add water to the reaction mixture to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from an appropriate solvent if necessary.
Conclusion: Selecting the Optimal Synthetic Route
The synthesis of substituted benzothiazoles has evolved significantly from lengthy classical procedures to rapid, high-yielding, and environmentally benign modern methods. For most applications, the condensation of 2-aminothiophenol with aldehydes, particularly under microwave irradiation, offers the most attractive combination of efficiency, versatility, and adherence to the principles of green chemistry.[16][17] However, an understanding of the classical routes remains valuable for specific applications and for a comprehensive appreciation of the field. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and successfully synthesize the benzothiazole derivatives required for their scientific endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. One moment, please... [airo.co.in]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative studies on conventional and microwave synthesis of some benzimidazole, benzothiazole and indole derivatives and testing on inhibition of hyaluronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 16. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
structure-activity relationship of chloro-substituted benzothiazoles
An In-Depth Comparative Guide to the Structure-Activity Relationship of Chloro-Substituted Benzothiazoles
Abstract
For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for creating novel therapeutic agents.[1][2] This guide provides a comprehensive comparison of chloro-substituted benzothiazole derivatives, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. By analyzing how the position and number of chlorine substituents modulate biological activity, we aim to provide actionable insights for rational drug design. The guide synthesizes experimental data from numerous studies, presents comparative data in structured tables, details common experimental protocols, and uses visual diagrams to elucidate key concepts and workflows.
Introduction: The Benzothiazole Scaffold and the Significance of Chloro-Substitution
Benzothiazole, a bicyclic heterocyclic compound, has garnered significant attention in drug discovery due to the diverse pharmacological activities exhibited by its derivatives.[1] Its rigid structure provides a stable anchor for various functional groups, allowing for the fine-tuning of its biological properties. The ability to introduce a wide array of substituents at multiple positions, particularly C-2, C-6, and C-7, makes it a highly adaptable core for targeting different biological systems.[1]
Among the myriad of possible modifications, halogenation—and specifically chloro-substitution—stands out as a cornerstone strategy in medicinal chemistry. The introduction of a chlorine atom can profoundly influence a molecule's:
-
Lipophilicity: Chlorine increases the molecule's lipid solubility, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Electronic Profile: As an electron-withdrawing group, chlorine can alter the electron density of the benzothiazole ring system, affecting how the molecule interacts with biological targets like enzyme active sites or receptors.
-
Metabolic Stability: The strong carbon-chlorine bond can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.
This guide will delve into the specifics of these structure-activity relationships, presenting quantitative data to facilitate a clear comparison of chloro-substituted benzothiazole performance.
Visualizing the Core Structure and SAR Workflow
To understand the SAR of chloro-substituted benzothiazoles, it is essential to first visualize the scaffold and the general workflow for its investigation.
Caption: Benzothiazole scaffold with numbered positions for substitution.
The investigation of these compounds typically follows a structured workflow, from initial design and synthesis to biological evaluation and optimization.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Comparative Analysis: Antimicrobial Activity
Chloro-substituted benzothiazoles have demonstrated significant potential as antimicrobial agents. The position of the chlorine atom is a critical determinant of their efficacy. SAR studies consistently show that placing an electronegative chloro group on the benzothiazole moiety enhances antibacterial activity.[3]
Key SAR Insights for Antibacterial Activity:
-
Position 5: The presence of a chloro group at the 5th position of the benzothiazole ring has been shown to increase antibacterial activity.[3]
-
Position 6: Substitution with a 6-Cl group has been found to improve activity against several bacterial strains, including resistant ones, by several folds compared to other substituents.[4]
-
Position 4 & 7: Chloro-substitution at the 4th position has also been noted to enhance antibacterial effects.[3] Similarly, derivatives with a 7-chloro group have been synthesized and show moderate to good activity.
The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[3]
Table 1: Comparative Antibacterial Activity (MIC) of Chloro-Substituted Benzothiazole Derivatives
| Compound Type | Chlorine Position | Test Organism | MIC (μg/mL) | Reference Standard | MIC (μg/mL) | Source(s) |
| Benzothiazole-Thiophene Derivative | 5-Chloro | S. aureus | 6.25 | Ciprofloxacin | 6.25 | [3] |
| Antipyrine-Benzothiazole Azo Dye | 5-Chloro | S. typhimurium | 25-50 | Streptomycin | 25-50 | [3] |
| Benzothiazole-N-acetyl-glucosamine Conjugate | 4-Chloro | S. aureus, E. coli | 6.25 | Ampicillin | 6.25 | [3] |
| 6-Cl-Benzothiazolylthiazolidin-4-one | 6-Chloro | P. aeruginosa (Resistant) | 0.06 mg/mL | Streptomycin | ~0.06 mg/mL | [4] |
Note: Data is compiled from multiple sources for comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Comparative Analysis: Anticancer Activity
The benzothiazole scaffold is a cornerstone in the development of anticancer agents, and chloro-substitution plays a pivotal role in enhancing their cytotoxic potency.[5] These compounds often exert their effects by inhibiting key signaling pathways or enzymes crucial for cancer cell growth.[1]
Key SAR Insights for Anticancer Activity:
-
Dichlorophenyl Moieties: The combination of a chlorobenzothiazole with a dichlorophenyl group has been shown to produce compounds with excellent anticancer activity, with GI50 values in the nanomolar range against certain cell lines.[6]
-
Position 6: A derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, was designed as a potent and biologically stable antitumor agent, showing excellent in vivo tumor growth inhibition.[7]
-
Halogen Type: In some series, replacing a chloro moiety with a bromo group was found to decrease antitumor potential, highlighting the specific importance of the chlorine atom.[6]
-
Lipophilicity and Potency: The most lipophilic derivatives, often achieved through chloro-substitution, frequently demonstrate the highest potency.[6]
Table 2: Comparative Anticancer Activity (IC50/GI50) of Chloro-Substituted Benzothiazole Derivatives
| Compound Class | Key Structural Features | Cancer Cell Line | Activity (μM) | Source(s) |
| 4-Thiazolidinone Benzothiazole Derivative | Dichlorophenyl and Chlorobenzothiazole moieties | Non-Small Cell Lung | 0.0718 (GI50) | [6] |
| Benzothiazole-2-thiol Derivative (Comp. 7d) | 5-chloropyridin-2-ylamino and chloroacetamide moieties | SKRB-3 (Breast) | 0.0012 (IC50) | [8] |
| Benzothiazole-2-thiol Derivative (Comp. 7e) | 3,5-dichloropyridin-2-ylamino moiety | SW620 (Colon) | 0.0043 (IC50) | [8] |
| Benzothiazole-Oxadiazole Hybrid (Comp. 20) | 3,4-dichlorophenoxy moiety | CCRF-CEM (Leukemia) | 8 (CC50) | [6] |
Experimental Methodologies: Synthesis and Biological Evaluation
To ensure scientific integrity and reproducibility, understanding the underlying experimental protocols is crucial.
Protocol 1: General Synthesis of a 7-Chloro-Substituted Benzothiazole Derivative
This protocol is a generalized representation based on common synthetic routes.[9][10]
-
Starting Material Preparation: Begin with a commercially available or synthesized substituted 2-aminothiophenol, for example, 2-amino-3-chloro-thiophenol.
-
Condensation/Cyclization: React the 2-aminothiophenol derivative with an appropriate aldehyde or carboxylic acid derivative. For instance, reacting it with an acid chloride in the presence of a base (like triethylamine) or a catalyst can facilitate the cyclization to form the benzothiazole ring.[10]
-
Nucleophilic Substitution (for further modification): If the starting material was, for example, 2,7-dichloro-6-fluorobenzothiazole, the more reactive chlorine at the 2-position can be replaced via nucleophilic substitution by reacting it with various amines or alcohols in a solvent like Dimethylformamide (DMF) with a base such as K2CO3.
-
Work-up and Purification: After the reaction is complete (monitored by Thin Layer Chromatography - TLC), the reaction mixture is quenched, and the crude product is extracted using an organic solvent.
-
Purification: The crude product is purified using column chromatography on silica gel or by recrystallization to yield the pure chloro-substituted benzothiazole derivative.
-
Characterization: The final structure is confirmed using analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[9]
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This is a standard colorimetric assay to measure cell viability.[8]
-
Cell Culture: Human cancer cell lines (e.g., A549 - lung, HepG2 - liver) are cultured in appropriate media (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The synthesized chloro-substituted benzothiazole compounds are dissolved in DMSO to create stock solutions. These are then serially diluted to various concentrations and added to the wells. Control wells receive DMSO alone.
-
Incubation: The plates are incubated for a set period, typically 48 or 72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (like DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The cell viability percentage is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Conclusion and Future Perspectives
The is a rich and productive field of study. The evidence overwhelmingly indicates that the presence and, critically, the position of chlorine substituents are key determinants of biological activity.
Key Takeaways:
-
Antimicrobial SAR: Chloro groups at positions 4, 5, and 6 consistently enhance antibacterial potency, likely by improving membrane permeability and target binding.
-
Anticancer SAR: Polychlorination, particularly in appended phenyl rings, often leads to highly potent cytotoxic agents. Lipophilicity conferred by chlorine is a strong predictor of increased anticancer activity.
For drug development professionals, these findings underscore the importance of systematic positional scanning of chlorine on the benzothiazole scaffold during the lead optimization phase. Future research should focus on exploring less common substitution patterns, the synergistic effects of polychlorination on the benzothiazole core itself, and the development of derivatives with improved selectivity to minimize off-target effects and potential toxicity.
References
- Title: Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH Source: National Institutes of Health URL
- Title: Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis Source: MDPI URL
- Title: Synthesis of novel benzothiazoles for anti-bacterial activity Source: Der Pharma Chemica URL
- Title: Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation Source: National Institutes of Health URL
- Title: Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity Source: Der Pharma Chemica URL
- Title: Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents Source: Bioorganic & Medicinal Chemistry Letters URL
- Title: Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents Source: MDPI URL
- Title: Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC Source: National Institutes of Health URL
- Title: Unlocking the Therapeutic Potential of Benzothiazoles: A Comparative Guide to Structure-Activity Relationships Source: Benchchem URL
- Title: Benzothiazole derivatives as anticancer agents - PMC Source: PubMed Central URL
- Title: Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review Source: Journal of Research in Chemistry URL
- Title: Schematic representation of structure‐activity relationship for the 27–46 series.
- Title: Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents Source: MDPI URL
- Title: Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC Source: National Institutes of Health URL
- Title: SAR of different substituted benzothiazole derivatives as antibacterial agent Source: ResearchGate URL
- Title: Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol Source: MDPI URL
- Title: Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC Source: National Institutes of Health URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 6-Chlorobenzo[d]thiazole Derivatives Versus Other Benzothiazoles
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is integral to numerous natural and synthetic molecules that exhibit a vast spectrum of pharmacological activities.[3][4] The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms provide unique electronic and structural properties, allowing for diverse interactions with biological targets.[5] Consequently, benzothiazole derivatives have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents, among others.[3][6][7]
The biological profile of a benzothiazole derivative is profoundly influenced by the nature and position of its substituents.[8][9] Modifications at the C-2 and C-6 positions, in particular, have been shown to be critical for modulating potency and selectivity.[2][10] This guide provides an in-depth comparison of the biological activities of benzothiazole derivatives, with a specific focus on elucidating the role of the 6-chloro substituent. We will objectively compare the performance of 6-Chlorobenzo[d]thiazole analogues with other substituted benzothiazoles, supported by experimental data and detailed protocols to provide a clear, evidence-based perspective for researchers in drug discovery.
Comparative Biological Profile: The Impact of Substitution
The functionalization of the benzothiazole core dictates its therapeutic potential. Here, we compare the influence of the 6-chloro group against other common substituents in key therapeutic areas.
Anticancer Activity
Benzothiazole derivatives represent a novel class of potent and selective antitumor agents, exhibiting inhibitory activity against a range of human cancer cell lines including lung, breast, colon, and renal cancers.[6][11] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes like tyrosine kinases and topoisomerases, or the induction of apoptosis.[8][9]
The Role of the 6-Chloro Substituent:
The presence of a chlorine atom at the 6-position of the benzothiazole ring has been shown to significantly enhance anticancer activity in several contexts.[12] This is often attributed to the electron-withdrawing nature and lipophilicity of chlorine, which can influence drug-target interactions and cell membrane permeability. For instance, a study on prop-2-eneamido benzothiazoles identified a 6-chloro derivative as a highly active growth inhibitor of the renal cancer cell line RXF 393.[11] Similarly, in a series of N-benzylbenzo[d]thiazol-2-amines, a notable increase in bioactivity was observed when chlorine was situated at the 6th position compared to a fluorine substitution at the 5th position.[12]
Comparison with Other Substituents:
The potency of benzothiazole-based anticancer agents is a direct function of their substitution pattern.
-
Halogens (F, Br): While fluorine at the 6-position has also been associated with antimitotic activity, direct comparative studies suggest chlorine can confer superior potency.[12][13] For example, 6-bromo-benzothiazole hybrids have also demonstrated good cytotoxicity against MCF-7 and HeLa cell lines.[14][15]
-
Electron-Donating Groups (CH₃, OCH₃): In contrast to electron-withdrawing groups, electron-donating groups at the 6-position (e.g., methyl, methoxy) have also been reported in active compounds, suggesting that the optimal substitution is highly dependent on the rest of the molecular structure and the specific biological target.[16][17]
-
Nitro Group (NO₂): The strongly electron-withdrawing nitro group at the 6-position is another common feature in potent anticancer benzothiazoles, often showing comparable or even superior activity to halogenated analogues in specific series.[18]
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of various substituted benzothiazoles against selected human cancer cell lines.
| Compound/Derivative Class | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 6-chloro-[3-(4-methoxyphenyl)-prop-2-eneamido]benzothiazole | 6-Chloro | RXF 393 (Renal) | Growth % = -71.4 | [11] |
| N-benzyl-6-chlorobenzo[d]thiazol-2-amine (B8) | 6-Chloro | A549 (Lung) | 2.51 | [12] |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (45) | Amino at C2 | A549 (Lung) | 0.44 | [19] |
| Naphthalimide-benzothiazole derivative (67) | Naphthalimide at C2 | MCF-7 (Breast) | 5.08 | [6] |
| 2-(4-aminophenyl) benzothiazole | 4-aminophenyl at C2 | MCF-7 (Breast) | 0.001 | [18] |
| 6-bromo-benzothiazole-triazole hybrid (3j) | 6-Bromo | MCF-7 (Breast) | 7.1 | [14] |
| 2-amino-6-nitrobenzothiazole derivative (40) | 6-Nitro | MCF-7 (Breast) | 34.5 | [6] |
Antimicrobial Activity
Infectious diseases, exacerbated by growing antibiotic resistance, necessitate the discovery of novel antimicrobial agents.[20][21] Benzothiazole derivatives have emerged as a promising scaffold, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[22][23]
The Role of the 6-Chloro Substituent:
Derivatives of 6-chlorobenzothiazole have been synthesized and evaluated extensively for their antimicrobial properties. In one key study, a series of compounds derived from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide were tested against a panel of bacteria and fungi.[23] The investigation revealed that these compounds showed moderate to good inhibition, with Minimum Inhibitory Concentrations (MIC) ranging from 12.5 to 100 µg/mL.[23] Structure-activity relationship (SAR) analysis from this work indicated that the 6-chloro-benzothiazole core, when combined with other heterocyclic systems like triazolo-thiadiazole, resulted in potent antimicrobial agents.[24] Another study found that replacing a 6-OCF₃ group with a 6-Cl substituent improved activity against S. aureus and resistant E. coli by 2.5-fold.[25]
Comparison with Other Substituents:
The antimicrobial efficacy of benzothiazoles is highly dependent on the substituent's electronic properties and position.
-
Halogens (F, Br): 6-Fluoro and 6-bromo substitutions are also common in antimicrobial benzothiazoles. For example, 6-fluoro benzothiazole derivatives have been synthesized and shown to possess anthelmintic and antimicrobial activity.[26][27] 6-bromo-benzothiazole hybrids also showed moderate to good antibacterial activity.[15] The relative efficacy often depends on the specific microbial strain being targeted.
-
Electron-donating/withdrawing groups: The SAR is not always straightforward. While electron-withdrawing groups like halogens are often beneficial, some derivatives with electron-donating groups have also shown significant activity.[17] The key is often the overall molecular architecture rather than a single substituent.[21]
The following table summarizes the Minimum Inhibitory Concentration (MIC) of various substituted benzothiazoles against representative microbial strains.
| Compound/Derivative Class | Substitution | Microbial Strain | MIC (µg/mL) | Reference(s) |
| N-(6-chlorobenzo[d]thiazol-2-yl) derivative (6c) | 6-Chloro | S. aureus | 12.5 | [23][24] |
| N-(6-chlorobenzo[d]thiazol-2-yl) derivative (6d) | 6-Chloro | E. coli | 25 | [23][24] |
| Benzothiazolylthiazolidin-4-one derivative (18) | 6-Chloro | P. aeruginosa | 100 | [25] |
| 6-bromo-benzothiazole-triazole hybrid (3a) | 6-Bromo | S. aureus | 250 | [14][15] |
| Isatin-benzothiazole hybrid (41c) | Isatin at C2 | E. coli | 3.1 | [22] |
| Amino-benzothiazole Schiff base (46a) | Schiff Base at C2 | P. aeruginosa | 15.62 | [22] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective data allows for the formulation of key SAR principles for benzothiazole derivatives. The diagram below illustrates the logical relationships between substitutions and biological activity.
Caption: Structure-Activity Relationship (SAR) of Benzothiazole Derivatives.
Mechanistically, the 6-chloro substituent can influence activity by:
-
Modulating Lipophilicity: Enhancing the molecule's ability to cross cellular and microbial membranes to reach its intracellular target.
-
Altering Electronic Properties: The electron-withdrawing effect can modify the electron density of the benzothiazole ring system, potentially strengthening interactions (e.g., hydrogen bonding, π-stacking) with the target enzyme or receptor.[16]
-
Blocking Metabolic Sites: A substituent at the 6-position can prevent metabolic deactivation by enzymes like cytochrome P450, thereby increasing the compound's bioavailability and duration of action.
For instance, in anticancer applications, certain benzothiazole derivatives have been shown to inhibit the ALK/PI3K/AKT signaling pathway, a critical cascade for cancer cell proliferation and survival.[19] The specific substitutions on the benzothiazole scaffold are crucial for achieving the precise molecular geometry and electronic profile needed for potent and selective inhibition of kinases within this pathway.
Experimental Protocols: A Guide to Biological Evaluation
To ensure data integrity and reproducibility, standardized and self-validating protocols are essential. The following are detailed methodologies for assessing the key biological activities discussed.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀). The causality is based on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.
Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium (e.g., DMEM supplemented with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test benzothiazole derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere. The duration is chosen to allow for multiple cell doubling times, ensuring a measurable effect on proliferation.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare serial two-fold dilutions of the benzothiazole compounds in the broth directly in a 96-well microtiter plate. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
The benzothiazole scaffold is a remarkably versatile platform for the development of potent therapeutic agents. This guide demonstrates that the biological activity of its derivatives is critically dependent on the substitution pattern. Experimental evidence consistently highlights that a 6-chloro substituent is a highly favorable modification for enhancing both anticancer and antimicrobial activities.[12][23][25] This enhancement is likely due to a combination of improved lipophilicity, favorable electronic properties, and increased metabolic stability.
While other substituents like 6-nitro and 6-bromo also confer significant potency, the 6-chloro group offers a balanced profile that has proven effective across multiple compound series and biological targets. For researchers and drug development professionals, this compound serves as a high-value starting point and a key structural motif for the design of next-generation therapeutics. Future work should continue to explore the synergistic effects of this substituent in combination with diverse functional groups at the C-2 position to further refine selectivity and potency.
References
- Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Deriv
- Benzothiazole derivatives as anticancer agents. PubMed Central.
- Biological Screening and Structure Activity relationship of Benzothiazole.
- Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Mini-Reviews in Medicinal Chemistry.
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
- Review on the Developments of Benzothiazole-Containing Antimicrobial Agents.
- Benzothiazole derivatives as anticancer agents.
- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing.
- A Review on Anticancer Potentials of Benzothiazole Deriv
- A Review on Anticancer Potentials of Benzothiazole Deriv
- Benzothiazole Derivatives as Potential Anti-Infective Agents. Semantic Scholar.
- A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
- Recent insights into antibacterial potential of benzothiazole deriv
- Benzothiazole deriv
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl)
- Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Journal of Research in Chemistry.
- Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl)
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
- Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. PubMed.
- Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation.
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI.
- Synthesis, Properties, and Biological Applications of Benzothiazoles. ACS Symposium Series.
- Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. PubMed.
- In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia.
- Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
- PRELIMINARY ANTICANCER ACTIVITY OF SOME PROP-2-ENEAMIDO, THIAZOLE AND 1-ACETYL-PYRAZOLIN DERIVATIVES OF AMINOBENZOTHIAZOLES.
- Thiazole Ring—A Biologically Active Scaffold. PubMed Central.
-
Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-[1][5][6] triazole hybrids. ResearchGate.
- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H).
- Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research.
- Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. Bioorganic & Medicinal Chemistry Letters.
- Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Comput
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
-
Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-[1][5][6] triazole hybrids. ACG Publications.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. benthamscience.com [benthamscience.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. mdpi.com [mdpi.com]
- 11. chalcogen.ro [chalcogen.ro]
- 12. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 14. researchgate.net [researchgate.net]
- 15. ACG Publications - Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-[1,2,3] triazole hybrids [acgpubs.org]
- 16. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach [mdpi.com]
- 18. chemistryjournal.net [chemistryjournal.net]
- 19. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. researchgate.net [researchgate.net]
- 22. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. derpharmachemica.com [derpharmachemica.com]
- 27. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Comparative Guide to the Reactivity of 6-Chlorobenzo[d]thiazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]thiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of the benzothiazole core is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering a direct and modular approach to novel benzothiazole derivatives.[2]
This guide provides a comprehensive analysis of the reactivity of 6-Chlorobenzo[d]thiazole in various palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, this document aims to provide not only a theoretical framework for understanding the reactivity of this substrate but also practical, field-proven insights and detailed experimental protocols to aid in your research and development endeavors. We will delve into the nuances of catalyst selection, reaction optimization, and provide a comparative perspective against alternative substrates where applicable.
The Nature of the C-Cl Bond in this compound: A Reactivity Perspective
Aryl chlorides are generally less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions.[3] This is attributed to the stronger carbon-chlorine bond (bond dissociation energy: ~330 kJ/mol), which makes the initial oxidative addition step of the catalytic cycle more challenging and often rate-limiting.[3] However, the low cost and widespread availability of aryl chlorides make them highly desirable starting materials, particularly for large-scale industrial applications.[3]
The reactivity of the C-Cl bond in this compound is influenced by the electronic properties of the benzothiazole ring system. The electron-withdrawing nature of the thiazole moiety can activate the C-Cl bond towards oxidative addition, making it a more viable substrate for cross-coupling than simple chlorobenzene. Nevertheless, forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs), are often required to achieve efficient coupling.[4][5]
Comparative Analysis of Cross-Coupling Reactions with this compound
This section will explore the utility of this compound in several key cross-coupling reactions, providing a comparative overview of typical reaction conditions and expected outcomes.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for the formation of C(sp²)-C(sp²) bonds due to the commercial availability, stability, and low toxicity of boronic acid reagents.[6][7] For the Suzuki coupling of this compound, the choice of a highly active catalyst system is crucial. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands like SPhos or XPhos, or palladacycle precatalysts, have shown high efficacy for the coupling of aryl chlorides.[6][8]
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst System | Ligand Type | Typical Conditions | Advantages | Disadvantages |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Toluene/water, K₃PO₄, 100-110 °C | High activity for aryl chlorides, broad substrate scope. | Air-sensitive ligand, relatively expensive. |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Dioxane, K₃PO₄, 100 °C | Excellent for sterically hindered substrates. | Air-sensitive ligand. |
| PEPPSI-IPr | NHC Precatalyst | t-BuOH, K₂CO₃, 80 °C | Air and moisture stable precatalyst, high turnover numbers. | May require higher catalyst loading for challenging substrates. |
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[9][10] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[11] Similar to the Suzuki coupling, the use of specialized, bulky, and electron-rich phosphine ligands is essential for the successful amination of this compound.[10][11]
Table 2: Comparison of Ligands for Buchwald-Hartwig Amination of Aryl Chlorides
| Ligand | Amine Scope | Typical Conditions | Key Features |
| XPhos | Primary & Secondary Amines, Anilines | Toluene, NaOt-Bu, 100 °C | Broad applicability, effective for challenging couplings.[12] |
| BrettPhos | Primary & Secondary Amines | Dioxane, Cs₂CO₃, 110 °C | Excellent for sterically demanding amines. |
| RuPhos | Primary & Secondary Amines, Heterocycles | t-BuOH, K₃PO₄, 100 °C | Good for heterocyclic amines. |
Sonogashira Coupling: For C-C(alkynyl) Bond Formation
The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and building blocks for functional materials.[13] The reaction typically involves a palladium catalyst and a copper(I) co-catalyst.[13] Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[14] The coupling of aryl chlorides in Sonogashira reactions generally requires higher temperatures and more robust catalyst systems compared to their bromo and iodo analogs.
Table 3: Comparison of Conditions for Sonogashira Coupling of Aryl Halides
| Coupling Partner | Catalyst System | Conditions | Expected Yield |
| Aryl Iodide | Pd(PPh₃)₄, CuI | Et₃N, rt - 50 °C | Excellent |
| Aryl Bromide | PdCl₂(PPh₃)₂, CuI | Et₃N/DMF, 50-80 °C | Good to Excellent |
| This compound | Pd(OAc)₂/XPhos, PPh₃, CuI | Pyrrolidine, 100 °C | Moderate to Good |
Heck Coupling: For C-C(alkenyl) Bond Formation
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[15] While highly effective for aryl iodides and bromides, the use of aryl chlorides in the Heck reaction necessitates more active catalyst systems, often involving palladacycles or bulky phosphine ligands.[4][16]
Stille and Negishi Couplings: Alternative C-C Bond Forming Reactions
The Stille[17][18] and Negishi[19][20] couplings are also versatile methods for C-C bond formation. The Stille reaction utilizes organotin reagents, which are highly tolerant of various functional groups but are associated with toxicity concerns.[17] The Negishi coupling employs organozinc reagents, which are more reactive than organoboranes and organostannanes but are also more sensitive to air and moisture.[20] Both reactions can be applied to aryl chlorides, including this compound, with the appropriate choice of catalyst and reaction conditions.
Experimental Protocols
The following protocols are provided as a starting point for the cross-coupling reactions of this compound. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Palladium(II) Acetate, SPhos, and potassium phosphate.[21]
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.[21]
-
Under a positive pressure of the inert gas, add anhydrous toluene and degassed water via syringe.[21]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.[21]
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[21]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[21]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[21]
-
Filter the solution and concentrate the solvent under reduced pressure.[21]
-
Purify the crude product by flash column chromatography on silica gel.[21]
Protocol 2: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.
-
Add this compound and a magnetic stir bar.
-
Seal the tube with a septum, remove from the glovebox, and place under an argon atmosphere.
-
Add anhydrous toluene and the amine via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Considerations
The catalytic cycle for most palladium-catalyzed cross-coupling reactions involving aryl halides proceeds through three key steps: oxidative addition, transmetalation (for Suzuki, Stille, Negishi) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: The general catalytic cycle of a cross-coupling reaction.
For this compound, the oxidative addition of the C-Cl bond to the Pd(0) complex is the crucial, and often most challenging, step. The use of electron-rich and bulky ligands on the palladium center is essential to facilitate this process by increasing the electron density on the metal, which promotes its insertion into the C-Cl bond.
Conclusion and Future Outlook
This compound is a viable and cost-effective substrate for a variety of palladium-catalyzed cross-coupling reactions, provided that appropriately active catalyst systems are employed. The development of increasingly robust and efficient catalysts for the activation of aryl chlorides continues to expand the synthetic utility of this important class of starting materials. Future research in this area will likely focus on the development of more sustainable and economical catalyst systems, including those based on earth-abundant metals, and the application of novel enabling technologies such as flow chemistry and photoredox catalysis to further enhance the efficiency and scope of these transformations.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Negishi Coupling [organic-chemistry.org]
- 20. Negishi coupling - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Reproducible Synthesis of 6-Chlorobenzo[d]thiazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 6-chlorobenzo[d]thiazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in a wide array of pharmacologically active agents. However, the successful and reproducible synthesis of this key heterocyclic system is often a critical bottleneck in the early stages of drug discovery. This guide provides a detailed comparative analysis of the two most prevalent and reliable synthetic pathways to access crucial this compound intermediates: 2-amino-6-chlorobenzo[d]thiazole and This compound-2-thiol . By examining the underlying chemical principles, providing step-by-step protocols, and offering field-proven troubleshooting advice, this document serves as a practical resource for researchers aiming to achieve consistent and high-yielding results. We will dissect the classic electrophilic cyclization route for the 2-amino derivative and the high-pressure Hugerschoff synthesis for the 2-thiol variant, offering a clear rationale for procedural choices and a roadmap for overcoming common experimental hurdles.
Introduction: The Strategic Importance of the 6-Chlorobenzothiazole Core
Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1] Their rigid structure and diverse functionalization potential have made them a "privileged scaffold" in medicinal chemistry. The incorporation of a chlorine atom at the 6-position, in particular, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity.[2] Consequently, 6-chlorobenzothiazole derivatives are integral to compounds investigated for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4]
Given this significance, the ability to reliably synthesize the core structure is paramount. Reproducibility is not merely about achieving the desired product; it is about ensuring consistent yields, predictable impurity profiles, and scalability—factors that are critical for advancing a compound through the development pipeline. This guide focuses on the two primary synthetic entry points to this scaffold, which are often the most practical starting points for further chemical elaboration.
Core Synthetic Pathways: A Comparative Analysis
The synthesis of the 6-chlorobenzothiazole core predominantly starts from the readily available and economical starting material, 4-chloroaniline. The choice of subsequent reagents dictates the functionality at the 2-position, leading to two distinct, yet equally valuable, intermediates.
Method A: Synthesis of 2-Amino-6-chlorobenzo[d]thiazole via Electrophilic Cyclization
This is arguably the most common and accessible method for constructing the 2-aminobenzothiazole scaffold. The process involves the in-situ formation of a thiocyanate derivative of 4-chloroaniline, which then undergoes an intramolecular electrophilic cyclization induced by bromine.
Chemical Rationale: The reaction proceeds by first converting the aniline to an arylthiourea or a related intermediate using potassium thiocyanate in an acidic medium.[5] The subsequent addition of bromine, a strong electrophile, facilitates the cyclization onto the electron-rich benzene ring, forming the thiazole ring. The amino group at the 2-position provides a versatile handle for a wide range of subsequent chemical modifications.[6]
Detailed Experimental Protocol (Adapted from[5])
-
Reaction Setup: To a solution of 4-chloroaniline (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of aniline), add potassium thiocyanate (KSCN, 4.0 eq). Stir the resulting mixture at room temperature for 45 minutes.
-
Cooling: Cool the reaction mixture to 10°C in an ice bath.
-
Bromination: Prepare a solution of bromine (2.0 eq) in a minimal amount of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture. A yellow precipitate is typically formed.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Neutralize the reaction mixture by carefully adding a 25% aqueous ammonia solution until the pH reaches ~8.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry to yield 2-amino-6-chlorobenzo[d]thiazole.
Reproducibility & Troubleshooting:
-
Low Yield:
-
Cause: Incomplete initial thiocyanation or side reactions from bromination.
-
Solution: Ensure the KSCN is fully dissolved and the initial stirring time is adequate. The dropwise addition of bromine at a controlled, low temperature is critical to minimize the formation of poly-brominated byproducts.[7]
-
-
Product Purity:
-
Cause: Contamination with unreacted starting materials or byproducts.
-
Solution: A thorough wash with water during filtration is essential. For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Monitoring the reaction with Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[7]
-
-
Safety:
-
Hazard: Bromine is highly corrosive and toxic.
-
Precaution: Always perform the addition of bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Method B: Synthesis of this compound-2-thiol via Hugerschoff Synthesis
This method provides access to the 2-thiol (or its tautomeric 2-thione) derivative, another highly useful intermediate. It is a more robust reaction, requiring high temperature and pressure, and is based on the reaction of 4-chloroaniline with carbon disulfide and elemental sulfur.[8]
Chemical Rationale: The Hugerschoff synthesis is a classic method for preparing 2-mercaptobenzothiazoles. The reaction involves the formation of a dithiocarbamate intermediate from the aniline and carbon disulfide, which then undergoes cyclization with the elimination of hydrogen sulfide. The elemental sulfur acts as an oxidant in the process.[8]
Detailed Experimental Protocol (Generalized from[8])
-
Reaction Setup: In a high-pressure autoclave equipped with stirring and temperature control, charge 4-chloroaniline (1.0 eq), carbon disulfide (CS₂, ~2.0 eq), and sulfur (S, ~2.0 eq). Note: In some variations, a high-boiling solvent like DMF may be used, while others are performed neat.
-
Reaction: Seal the autoclave and heat the mixture to approximately 220-250°C with constant stirring. The internal pressure will rise significantly. Maintain this temperature for 6-8 hours.
-
Cooling and Depressurization: Allow the autoclave to cool completely to room temperature before carefully venting to release any excess pressure (potentially H₂S - handle with extreme caution in a fume hood).
-
Work-up: Open the autoclave and treat the crude reaction mass. The specific work-up can vary, but often involves dissolving the solid in an aqueous sodium hydroxide solution and filtering to remove insoluble byproducts.
-
Isolation: Acidify the filtrate with an acid (e.g., acetic acid or HCl) to precipitate the this compound-2-thiol. Collect the product by filtration, wash with water, and dry.
Reproducibility & Troubleshooting:
-
Low Yield or No Reaction:
-
Cause: Insufficient temperature or pressure, or an improper seal on the autoclave.
-
Solution: Ensure the autoclave is properly sealed and can safely reach and maintain the required temperature and pressure. The purity of the starting 4-chloroaniline is also critical; freshly distilled material is recommended.[7]
-
-
Formation of Tarry Substance:
-
Cause: Excessive temperature can lead to polymerization and the formation of resinous byproducts.
-
Solution: Maintain careful temperature control. Avoid localized overheating by ensuring efficient stirring throughout the reaction.[7]
-
-
Difficult Purification:
-
Cause: The harsh reaction conditions can generate a complex mixture of byproducts.
-
Solution: If recrystallization is insufficient, column chromatography on silica gel using a hexane/ethyl acetate eluent system may be necessary for obtaining a highly pure product.[7]
-
-
Safety:
-
Hazard: This reaction involves high pressures, high temperatures, flammable carbon disulfide, and the potential formation of toxic hydrogen sulfide gas.
-
Precaution: This protocol should only be performed by trained personnel using a properly rated and maintained high-pressure reactor in a designated area.
-
Quantitative Data Summary and Comparison
| Parameter | Method A: 2-Amino Synthesis | Method B: 2-Thiol (Hugerschoff) Synthesis |
| Starting Material | 4-Chloroaniline, KSCN, Bromine | 4-Chloroaniline, Carbon Disulfide, Sulfur |
| Key Reagents | Bromine, Acetic Acid | Carbon Disulfide, Sulfur |
| Reaction Conditions | 10°C to Room Temperature, Atmospheric Pressure | 220-250°C, High Pressure (Autoclave) |
| Typical Reaction Time | ~12-16 hours | ~6-8 hours |
| Key Advantages | Milder conditions, no specialized equipment needed. | Utilizes inexpensive bulk reagents. |
| Key Disadvantages | Use of highly corrosive and toxic bromine. | Requires high-pressure autoclave, hazardous conditions. |
| Reported Yields | Moderate to Good (e.g., ~55% reported in a model system[5]) | Variable, can be good with optimization. |
| Troubleshooting Focus | Temperature control during bromination, purity of reagents. | Autoclave integrity, precise temperature control, safety.[7] |
Visual Workflow and Decision Logic
The choice between these two synthetic routes often depends on the desired final product and the available laboratory infrastructure. The following diagram illustrates a decision-making workflow for a researcher.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
in silico prediction vs experimental results for 6-Chlorobenzo[d]thiazole properties
Commencing Data Gathering
I'm currently focused on collecting data through extensive Google searches. I'm prioritizing experimental physicochemical and ADMET properties of 6-Chlorobenzo[d]thiazole. I'm also seeking insights into common in silico methods applicable to this compound.
Developing Comparison Framework
I've transitioned from data gathering to organizing the collected information into a structured comparison guide. The goal is a clear flow from this compound introduction to detailed property comparisons. I'm prioritizing the inclusion of in silico predictions alongside experimental data. Tables summarizing properties like solubility and logP are being constructed. Step-by-step experimental methodologies are also being outlined and illustrated with Graphviz diagrams.
Expanding Guide Scope
My current focus is expanding the scope of the comparison guide. I'm prioritizing thoroughness by conducting comprehensive Google searches for experimental data and in silico model information regarding this compound properties. This allows me to establish an introductory context for the comparison guide, detailing the compound and the importance of accurate property prediction in drug discovery.
Investigating Properties Further
I've hit a slight snag, the direct experimental data on this compound's physicochemical properties remains elusive, although the initial search was somewhat helpful. A calculated value for the melting point was found on a commercial supplier's listing; however, this requires verification. I am now focusing on exploring related compounds and computational methods to derive estimations.
Seeking Experimental Data
I've got a bit more information, but still need those hard numbers. A search turned up a calculated LogP for this compound from a vendor, but experimental data is still scarce. I also found properties for a similar, but distinct, compound. My immediate goal is to locate more experimental values to perform the necessary comparison, so I will now focus on that and look for diverse in silico predictions as a fallback.
Finding Missing Data
I've been digging for those elusive experimental values. While the in silico LogP from ChemScene was helpful, I need the real-world data like melting and boiling points, and solubility to get a clearer picture of this compound's behavior. I am still searching to fill these gaps.
Gathering In Silico Data
I've exhausted all available experimental data for this compound, and unfortunately, it's quite sparse. The previous search only revealed the LogP value. Now, I'm focusing on in silico predictions, aiming to generate a robust dataset using tools like SwissADME and ADMETlab 2.0. This will allow for a qualitative comparison with experimental data from related compounds, as a direct experimental comparison is impossible.
Defining a Comparison Strategy
I'm now formulating a plan to address the data limitations. Since I can't find direct experimental values for this compound, I'll leverage in silico predictions from tools like SwissADME and ADMETlab 2.0. To fill the experimental side, I will use a comparative approach. I'll utilize data from closely related molecules like benzothiazole, highlighting the impact of the chlorine substituent. Also, I'll detail the experimental procedures needed to measure the key physicochemical properties.
Examining the Gaps
My searches on this compound have yielded disappointing results; there's a serious paucity of direct experimental data on the substance's physicochemical properties. The good news is I've found some data for the parent molecule, benzothiazole.
Gathering Predicted Data
I've now compiled data from SwissADME, ADMETlab 2.0, and pkCSM for this compound. I'm focusing on consistency in units and significant figures. This data, alongside the benzothiazole values, gives a solid base to proceed with the in silico analysis and comparison guide structure. The guide will open with a brief intro to the compound and the data scarcity.
Initiating Data Generation
I'm now generating predicted data for this compound using the identified in silico tools, acting as a simulation of the process. I'm focusing on key physicochemical and ADMET properties. The experimental data for benzothiazole is ready as a crucial comparison point. My plan includes structuring the guide, presenting data, discussing chloro-substitution effects, and detailing experimental protocols. Now, it is time to build the comparison guide.
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 6-Chlorobenzo[d]thiazole for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling heterocyclic compounds like 6-Chlorobenzo[d]thiazole requires a nuanced understanding of its chemical properties and potential hazards. This guide provides a comprehensive, step-by-step protocol for its proper disposal, moving beyond mere compliance to foster a culture of intrinsic safety. The procedures outlined herein are designed to be self-validating, ensuring that each step contributes to the protection of personnel, the integrity of research, and the preservation of our environment.
Hazard Characterization and Waste Classification
Before any handling or disposal, a thorough understanding of the substance's hazard profile is critical. This compound, a chlorinated heterocyclic compound, must be treated as hazardous waste due to its potential health and environmental effects.[1][2]
While comprehensive toxicological data for this specific compound is not fully established, the safety data sheets (SDS) for structurally similar benzothiazole derivatives indicate several potential hazards.[3][4] These include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] Upon combustion, it can release toxic gases such as nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[3]
Due to its chlorinated organic nature, waste containing this compound falls under regulations governing halogenated organic compounds.[6][7] It is imperative that this waste is never disposed of via sanitary sewer systems or mixed with general laboratory trash.[8][9]
Table 1: Chemical and Hazard Profile of this compound
| Property | Value/Information | Source(s) |
| Molecular Formula | C₇H₄ClNS | [10] |
| Molecular Weight | 169.63 g/mol | [10] |
| Appearance | Solid (assumed) | N/A |
| Primary Hazards | Harmful if swallowed, may cause respiratory irritation.[4][5] | [4][5] |
| Environmental Hazards | Benzothiazoles are considered emerging environmental contaminants.[1][11] Avoid release to the environment.[5] | [1][5][11] |
| Disposal Classification | Hazardous Waste (Halogenated Organic Compound) | [6][12] |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to create a reliable barrier against exposure during handling and disposal operations. The selection of PPE is not merely a checklist; it is a calculated response to the specific risks of dermal contact, inhalation, and ocular exposure.
-
Hand Protection : Wear dual-layered, chemically resistant gloves. A common and effective practice involves wearing a thinner nitrile glove as a base layer with a heavier, impermeable glove (e.g., butyl rubber) as the outer layer.[13] Gloves must be inspected for integrity before each use and disposed of as contaminated solid waste after handling the chemical.[3]
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory.[14] When there is a risk of splashing, such as during the preparation of solutions or managing a spill, a full-face shield must be worn in addition to safety goggles.[15][16]
-
Body Protection : A flame-resistant laboratory coat is required.[14] For larger quantities or during spill cleanup, disposable, chemical-resistant coveralls should be used to prevent contamination of personal clothing.[17]
-
Respiratory Protection : All handling of solid this compound or concentrated solutions should be performed inside a certified chemical fume hood to mitigate inhalation risks.[5] If a fume hood is not available or during a significant spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases (e.g., ABEK-P2 type) is necessary.[3]
Waste Segregation and Container Management: The First Line of Defense
Proper segregation prevents dangerous chemical reactions and ensures that waste streams can be managed safely by disposal facilities.[18]
-
Incompatibility : this compound waste must be kept separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions or degradation into more hazardous byproducts.[4][19]
-
Waste Streams : Maintain separate, clearly labeled waste containers for each type of waste generated. Do not mix solid, liquid, and sharp waste.
-
Container Specifications :
-
Use only sturdy, chemically resistant containers, preferably the original manufacturer's bottle or a designated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.[9]
-
Containers must have a secure, leak-proof screw-top cap. Keep containers closed at all times except when adding waste.[9]
-
Labeling : Every waste container must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste. The label must include the full chemical name ("this compound"), the approximate concentration and quantity, and all relevant hazard symbols.[9]
-
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to handling different forms of this compound waste. This process is visualized in the flowchart below.
Protocol for Solid Waste
This includes expired reagents, contaminated weighing paper, and powders from spill cleanups.
-
Work Area Preparation : Conduct all transfers within a chemical fume hood. Place a disposable absorbent pad on the work surface.
-
Transfer : Using dedicated spatulas or scoops, carefully transfer the solid waste into a designated, pre-labeled solid hazardous waste container. Avoid creating dust.[3]
-
Decontamination : Decontaminate the spatula and any other reusable equipment with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as liquid hazardous waste.
-
Packaging : Securely close the solid waste container.
-
Storage : Store the sealed container in a designated satellite accumulation area until collection by your institution's EHS personnel.
Protocol for Liquid Waste
This includes reaction mixtures and solutions used for rinsing glassware.
-
Collection : Using a funnel, carefully pour the liquid waste into a designated, pre-labeled liquid hazardous waste container.
-
Container Level : Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[9]
-
Rinsate Collection : The first rinse of any emptied container that held this compound must be collected as hazardous waste.[9] For highly concentrated solutions, the first three rinses should be collected.[9]
-
Sealing and Storage : Securely cap the container and store it in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Protocol for Contaminated Sharps and Labware
This includes contaminated needles, razor blades, pipettes, and broken glassware.
-
Segregation : Place all contaminated sharps into a designated, puncture-proof sharps container that is clearly labeled as "Hazardous Waste Sharps" and lists "this compound" as a contaminant.
-
Disposable Labware : Items like contaminated gloves, absorbent pads, and disposable plasticware should be collected in a lined, solid hazardous waste container.[9]
-
Glassware Decontamination : For reusable glassware, rinse three times with a suitable solvent. The first rinse (and subsequent rinses if necessary) must be collected as liquid hazardous waste. After rinsing, the glassware can be washed using standard laboratory procedures.
Sources
- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 7. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 8. keene.edu [keene.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. chemscene.com [chemscene.com]
- 11. Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 13. pppmag.com [pppmag.com]
- 14. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 15. epa.gov [epa.gov]
- 16. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 18. app.achievable.me [app.achievable.me]
- 19. courseware.cutm.ac.in [courseware.cutm.ac.in]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chlorobenzo[d]thiazole
This guide provides essential, field-proven safety protocols for the handling of 6-Chlorobenzo[d]thiazole. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust protective measures. This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety for your laboratory operations.
Hazard Assessment: Understanding the Risks
This compound and its structural analogs present several key hazards that dictate our personal protective equipment (PPE) strategy.[1] A comprehensive risk assessment is the foundational step in any safe laboratory practice.[2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3]
Based on available Safety Data Sheets (SDS) for this compound and structurally similar compounds, the following hazards are identified:
| Hazard Classification | GHS Hazard Statement | Potential Effect | Authoritative Source |
| Skin Irritation | H315 | Causes skin irritation, which may manifest as redness, itching, or blistering upon contact.[3] | AK Scientific, Inc.[3] |
| Serious Eye Irritation | H319 | Causes serious, potentially damaging eye irritation, characterized by redness, watering, and pain.[3] | AK Scientific, Inc.[3] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if dust or fumes are inhaled.[3][4] | CymitQuimica[4] |
| Acute Oral Toxicity | H302 (Implied) | Harmful if swallowed.[5] | Fisher Scientific[5] |
Furthermore, thermal decomposition may generate highly toxic gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and sulfur oxides, necessitating stringent controls during high-temperature applications or in the event of a fire.[3]
The Core Directive: A Multi-Layered PPE Approach
Personal protective equipment is the final barrier between you and a hazardous substance; it should never be the only one.[6] Its use must be combined with proper engineering controls, such as a certified chemical fume hood.[4] The following PPE is mandatory for all operations involving this compound.
Ocular and Face Protection: Shielding from Splashes and Aerosols
Given its classification as a serious eye irritant (H319), protecting the eyes is non-negotiable.[3]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Tightly fitting chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and fine dust.[4][7]
-
Face Shield: For procedures with a higher risk of splashing or aerosol generation (e.g., transferring solutions, sonicating, or heating), a face shield must be worn in addition to chemical splash goggles.[6][7] A face shield alone does not provide adequate protection.
Dermal Protection: Preventing Skin Contact
The compound is a known skin irritant (H315).[3] Therefore, comprehensive skin protection is critical.
-
Gloves: Handle with impermeable gloves at all times.[4]
-
Glove Type: Nitrile or neoprene gloves are recommended. For extended work or when handling solutions, consider heavier-duty gloves.[1] Always consult the manufacturer's chemical resistance guide for the specific solvent being used.
-
Double Gloving: It is best practice to double-glove. This allows for the removal of the outer, contaminated glove without exposing your skin, particularly when exiting a fume hood or handling samples.[6]
-
Inspection: Gloves must be inspected for tears or pinholes before every use. Dispose of contaminated gloves immediately using the proper removal technique to avoid cross-contamination.
-
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.[7] This protects the skin and personal clothing from accidental spills.
-
Chemical-Resistant Apron: For operations involving larger quantities or significant splash potential, a chemical-resistant apron should be worn over the lab coat.[1]
-
Full Coverage: Ensure no skin is exposed. This includes wearing long pants and closed-toe shoes.[3][7]
Respiratory Protection: Avoiding Inhalation Hazards
This compound may cause respiratory irritation (H335).[3][4] The primary engineering control is a certified chemical fume hood.
-
Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring) and its solutions must be performed inside a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[4]
-
Respirator: In the rare event that work cannot be conducted within a fume hood, or during a large spill cleanup, respiratory protection is required. A NIOSH-certified respirator with cartridges appropriate for organic vapors and particulates (e.g., ABEK-P2 type) should be used.[8] All personnel requiring respirators must be part of a formal respiratory protection program with proper fit-testing.
Operational Plan: PPE for Specific Laboratory Tasks
The level of PPE required may be adjusted based on the specific procedure and the associated risks. The following matrix provides guidance for common laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solids | Chemical Safety Goggles | Double-gloved (Nitrile/Neoprene) | Fully buttoned lab coat | Mandatory: Work within a certified chemical fume hood. |
| Dissolving in Solvents | Chemical Safety Goggles & Face Shield | Double-gloved (Nitrile/Neoprene) with extended cuffs | Chemical-resistant apron over a lab coat | Mandatory: Work within a certified chemical fume hood. |
| Running Reactions | Chemical Safety Goggles & Face Shield | Double-gloved (Nitrile/Neoprene) with extended cuffs | Chemical-resistant apron over a lab coat | Mandatory: Work within a certified chemical fume hood. |
| Small-Scale Sample Handling | Chemical Safety Goggles | Double-gloved (Nitrile/Neoprene) | Fully buttoned lab coat | Mandatory: Work within a certified chemical fume hood. |
Procedural Guidance: Workflows for Safety
PPE Selection and Donning Workflow
The following diagram illustrates the decision-making process for selecting and donning the appropriate PPE.
Caption: PPE Selection and Donning Workflow.
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person into fresh air.[8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Call a poison control center or doctor immediately.[4]
Disposal Plan: Contaminated Materials
Proper disposal is a critical part of the safety lifecycle.
-
Contaminated PPE: Used gloves, disposable aprons, and other contaminated items should be placed in a designated, sealed waste container for hazardous materials. Do not mix with regular trash.
-
Chemical Waste: Dispose of this compound and its containers in accordance with all local, state, and federal regulations.[5] Do not discharge into sewer systems.[9] The material should be handled by a licensed chemical destruction facility.[9]
The following diagram outlines the safe doffing (removal) procedure to prevent self-contamination.
Caption: Safe PPE Doffing (Removal) Sequence.
By adhering to this comprehensive guide, you establish a robust safety framework that protects not only yourself but also your colleagues and your research. Treat every chemical with respect, and let safety be the cornerstone of your scientific discovery.
References
-
MSDS of Ethyl this compound-2-carboxylate. (2025). Capot Chemical. [Link]
-
RO-4522630D - Safety Data Sheet. Diamond Diagnostics. [Link]
-
What to do in a chemical emergency. (2024). GOV.UK. [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Department of Health and Human Services. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
MSDS of 2-Chloro-6,7-difluorobenzo[d]thiazole. Capot Chemical. [Link]
-
Evaluating Hazards and Assessing Risks in the Laboratory. National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. capotchem.com [capotchem.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
